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  • Product: (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
  • CAS: 623583-10-8

Core Science & Biosynthesis

Foundational

A Technical Guide to (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery

Abstract This technical guide provides an in-depth exploration of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS Number: 623583-10-8), a fluorinated chiral building block of significant interest in contempo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS Number: 623583-10-8), a fluorinated chiral building block of significant interest in contemporary medicinal chemistry. We will dissect the strategic importance of geminal difluorination within the pyrrolidine scaffold, detail its synthesis, and illuminate its critical role in the development of potent therapeutics, with a particular focus on its application in the synthesis of pan-Aurora kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

Introduction: The Strategic Advantage of Fluorinated Heterocycles

The deliberate incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design.[1] Heterocyclic moieties are present in approximately 85% of all biologically active compounds, providing a three-dimensional framework essential for target engagement.[2] The introduction of fluorine can profoundly modulate a molecule's physicochemical properties in a predictable manner. The carbon-fluorine bond is exceptionally strong and not commonly found in nature, which often imparts enhanced metabolic stability, increasing a drug's half-life.[3] Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, improving bioavailability and target affinity.[4]

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride emerges from this strategy as a highly valuable chiral building block. The pyrrolidine ring is a privileged scaffold, frequently found in molecules targeting the central nervous system (CNS).[5] The geminal difluoro group at the 4-position introduces a permanent dipole without adding significant steric bulk, a feature that can enhance binding interactions and improve membrane permeability. Its stereochemically defined (S)-configuration is crucial for creating enantiomerically pure drugs, which is paramount for optimizing therapeutic efficacy and minimizing off-target side effects.[5]

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is essential for its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 623583-10-8[6][7]
Molecular Formula C₅H₁₀ClF₂NO[7]
Molecular Weight 173.59 g/mol [7]
IUPAC Name (2S)-4,4-difluoropyrrolidin-2-ylmethanol;hydrochloride[8]
Purity Typically ≥97%[9]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[7]

Structural Representation:

Caption: 2D Structure of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride.

Synthesis Protocol

The synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a multi-step process that requires careful control of stereochemistry. The following protocol is a representative synthesis derived from established methodologies for fluorinated prolinol derivatives. The key transformations involve the protection of the starting material, fluorination of a keto-intermediate, and subsequent reduction and deprotection.

Synthetic Workflow Diagram:

G start Boc-(S)-4-Oxo-proline methyl ester fluorination Geminal Difluorination (DAST or Deoxofluor) start->fluorination Step 1 reduction Ester Reduction (LiBH4 or NaBH4) fluorination->reduction Step 2 deprotection Boc Deprotection (HCl in Dioxane/MeOH) reduction->deprotection Step 3 product (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride deprotection->product Step 4

Caption: High-level synthetic workflow for the target compound.

Experimental Protocol:

Step 1: Synthesis of tert-Butyl (2S)-4,4-difluoro-2-(methoxycarbonyl)pyrrolidine-1-carboxylate

  • Rationale: This initial step introduces the key geminal difluoro moiety. The starting material, Boc-(S)-4-Oxo-proline methyl ester, is readily available. Deoxofluor or diethylaminosulfur trifluoride (DAST) are effective reagents for converting the ketone to a difluoride. The Boc protecting group is stable under these conditions and prevents unwanted side reactions at the nitrogen.

  • Methodology:

    • To a solution of Boc-(S)-4-Oxo-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add Deoxofluor (1.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the difluorinated intermediate.

Step 2: Synthesis of tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Rationale: The methyl ester is selectively reduced to the primary alcohol. Lithium borohydride (LiBH₄) is a suitable reducing agent for this transformation, being less reactive than lithium aluminum hydride (LiAlH₄) and thus offering better chemoselectivity.

  • Methodology:

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.

    • Add a solution of LiBH₄ (2.0 eq) in THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product is often of sufficient purity for the next step, or can be purified by column chromatography if necessary.[10]

Step 3: Synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the free amine, which is isolated as its hydrochloride salt for improved stability and handling.

  • Methodology:

    • Dissolve the Boc-protected alcohol from Step 2 in a solution of 4M HCl in 1,4-dioxane or methanol.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting solid is triturated with diethyl ether or a mixture of ether/hexane, filtered, and dried under vacuum to afford (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride as a solid.

Application in Drug Discovery: Synthesis of Pan-Aurora Kinase Inhibitors

A prime application of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is in the synthesis of pyrrolotriazine-based pan-Aurora kinase inhibitors.[11] Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is linked to several cancers, making them attractive oncology targets.[12]

The chiral difluoropyrrolidinyl methanol moiety is typically introduced to the heterocyclic core via a nucleophilic substitution reaction. The hydroxyl group is first converted to a better leaving group, such as a mesylate or tosylate, which is then displaced by a nucleophilic nitrogen on the pyrrolotriazine scaffold.

Workflow for Inhibitor Synthesis:

G start (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride activation Hydroxyl Activation (e.g., Mesyl Chloride) start->activation Step A coupling Nucleophilic Substitution (with Pyrrolotriazine Core) activation->coupling Step B inhibitor Final Pan-Aurora Kinase Inhibitor coupling->inhibitor Step C

Caption: General workflow for incorporating the building block into an Aurora Kinase Inhibitor.

Representative Experimental Protocol (Derived from[11]):

Step A: Synthesis of ((S)-4,4-Difluoropyrrolidin-2-yl)methyl methanesulfonate

  • Methodology:

    • To a solution of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to provide the crude mesylate, which is often used directly in the next step.

Step B & C: Coupling with Pyrrolotriazine Core

  • Methodology:

    • To a solution of the pyrrolotriazine core (e.g., a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative) (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Add the crude mesylate from Step A (1.1 eq) to the mixture.

    • Heat the reaction to 80-100 °C and stir for 4-8 hours.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by preparative HPLC or column chromatography.

Structure-Activity Relationship (SAR) Insights:

In the development of pyrrolotriazine-based Aurora kinase inhibitors, the (S)-(4,4-Difluoropyrrolidin-2-yl)methanol moiety has proven to be a critical component for achieving high potency.[11] The difluorination at the 4-position is thought to enhance cellular activity and improve pharmacokinetic properties compared to non-fluorinated or mono-fluorinated analogs. The stereochemistry at the 2-position is also crucial for optimal binding to the kinase active site.

Conclusion

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a powerful and versatile chiral building block for modern drug discovery. Its unique combination of a privileged pyrrolidine scaffold, stereochemical purity, and the strategic placement of a geminal difluoro group offers significant advantages in the design of novel therapeutics. As demonstrated by its successful application in the synthesis of potent pan-Aurora kinase inhibitors, this compound provides a valuable tool for medicinal chemists to enhance the metabolic stability, bioavailability, and target affinity of their lead compounds. The detailed synthetic protocols and application workflows provided in this guide are intended to facilitate its broader use in the scientific community, accelerating the discovery of new and effective medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • MySkinRecipes. (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. [Link]

  • J&K Scientific LLC. (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride | 623583-10-8. [Link]

  • Nine Chongqing Chemdad Co., Ltd. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. [Link]

  • PubChem. (2S)-4,4-difluoropyrrolidin-2-ylmethanol;hydrochloride. [Link]

  • PubChem. tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]

  • Liu, G., et al. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5296-5300.
  • Kollareddy, M., Zheleva, D., Dzubak, P., Brahmkshatriya, P. S., Lepsik, M., & Hajduch, M. (2012). Aurora kinase inhibitors: progress towards the clinic.

Sources

Exploratory

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride Introduction (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a chiral building block of signifi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

Introduction

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a chiral building block of significant interest in modern medicinal chemistry. As a fluorinated heterocyclic compound, it combines two structural features known to impart advantageous properties in drug candidates. The pyrrolidine scaffold is a common motif in numerous bioactive molecules, while the strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] A thorough understanding and rigorous characterization of its fundamental physical properties are, therefore, not merely academic exercises; they are critical prerequisites for its successful application in drug discovery and development.[6][7][8][9]

This guide provides a comprehensive overview of the core physical and spectroscopic properties of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. It is designed for researchers, medicinal chemists, and formulation scientists, offering not only available data but also field-proven, standardized protocols for in-house verification and characterization. The causality behind each experimental choice is explained to provide a deeper understanding of the "why" behind the "how," ensuring a robust and reproducible data package for any research endeavor.

Chemical and Structural Identity

A precise understanding of the molecule's identity is the foundation of all subsequent analysis. The key identifiers for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride are summarized below.

IdentifierValue
Chemical Name (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
IUPAC Name (2S)-4,4-difluoropyrrolidin-2-ylmethanol;hydrochloride
CAS Number 623583-10-8[1][6][10][11]
Molecular Formula C₅H₁₀ClF₂NO[10][11]
Molecular Weight 173.59 g/mol [1][10]
Chemical Structure Chemical structure of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
SMILES C1C@H(NCC1(F)F)CO.Cl
InChI Key JWAVXSQHRZARDV-WCCKRBBISA-N
Common Synonyms [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride[10], (S)-2-(Hydroxymethyl)-4,4-difluoropyrrolidine hydrochloride[10]

Physicochemical Properties and Standardized Protocols

The physicochemical properties of a drug precursor dictate its handling, reactivity, formulation feasibility, and ultimately, its pharmacokinetic profile.[8] Early and accurate characterization is essential to mitigate risks and guide development decisions.[10]

Appearance and Purity
  • Scientific Importance : The visual appearance of a compound is the first indicator of its identity and purity. Any deviation from the expected color or form (e.g., crystalline vs. amorphous) can suggest the presence of impurities or degradation. Purity, typically assessed by chromatography (HPLC) and confirmed by melting point and spectroscopic methods, is paramount for ensuring reproducible biological and chemical results.

  • Observed Properties : This compound is typically supplied as a white to off-white powder or solid. Commercial suppliers commonly offer purities of ≥97%.

  • Visual Inspection Protocol :

    • Place a small amount of the sample on a clean, white watch glass.

    • Observe under good lighting against a white background.

    • Note the color, form (e.g., crystalline, powder), and homogeneity of the sample.

Melting Point
  • Scientific Importance : The melting point is a crucial physical constant used for identification and as a sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range. This property also impacts thermal stability and is a key parameter in pre-formulation studies.[11]

  • Reported Data : Specific melting point data for this compound is not consistently available in public literature, highlighting the need for direct experimental determination.

  • Standard Protocol for Melting Point Determination (Capillary Method) :

    • Sample Preparation : Ensure the sample is completely dry by placing it in a vacuum desiccator for at least 24 hours.[12] Gently crush the solid into a fine powder using a mortar and pestle.

    • Capillary Loading : Jab the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a packed column of 2-3 mm in height is achieved.[13] An improper sample height can lead to an artificially broad melting range.[13]

    • Measurement (Digital Apparatus) :

      • Insert the loaded capillary into the heating block of the apparatus.

      • If the approximate melting point is unknown, perform a rapid initial heating to determine a rough range.[13]

      • For an accurate measurement, allow the block to cool to at least 20°C below the approximate melting point.[13]

      • Begin heating at a slow, controlled rate, typically 1-2°C per minute, starting from about 5-10°C below the expected melting point.[11][12]

      • Record the temperature at which the first droplet of liquid appears (T₁).

      • Record the temperature at which the last solid particle melts (T₂).

      • The melting point is reported as the range T₁ - T₂. For high accuracy, perform the measurement in triplicate.

Solubility Profile
  • Scientific Importance : Solubility is a master variable in drug development, directly influencing bioavailability, formulation design, and the choice of solvents for synthesis and analysis.[7][14] For an ionizable molecule like a hydrochloride salt, solubility is highly pH-dependent. A comprehensive profile across different aqueous and organic media is essential.[10]

  • Reported Data : Quantitative solubility data is sparse. As a hydrochloride salt of an amine, it is expected to have good solubility in aqueous acidic solutions and polar protic solvents.

  • Standard Protocol for Qualitative Solubility Classification :

    • Setup : In separate, labeled test tubes, place ~25 mg of the compound.[15]

    • Solvent Addition : To each tube, add 0.75 mL of the test solvent in 0.25 mL portions, shaking vigorously after each addition.

    • Test Solvents :

      • Water

      • 5% w/v HCl (aq)

      • 5% w/v NaOH (aq)

      • 5% w/v NaHCO₃ (aq)

      • Methanol

      • Ethanol

      • Dichloromethane (DCM)

      • Ethyl Acetate

    • Observation : Record the compound as "soluble," "partially soluble," or "insoluble" in each solvent. Solubility in 5% HCl indicates basic character (expected), while solubility in 5% NaOH would suggest acidic properties. Solubility in NaHCO₃ indicates a strong acid.[15]

  • Workflow for Solubility Assessment

    G Solubility Characterization Workflow cluster_0 Qualitative Screening cluster_1 Quantitative Measurement (Kinetic) A Weigh ~25mg of Compound B Add 0.75mL Solvent (e.g., H2O, HCl, NaOH) A->B C Vortex & Observe B->C D Classify: Soluble, Partially Soluble, Insoluble C->D E Prepare Stock Solution in DMSO F Add to Aqueous Buffer (e.g., PBS pH 7.4) E->F G Incubate & Measure Turbidity/Precipitate F->G H Determine Kinetic Solubility (µg/mL) G->H

    Caption: General workflow for solubility assessment.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is the primary tool for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Scientific Importance : NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the connectivity, chemical environment, and stereochemistry of the atoms.

  • Standard Protocol for NMR Sample Preparation and Acquisition :

    • Weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent depends on the compound's solubility.

    • Cap the tube and gently agitate until the sample is fully dissolved.

    • Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H, ¹³C, and ¹⁹F spectra should be acquired, along with 2D experiments like COSY and HSQC for unambiguous assignments.[16]

  • Predicted NMR Spectral Data (in D₂O) : The chemical shifts are estimations based on the structure and may vary with solvent and concentration.

    • ¹H NMR :

      Predicted Shift (ppm) Multiplicity Integration Assignment Rationale
      ~4.2-4.4 m 1H H-2 Methine proton adjacent to nitrogen and CH₂OH group.
      ~3.8-4.0 m 2H -CH₂OH Methylene protons of the primary alcohol.
      ~3.4-3.6 m 2H H-5 Methylene protons adjacent to nitrogen.

      | ~2.5-2.8 | m | 2H | H-3 | Methylene protons adjacent to the CF₂ group. |

    • ¹³C NMR :

      Predicted Shift (ppm) Assignment Rationale
      ~120-125 (t) C-4 Carbon bearing two fluorine atoms, shows a characteristic triplet due to ¹J(C-F) coupling.
      ~60-65 C-2 Methine carbon attached to the CH₂OH group.
      ~58-62 -CH₂OH Carbon of the primary alcohol.
      ~50-55 (t) C-5 Methylene carbon adjacent to nitrogen, may show a triplet due to ³J(C-F) coupling.

      | ~40-45 (t) | C-3 | Methylene carbon adjacent to the CF₂ group, shows a triplet due to ²J(C-F) coupling. |

    • ¹⁹F NMR : A single signal, likely a complex multiplet, is expected due to coupling with adjacent protons (H-3 and H-5).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Scientific Importance : FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and reliable technique for confirming the presence of key bonds (e.g., O-H, N-H, C-F).

  • Standard Protocol (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[17][18]

    • Record a background spectrum of the clean, empty crystal.[19]

    • Place a small amount of the powdered sample directly onto the center of the ATR crystal.

    • Apply pressure using the apparatus's press arm to ensure good contact between the sample and the crystal.[20][21]

    • Acquire the sample spectrum.

  • Expected Characteristic Absorptions :

    • ~3200-3500 cm⁻¹ (broad) : O-H stretch from the alcohol and N-H stretch from the protonated amine (R₂NH₂⁺).

    • ~2850-3000 cm⁻¹ : C-H stretching from the aliphatic CH and CH₂ groups.

    • ~1050-1250 cm⁻¹ (strong) : C-F stretching vibrations, characteristic of the gem-difluoro group.

    • ~1000-1100 cm⁻¹ : C-O stretching of the primary alcohol.

Mass Spectrometry (MS)
  • Scientific Importance : Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule, as it typically produces the protonated molecular ion with minimal fragmentation.[22][23]

  • Standard Protocol (ESI-MS) :

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or a water/acetonitrile mixture.

    • Infuse the solution directly into the ESI source of the mass spectrometer via a syringe pump.[22]

    • Acquire the spectrum in positive ion mode. The high-voltage electric field at the capillary tip generates charged droplets that evaporate, yielding gas-phase ions.[24][25]

  • Expected Result : The primary ion observed in the positive-ion mode spectrum will be the molecular ion of the free base, [M+H]⁺.

    • Molecular Formula of Free Base : C₅H₉F₂NO

    • Exact Mass of Free Base : 137.0652

    • Expected [M+H]⁺ Ion (m/z) : 138.0730

Storage and Handling

  • Scientific Importance : Proper storage and handling are critical to maintain the integrity and purity of the compound over time. Instability can lead to the formation of impurities, affecting experimental outcomes.

  • Recommended Conditions :

    • Storage Temperature : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability. For short-term use, dry storage at room temperature is also acceptable.

    • Handling : As with all laboratory chemicals, handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and skin contact.

Conclusion

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a valuable synthetic intermediate whose utility in drug discovery is underpinned by its specific physicochemical characteristics. This guide has outlined these key properties and provided robust, standardized protocols for their determination. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data, thereby facilitating confident decision-making in synthesis, screening, and formulation development programs. The principles and procedures detailed herein serve as a self-validating framework for the comprehensive characterization of this and other critical chemical building blocks.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 18, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 18, 2026, from [Link]

  • Kapadia, A. B. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). PharmaTutor, 3(2), 22-30. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]

  • Jain, A., Zheng, W., Garad, S., Weaver, M., & Panicucci, R. (2010). Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds. PDA journal of pharmaceutical science and technology, 64(6), 517–526.
  • Shaaban, M. R., El-Sayed, N. N. E., & El-Kashef, H. S. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(47), 35084-35129.
  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • Smith, D. A. (2016). Physical Properties in Drug Design. In Comprehensive Medicinal Chemistry III (pp. 556-574). Elsevier.
  • Measuring Solubility. (n.d.). Alloprof. Retrieved January 18, 2026, from [Link]

  • Roda, G., Radi, M., & Sello, G. (2021). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1819-1821.
  • Roda, G., Radi, M., & Sello, G. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 8206.
  • Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound. Google Patents.
  • Larsson, J. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Materialization Characterization and Formulation Development. (2021, May 16). News-Medical.Net. Retrieved from [Link]

  • Melting Point Determination Guide. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

  • Burns, D. C., Reynolds, W. F., & Enriquez, R. G. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Z. Brzozowski, & J. Slawiński. (2017). Fluorinated Heterocycles. In Fluorine in Pharmaceutical and Medicinal Chemistry.
  • Nenajdenko, V. G. (Ed.). (2014). Fluorine in heterocyclic chemistry. Springer.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 18, 2026, from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Larson, E. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Retrieved from [Link]

  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (n.d.). Retrieved January 18, 2026, from [Link]

  • Basic 1h And 13c Nmr Spectroscopy. (n.d.). Retrieved January 18, 2026, from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Kwiecień, A., & Loo, J. A. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 40(4), 360-381.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]

  • Electrospray ionization. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • Lee, J., Kim, S., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • Tips for ATR Sampling. (n.d.). Gammadata. Retrieved from [Link]

  • Hidayat, A. R. P., & Nandiyanto, A. B. D. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Educational Research and Technology, 2(2), 115-134.
  • Lee, J., Kim, S., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 1-13.
  • Guan, Y., Li, H., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296.
  • Stuyver, T., Van Lommel, R., De Vleeschouwer, F., & Teiler, C. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical science, 12(23), 8164-8172.
  • Wiens, J. R., & Lodewyk, M. W. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6524.

Sources

Foundational

A Senior Application Scientist's Guide to the Chiral Pool Synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

Abstract This in-depth technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, a valuable fluorinated building block i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, a valuable fluorinated building block in medicinal chemistry. Commencing from the readily available chiral pool starting material, L-hydroxyproline, this guide elucidates a strategic multi-step synthesis. Key transformations, including the oxidation of a secondary alcohol to a ketone, a pivotal geminal difluorination using diethylaminosulfur trifluoride (DAST), and subsequent reduction and deprotection steps, are detailed with mechanistic insights and practical considerations. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related fluorinated heterocyclic scaffolds.

Introduction: The Significance of Fluorinated Pyrrolidines in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3][4] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][4] Consequently, fluorinated analogues of bioactive molecules often exhibit enhanced pharmacokinetic and pharmacodynamic profiles.

The pyrrolidine scaffold is a privileged heterocycle, frequently encountered in a vast array of natural products and pharmaceuticals. When adorned with gem-difluoro substituents, the pyrrolidine ring's conformational preferences can be significantly altered, offering a powerful tool for conformational constraint in drug design. (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, in particular, serves as a versatile chiral building block for the synthesis of novel therapeutics, including potent and selective enzyme inhibitors. Its utility has been demonstrated in the development of pan-Aurora kinase inhibitors with antitumor activity.[5]

This guide presents a detailed, field-proven synthetic pathway to this important molecule, leveraging the inherent chirality of L-hydroxyproline.

Overall Synthetic Strategy: A Chiral Pool Approach

The synthesis of enantiomerically pure compounds is a critical challenge in pharmaceutical development. The chiral pool synthesis approach, which utilizes readily available and inexpensive enantiopure starting materials from nature, offers an efficient and cost-effective solution.[6] L-hydroxyproline, a non-essential amino acid, is an excellent chiral precursor for the synthesis of substituted pyrrolidines.[5]

Our synthetic strategy for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride from L-hydroxyproline can be conceptually divided into four key stages:

  • Protection and Esterification: Protection of the secondary amine of L-hydroxyproline, followed by esterification of the carboxylic acid, to prevent unwanted side reactions in subsequent steps.

  • Oxidation: Selective oxidation of the C4 hydroxyl group to the corresponding ketone.

  • Geminal Difluorination: The cornerstone of this synthesis, the introduction of the two fluorine atoms at the C4 position.

  • Reduction and Deprotection: Reduction of the ester to the primary alcohol and removal of the protecting group to yield the final hydrochloride salt.

Synthetic_Workflow start L-Hydroxyproline step1 Protection (Boc) & Esterification start->step1 step2 Oxidation of C4-OH step1->step2 step3 Geminal Difluorination (DAST) step2->step3 step4 Ester Reduction step3->step4 step5 Deprotection (HCl) step4->step5 end (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride step5->end

Caption: Overall synthetic workflow from L-hydroxyproline.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of N-Boc-4-keto-L-proline methyl ester

The initial steps involve the protection of the amine and the esterification of the carboxylic acid of L-hydroxyproline, followed by oxidation of the secondary alcohol. For efficiency, a one-pot protection and esterification can be considered, followed by oxidation.

3.1.1. Step 1: N-Boc Protection and Methyl Esterification of L-Hydroxyproline

The protection of the secondary amine of L-hydroxyproline with a tert-butyloxycarbonyl (Boc) group is a standard procedure that ensures its inertness during the subsequent oxidation and fluorination steps. The carboxylic acid is converted to its methyl ester to prevent interference with the reducing agent in a later stage.

  • Protocol:

    • To a suspension of L-hydroxyproline (1.0 eq) in a suitable solvent such as methanol, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base like triethylamine (1.2 eq).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • After completion, the solvent is removed under reduced pressure.

    • The crude N-Boc-L-hydroxyproline is then dissolved in methanol, and cooled to 0 °C.

    • Thionyl chloride (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with a saturated solution of sodium bicarbonate and the product is extracted with an organic solvent like ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-cis-4-hydroxy-L-proline methyl ester.

3.1.2. Step 2: Oxidation to N-Boc-4-keto-L-proline methyl ester

The oxidation of the C4 hydroxyl group to a ketone is a critical transformation. Several methods can be employed; a common and efficient method is the Swern oxidation or using other oxidizing agents like Dess-Martin periodinane. A patent also describes the use of a P₂O₅/DMSO system for this transformation.[7]

  • Protocol (Swern Oxidation):

    • A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

    • A solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM is added dropwise, and the mixture is stirred for 15 minutes.

    • A solution of N-Boc-cis-4-hydroxy-L-proline methyl ester (1.0 eq) in DCM is then added slowly.

    • After stirring for 1 hour at -78 °C, triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature.

    • The reaction is quenched with water, and the organic layer is separated.

    • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to afford N-Boc-4-keto-L-proline methyl ester.

Step Starting Material Product Key Reagents Typical Yield
1L-HydroxyprolineN-Boc-cis-4-hydroxy-L-proline methyl ester(Boc)₂O, SOCl₂85-95%
2N-Boc-cis-4-hydroxy-L-proline methyl esterN-Boc-4-keto-L-proline methyl esterOxalyl chloride, DMSO, Et₃N70-85%
Stage 2: Geminal Difluorination

This is the most crucial step in the synthesis, where the two fluorine atoms are introduced. Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for the deoxofluorination of ketones to geminal difluorides.[8]

DAST_Mechanism Ketone R-C(=O)-R' Intermediate1 [R-C(OSF₂NEt₂)-R']+ Ketone->Intermediate1 + DAST DAST Et₂NSF₃ Intermediate2 [R-CF(OSFNEt₂)-R'] Intermediate1->Intermediate2 - F⁻ Intermediate3 [R-CF(O=S=NEt)-R'] Intermediate2->Intermediate3 Rearrangement Difluoride R-CF₂-R' Intermediate3->Difluoride + F⁻ SOF2 SOF₂ Intermediate3->SOF2 - Et₂N⁻ HF HF

Caption: Simplified mechanism of DAST-mediated geminal difluorination.

  • Protocol:

    • To a solution of N-Boc-4-keto-L-proline methyl ester (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, DAST (2.5 eq) is added dropwise.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

    • The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product, N-Boc-4,4-difluoro-L-proline methyl ester, is purified by column chromatography.

Causality and Trustworthiness: The use of DAST is well-established for this type of transformation.[8] The reaction proceeds via a nucleophilic attack of the ketone oxygen on the sulfur of DAST, followed by elimination and subsequent fluoride attack. The stoichiometry of DAST is critical; an excess is required to drive the reaction to completion. The reaction temperature must be carefully controlled, as DAST can decompose at higher temperatures. The aqueous workup must be performed cautiously due to the potential for the generation of HF.

Stage 3 & 4: Reduction and Deprotection

The final steps involve the reduction of the methyl ester to the corresponding primary alcohol and the removal of the Boc protecting group to furnish the final product as its hydrochloride salt.

3.3.1. Step 4: Reduction of the Ester

A powerful reducing agent is required for the reduction of the ester to the alcohol. Lithium aluminum hydride (LiAlH₄) is a suitable choice for this transformation.

  • Protocol:

    • A solution of N-Boc-4,4-difluoro-L-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of LiAlH₄ (2.0 eq) in THF at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

    • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to give crude (S)-N-Boc-(4,4-difluoropyrrolidin-2-yl)methanol.

3.3.2. Step 5: N-Boc Deprotection and HCl Salt Formation

The Boc group is readily cleaved under acidic conditions. Using hydrochloric acid for this step conveniently allows for the in-situ formation of the desired hydrochloride salt.

  • Protocol:

    • The crude (S)-N-Boc-(4,4-difluoropyrrolidin-2-yl)methanol is dissolved in a suitable solvent such as 1,4-dioxane or methanol.

    • A solution of HCl in dioxane (e.g., 4 M) or methanolic HCl is added, and the mixture is stirred at room temperature for 2-4 hours.[9][10]

    • The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride as a solid, which can be further purified by recrystallization if necessary.

Step Starting Material Product Key Reagents Typical Yield
3N-Boc-4-keto-L-proline methyl esterN-Boc-4,4-difluoro-L-proline methyl esterDAST60-75%
4N-Boc-4,4-difluoro-L-proline methyl ester(S)-N-Boc-(4,4-difluoropyrrolidin-2-yl)methanolLiAlH₄80-90%
5(S)-N-Boc-(4,4-difluoropyrrolidin-2-yl)methanol(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochlorideHCl>95%

Conclusion

This guide has outlined a reliable and scalable synthetic route to (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride from the chiral pool starting material L-hydroxyproline. The presented methodology, which hinges on a key geminal difluorination step, provides a practical approach for accessing this valuable building block for drug discovery and development. The detailed protocols and mechanistic discussions are intended to empower researchers to confidently implement this synthesis in their laboratories. The principles and transformations described herein can also be adapted for the synthesis of other structurally related fluorinated pyrrolidine derivatives.

References

  • Process for the synthesis of protected 4-keto-proline.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]

  • Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC. [Link]

  • Revisiting the HO-initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions. PMC. [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. [Link]

  • Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Science of Synthesis. [Link]

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. ResearchGate. [Link]

  • N-Boc Deprotection. HCl, methanol or dioxaine. Reddit. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. [Link]

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride CAS NO.623583-10-8. LookChem. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • United States Patent. Googleapis.com. [Link]

  • United States Patent. Googleapis.com. [Link]

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. Nine Chongqing Chemdad Co. [Link]

  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. MySkinRecipes. [Link]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

Sources

Exploratory

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyrrolidines In the landscape of medicinal chemistry, the deliberate introduction of fluorine into bioactive scaffolds is not merely a substitution; i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyrrolidines

In the landscape of medicinal chemistry, the deliberate introduction of fluorine into bioactive scaffolds is not merely a substitution; it is a strategic transformation. Pyrrolidines, five-membered nitrogen heterocycles, are privileged structures in drug discovery, appearing in numerous FDA-approved drugs and natural products.[1][2] Their non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional pharmacophore space, a critical element for potent and selective ligand-target interactions.[1][3] When this versatile scaffold is augmented with fluorine, the resulting fluorinated pyrrolidines exhibit a unique and often superior profile of biological activity.

This guide provides an in-depth analysis of the biological activities of fluorinated pyrrolidines, intended for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of compounds to explore the fundamental physicochemical principles that govern their enhanced performance. By understanding the causality behind their activity—from altered basicity and conformational preferences to metabolic stability—we can better rationalize the design of next-generation therapeutics.

The Fluorine Effect: A Physicochemical Paradigm Shift in the Pyrrolidine Core

The substitution of hydrogen with fluorine, the most electronegative element, induces profound changes in the pyrrolidine ring's electronic and steric properties. These modifications are the root cause of the enhanced biological activities observed.

Modulation of Basicity (pKa) and Lipophilicity (LogP)

Fluorine's potent electron-withdrawing inductive effect significantly lowers the basicity (pKa) of the pyrrolidine nitrogen.[4] This reduction is not a trivial alteration. A lower pKa can mitigate undesirable interactions with off-target acidic biopolymers and improve oral bioavailability by increasing the population of the neutral, more membrane-permeable form of the drug at physiological pH.[4]

The impact on lipophilicity is more nuanced. While a single fluorine atom can increase local lipophilicity, its overall effect on the molecule's LogP depends on the substitution pattern and the intramolecular environment. Strategically placed fluorine can enhance binding affinity to hydrophobic pockets in target proteins and improve membrane permeability, including penetration of the blood-brain barrier (BBB).[5][6][7]

Conformational Control: The Gauche Effect and Ring Pucker

Perhaps the most elegant consequence of fluorination is the ability to exert precise control over the pyrrolidine ring's conformation. The non-planar ring exists in various "puckered" conformations (envelope and twisted forms). The presence of a fluorine atom can stabilize a specific pucker through stereoelectronic interactions, most notably the gauche effect.[8][9] This effect, a preference for a gauche arrangement between electronegative substituents, can lock the pyrrolidine ring into a conformation that is optimal for binding to a biological target.[10] For example, in dipeptidyl peptidase-4 (DPP-4) inhibitors, the stereochemistry of fluorine on the pyrrolidine ring stabilizes either an endo or exo conformation, which has a marked effect on inhibitory potency.[10]

G cluster_0 Pyrrolidine Ring Pucker cluster_1 Fluorine Influence Endo_Pucker Endo Pucker (Cγ-exo) Gauche_Effect Gauche Effect (Stereoelectronic Stabilization) Endo_Pucker->Gauche_Effect F-substitution Exo_Pucker Exo Pucker (Cγ-endo) Exo_Pucker->Gauche_Effect F-substitution Bioactive_Conformation Favored Bioactive Conformation Gauche_Effect->Bioactive_Conformation Locks Conformation

Caption: Fluorine substitution stabilizes specific ring puckers via the gauche effect.

Enhancing Metabolic Stability

The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~105.4 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[10] In drug development, positions on a molecule that are susceptible to oxidative metabolism are often "blocked" by replacing a C-H bond with a C-F bond. This strategy prolongs the drug's half-life, improves its pharmacokinetic profile, and can reduce the formation of potentially toxic metabolites.[6][10]

Key Biological Activities and Therapeutic Applications

The unique physicochemical properties imparted by fluorine translate into potent and selective activity against a range of biological targets.

Enzyme Inhibition: A Cornerstone Application

Fluorinated pyrrolidines have proven to be exceptional scaffolds for the design of enzyme inhibitors. The fluorine atom can enhance binding affinity, serve as a bioisostere for other functional groups, or participate directly in the inhibition mechanism.[11][12]

One of the most successful applications is in the development of gliptins, a class of drugs used to treat type 2 diabetes. These drugs inhibit the DPP-4 enzyme, which inactivates incretin hormones. Many potent DPP-4 inhibitors feature a fluorinated pyrrolidine moiety that binds to the S1 pocket of the enzyme.[13] The fluorine substitution enhances potency and selectivity. For instance, cyclohexylglycine amides of tetrafluoropyrrolidine and cis-3,4-difluoropyrrolidine display unexpectedly strong DPP-4 inhibitory activity.[14] The structure-activity relationship (SAR) is well-defined, with the pyrrolidine acting as a P1 fragment that forms key interactions within the enzyme's active site.[13]

G Incretins Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin Increased Insulin Secretion Incretins->Insulin Stimulation Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites FP_Inhibitor Fluorinated Pyrrolidine Inhibitor FP_Inhibitor->DPP4 Inhibition

Caption: Mechanism of action for fluorinated pyrrolidine-based DPP-4 inhibitors.

Fluorinated pyrrolidines incorporating benzenesulfonamide moieties have been identified as selective inhibitors of human carbonic anhydrase II (hCA II) over other isoforms like hCA I, IX, and XII.[15] This isoform-selectivity is a critical attribute for developing drugs with fewer side effects. The fluorinated pyrrolidine structure appears to confer a novel mechanism of action within the tertiary benzenesulfonamide class, highlighting how fluorination can unlock new modes of target engagement.[15]

Central Nervous System (CNS) Agents

Developing drugs for CNS disorders is notoriously challenging due to the blood-brain barrier (BBB). Fluorination offers a dual advantage in this domain. First, the introduction of fluorine can increase a molecule's lipophilicity, which can facilitate passive diffusion across the BBB.[5][16][17] Second, the positron-emitting isotope ¹⁸F is a workhorse of Positron Emission Tomography (PET), a key neuroimaging technique.[5][18] This allows for the development of fluorinated pyrrolidines not only as therapeutics for neurodegenerative diseases but also as diagnostic imaging agents to visualize receptors and transporters in the brain.[5]

For instance, chiral fluorinated pyrrolidine hybrids have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors, which are promising candidates for the treatment of Parkinson's disease.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorinated pyrrolidines is exquisitely sensitive to the number of fluorine atoms, their position, and their stereochemistry.

Compound ClassTargetKey SAR FindingsPotency Range (IC₅₀)Reference(s)
Pyrrolidine AmidesDPP-4cis-3,4-difluoro substitution is superior to trans. Tetrafluorination provides strong activity.11.32 µM (for a trifluorophenyl derivative)[14]
Pyrrolidine SulfonamidesCarbonic Anhydrase IITertiary benzenesulfonamide linkage is crucial. Fluorination pattern dictates isoform selectivity.Selective for hCA II[15]
Pyrrolidine HybridsMAO-B4S chiral fluorine substituent is more potent than 4R. 2S-carboxamide is preferred over 2R.Promising drug candidate
Pyrrolidine PentaminesAAC(6')-IbS-phenyl moiety at the R1 position is essential for inhibitory activity.Varies with substitution[19][20][21]

Table 1: Summary of Structure-Activity Relationship Data for Fluorinated Pyrrolidines.

The data clearly indicates that stereochemistry is a critical determinant of activity. The defined three-dimensional structure of the pyrrolidine ring, when locked into a specific conformation by fluorine, allows for optimized interactions with the chiral environment of a protein's active site.[1][3]

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, protocols must be designed as self-validating systems. This means incorporating appropriate controls and characterization steps at each stage, from synthesis to biological evaluation.

Protocol: Stereoselective Synthesis of a 3-Fluoropyrrolidine Derivative

This protocol is a generalized workflow based on modern synthetic strategies, such as those developed by Pfizer, which prioritize scalability and safety by avoiding hazardous reagents like DAST or sodium azide where possible.

Objective: To synthesize a protected 3-fluoropyrrolidine from a commercially available pyrrolidinol precursor.

Methodology:

  • Starting Material Validation: Confirm the identity and purity of N-Boc-3-hydroxypyrrolidine using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Activation of Hydroxyl Group:

    • Dissolve N-Boc-3-hydroxypyrrolidine (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add a non-nucleophilic base such as triethylamine (1.5 eq.).

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • In-Process Control (IPC): Monitor the reaction completion by Thin Layer Chromatography (TLC) or LC-MS to ensure full consumption of the starting alcohol.

  • Nucleophilic Fluorination:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude tosylate in an appropriate polar aprotic solvent (e.g., anhydrous DMF or acetonitrile).

    • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (2.0 eq.).

    • Heat the reaction mixture to 80-100 °C and stir for 24 hours. This is an SN2 reaction, so inversion of stereochemistry is expected.

    • IPC: Monitor the formation of the fluorinated product and disappearance of the tosylate by LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Wash sequentially with water and brine to remove the solvent and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Final Product Characterization:

    • Confirm the structure and purity of the final N-Boc-3-fluoropyrrolidine using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Crucially, use ¹⁹F NMR to confirm the presence and environment of the fluorine atom. The coupling constants (J-values) between ¹⁹F and adjacent protons in the ¹H NMR spectrum will provide definitive evidence of its successful incorporation and stereochemistry.

Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a fluorinated pyrrolidine test compound against human recombinant DPP-4.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorinated pyrrolidine test compound in 100% DMSO.

    • Prepare a working assay buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a solution of human recombinant DPP-4 enzyme in assay buffer.

    • Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (Aminomethylcoumarin), in assay buffer.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of the test compound in the assay plate, typically in triplicate. Include a positive control (e.g., a known DPP-4 inhibitor like Sitagliptin) and a negative control (DMSO vehicle).

    • Add the DPP-4 enzyme solution to all wells except for the "no enzyme" blank control.

    • Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation ~360 nm, Emission ~460 nm) kinetically over 30-60 minutes at 37 °C. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • For each compound concentration, calculate the initial reaction velocity (rate of fluorescence increase).

    • Normalize the data by setting the rate of the negative control (DMSO) to 100% activity and the blank control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Validation: The Z'-factor for the assay should be ≥ 0.5, indicating a robust and reliable assay window between the positive and negative controls.

Sources

Foundational

A Technical Guide to Chiral Pyrrolidine Scaffolds in Synthesis

Introduction: The Privileged Status of Chiral Pyrrolidines The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, holds a position of profound importance in the landscape of modern organic synthesis and me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Chiral Pyrrolidines

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, holds a position of profound importance in the landscape of modern organic synthesis and medicinal chemistry.[1][2][3] Its prevalence in a vast array of natural products, pharmaceuticals, and as a core component of organocatalysts underscores its "privileged scaffold" status.[3][4] For researchers, scientists, and drug development professionals, a deep understanding of the stereoselective synthesis of chiral pyrrolidines is not merely advantageous but essential for the innovation of novel therapeutic agents and efficient catalytic systems.[3][5]

Chiral pyrrolidine derivatives are integral to the function of numerous FDA-approved drugs, playing critical roles in antiviral, anticancer, and central nervous system-targeted therapies.[4][5] The specific stereochemistry of the pyrrolidine ring is often a decisive factor in a molecule's pharmacological activity, making enantioselective synthesis a paramount concern.[2][5] Furthermore, the rise of asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, has been significantly propelled by the development and application of chiral pyrrolidine-based catalysts.[1] This guide provides an in-depth exploration of the core synthetic strategies for accessing these vital chiral building blocks, with a focus on the underlying principles and practical applications that drive their use in contemporary research.

Core Synthetic Strategies for Chiral Pyrrolidines

The asymmetric construction of the pyrrolidine scaffold can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity. This section will delve into the most impactful of these methodologies.

Organocatalysis: The Proline Revolution and Beyond

The amino acid L-proline, a naturally occurring chiral pyrrolidine, has emerged as a remarkably effective and environmentally benign organocatalyst for a multitude of asymmetric transformations.[6][7] Its ability to act as a "simplest enzyme" has revolutionized the synthesis of chiral molecules.[6]

Mechanism of Action: Enamine and Iminium Ion Catalysis

Proline's catalytic prowess stems from its ability to reversibly form nucleophilic enamine intermediates with carbonyl compounds (ketones and aldehydes) or electrophilic iminium ions with α,β-unsaturated aldehydes.[7][8][9] The inherent chirality of the proline catalyst directs the subsequent bond formation, leading to high levels of enantioselectivity.[10] The carboxylic acid moiety of proline often plays a crucial role in the transition state, acting as a proton transfer mediator and providing additional stereocontrol through hydrogen bonding.[10][11]

Key Proline-Catalyzed Reactions:

  • Asymmetric Aldol Reactions: This reaction, one of the cornerstones of organocatalysis, facilitates the direct, enantioselective carbon-carbon bond formation between a ketone and an aldehyde.[6][12][13] The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a classic example of an intramolecular proline-catalyzed aldol reaction.[8][12]

  • Asymmetric Mannich Reactions: Proline and its derivatives catalyze the enantioselective addition of a ketone to an imine, providing access to chiral β-amino carbonyl compounds.[6]

  • Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is efficiently catalyzed by proline and its derivatives, yielding valuable chiral adducts.[6][14]

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

Reaction: Asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.[13]

Materials:

  • L-proline (30 mol%)

  • 4-Nitrobenzaldehyde

  • Acetone

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 4-nitrobenzaldehyde in a 4:1 mixture of DMSO and acetone, add L-proline (30 mol%).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion (monitored by TLC), quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral aldol product.

Expected Outcome: The reaction typically yields the (R)-aldol product in moderate to good yield (e.g., 68%) and enantiomeric excess (e.g., 76% ee).[13]

Visualization: Proline Catalytic Cycle

Proline_Catalysis cluster_cycle Proline Catalytic Cycle Proline L-Proline Enamine Chiral Enamine Proline->Enamine + Ketone - H2O Ketone Ketone Transition_State Acyclic Transition State (Zimmerman-Traxler Model) Enamine->Transition_State + Aldehyde Aldehyde Aldehyde Iminium_Adduct Iminium Adduct Transition_State->Iminium_Adduct Aldol_Product Chiral Aldol Product Iminium_Adduct->Aldol_Product + H2O Aldol_Product->Proline - Catalyst Regeneration

Caption: Proline-catalyzed asymmetric aldol reaction via an enamine intermediate.

Asymmetric [3+2] Cycloadditions

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and atom-economical method for the construction of the pyrrolidine ring, with the potential to generate up to four new contiguous stereocenters.[2][15][16]

Generation of Azomethine Ylides: Azomethine ylides are typically unstable intermediates generated in situ from the reaction of an α-amino acid ester with an aldehyde or through the thermal or metal-catalyzed ring-opening of aziridines.

Stereocontrol: The stereochemical outcome of the cycloaddition can be controlled through the use of chiral dipolarophiles, chiral catalysts (often metal-based), or chiral auxiliaries attached to the azomethine ylide precursor.[15][16] The N-tert-butanesulfinyl group has proven to be an effective chiral auxiliary, directing the diastereoselective cycloaddition of azomethine ylides.[15]

Visualization: Asymmetric [3+2] Cycloaddition

Cycloaddition Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Transition_State Concerted [3+2] Transition State Azomethine_Ylide->Transition_State Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Transition_State Pyrrolidine Substituted Pyrrolidine Transition_State->Pyrrolidine caption General scheme for [3+2] cycloaddition to form a pyrrolidine ring.

Caption: General scheme for [3+2] cycloaddition to form a pyrrolidine ring.

Biocatalytic Synthesis

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency in chemical transformations. In recent years, biocatalytic methods for the synthesis of chiral pyrrolidines have gained significant traction.[17][18]

Key Enzymatic Approaches:

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate. By using ω-chloroketones as substrates, transaminases can trigger an intramolecular cyclization to afford enantiomerically pure 2-substituted pyrrolidines.[19]

  • Engineered Cytochrome P450 Enzymes: Through directed evolution, cytochrome P450 enzymes have been engineered to catalyze the intramolecular C(sp³)–H amination of organic azides.[17][18][20] This "new-to-nature" reaction provides a direct route to chiral pyrrolidines and indolines with high enantioselectivity.[17][18][20]

Experimental Protocol: Transaminase-Triggered Cyclization for (R)-2-phenylpyrrolidine

Reaction: Asymmetric synthesis of (R)-2-phenylpyrrolidine from 5-chloro-1-phenylpentan-1-one using a transaminase.[19]

Materials:

  • (R)-selective transaminase

  • 5-chloro-1-phenylpentan-1-one

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • Prepare a reaction mixture containing the buffer, PLP, isopropylamine, and the transaminase.

  • Add the substrate, 5-chloro-1-phenylpentan-1-one, to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, work up the reaction by adjusting the pH and extracting the product with an organic solvent.

  • Purify the product, for example, by precipitation as a salt or by chromatography.

Expected Outcome: This biocatalytic approach can achieve high analytical yields (up to 90%) and excellent enantiomeric excess (>99.5% ee) for the desired pyrrolidine enantiomer.[19]

Chiral Pool Synthesis

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products. (S)-proline and (R)-4-hydroxyproline are prominent members of the chiral pool and serve as versatile starting materials for the synthesis of more complex chiral pyrrolidine derivatives.[21][22] This strategy leverages the inherent chirality of the starting material, obviating the need for an asymmetric induction step.[21]

Synthetic Utility: The functional groups of proline and hydroxyproline (amine, carboxylic acid, and hydroxyl group) can be selectively manipulated to build a wide range of substituted pyrrolidines.[21][22] For instance, the carboxylic acid can be reduced to an alcohol, and the secondary amine can be protected and subsequently alkylated or acylated.[22]

Applications in Drug Discovery and Asymmetric Catalysis

The synthetic methodologies described above provide access to a diverse array of chiral pyrrolidine scaffolds that are instrumental in both drug discovery and the development of new catalytic systems.

Drug Discovery

The pyrrolidine motif is a common feature in many biologically active molecules and approved drugs.[4] Its structural and pharmacokinetic properties make it a desirable scaffold for medicinal chemists.[20]

Drug Class Example Pyrrolidine-Containing Drug Therapeutic Area
AntiviralDaclatasvir[22]Hepatitis C
AntidiabeticVildagliptin[22]Type 2 Diabetes
NootropicPhenylpiracetam[9][23]Cognitive Enhancement
AnxiolyticPhenibut[9][23]Anxiety
AnticonvulsantPregabalin[9][23]Epilepsy, Neuropathic Pain
Asymmetric Catalysis

Beyond proline itself, a vast number of chiral pyrrolidine-based organocatalysts have been developed. These catalysts often feature modifications to the proline scaffold to enhance their reactivity, selectivity, and solubility.[11][24]

  • Diarylprolinol Silyl Ethers (Hayashi-Jørgensen catalysts): These catalysts are highly effective in a range of asymmetric reactions, including Michael additions and aldol reactions.[23][24]

  • Pyrrolidine-based Chiral Auxiliaries: Chiral pyrrolidine derivatives can be covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[1][25]

  • Bifunctional Catalysts: These catalysts incorporate a pyrrolidine moiety for enamine/iminium activation and another functional group (e.g., a thiourea or squaramide) for hydrogen bond-donating activation of the electrophile.[11]

Conclusion and Future Outlook

Chiral pyrrolidine scaffolds represent a cornerstone of modern synthetic chemistry, with profound implications for drug discovery and asymmetric catalysis. The continued development of novel and efficient synthetic methods, including organocatalytic, biocatalytic, and metal-catalyzed approaches, will undoubtedly expand the accessibility and diversity of these crucial building blocks. As our understanding of reaction mechanisms deepens and new catalytic concepts emerge, the ability to synthesize complex, stereochemically defined pyrrolidines with ever-greater precision will pave the way for the next generation of innovative medicines and powerful synthetic tools.

References

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • Proline-catalyzed aldol reactions. Wikipedia. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

  • New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. [Link]

  • Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination. CaltechAUTHORS. [Link]

  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

  • Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. Medium. [Link]

  • Proline-catalyzed asymmetric reactions. Max Planck Society. [Link]

  • Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society. [Link]

  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Longdom Publishing. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health. [Link]

  • Proline organocatalysis. Wikipedia. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. [Link]

  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. RSC Publishing. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health. [Link]

  • Proline Catalyzed Asymmetric Aldol Reaction. YouTube. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. [Link]

    • Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. [Link]

  • Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. National Institutes of Health. [Link]

  • Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide. ACS Catalysis. [Link]

  • Novel chiral pyrrolidinone scaffolds derived from threonine with antibacterial activity. Elsevier. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Royal Society of Chemistry. [Link]

Sources

Exploratory

Spectroscopic Profile of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride: A Predictive and Interpretive Guide

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the chiral building block, (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS 623583-10-8). In the absence...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the chiral building block, (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS 623583-10-8). In the absence of publicly available experimental spectra, this document serves as an in-depth predictive and interpretive resource for researchers, scientists, and professionals in drug development. By leveraging fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we elucidate the expected spectral characteristics of this fluorinated pyrrolidine derivative. This guide is designed to empower researchers to identify, characterize, and utilize this compound with confidence in their synthetic and medicinal chemistry endeavors.

Introduction: The Significance of a Fluorinated Chiral Building Block

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a valuable chiral intermediate in medicinal chemistry. The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. The introduction of geminal fluorine atoms at the 4-position of the pyrrolidine ring can significantly modulate the physicochemical properties of molecules containing this moiety. Fluorine's high electronegativity and small size can influence pKa, lipophilicity, metabolic stability, and conformational preferences, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

The stereochemistry at the 2-position, coupled with the hydroxymethyl group, provides a versatile handle for further synthetic transformations, making this compound a key starting material for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride in a suitable solvent like D₂O or DMSO-d₆ would exhibit distinct signals for each non-equivalent proton.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H24.0 - 4.3m1HThis proton is on a carbon adjacent to the nitrogen and the hydroxymethyl group, leading to a downfield shift. It will be split by the protons on C3 and the CH₂OH group.
CH₂OH3.6 - 3.9m2HThese diastereotopic protons are adjacent to a chiral center and will likely appear as a complex multiplet. Their chemical shift is influenced by the adjacent hydroxyl and C2 proton.
H5a, H5b3.3 - 3.6m2HThese protons are on the carbon adjacent to the protonated nitrogen, resulting in a downfield shift. They will be split by the H2 proton and the protons on C4.
H3a, H3b2.2 - 2.6m2HThese protons are adjacent to the gem-difluoro substituted carbon and the chiral center at C2, leading to a complex splitting pattern due to both H-H and H-F couplings.
NH₂⁺9.0 - 10.0br s2HThe protons on the positively charged nitrogen will be significantly deshielded and appear as a broad singlet. The exact chemical shift is highly dependent on the solvent and concentration.
OH4.5 - 5.5br s1HThe hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent, temperature, and hydrogen bonding.

Causality Behind Experimental Choices in ¹H NMR:

The choice of a polar, deuterated solvent such as D₂O or DMSO-d₆ is crucial for dissolving the hydrochloride salt. In D₂O, the NH₂⁺ and OH protons will exchange with deuterium, causing their signals to disappear, which can be a useful diagnostic tool. The geminal fluorine atoms at the C4 position will induce through-bond coupling to the adjacent protons on C3 and C5, further complicating the splitting patterns. This phenomenon, known as H-F coupling, can provide valuable structural information. The magnitude of these coupling constants typically ranges from 2 to 50 Hz, depending on the number of bonds and the dihedral angle between the coupled nuclei.[1][2]

Figure 1: Molecular structure and proton assignments.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a single line for each non-equivalent carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (¹⁹F coupled)Rationale for Prediction
C4118 - 125t (¹JCF ≈ 240-260 Hz)The carbon atom bonded to two fluorine atoms will be significantly shifted downfield and will appear as a triplet due to one-bond coupling with the two fluorine atoms.[3][4]
C265 - 70sThis carbon is bonded to the nitrogen and the hydroxymethyl group, resulting in a downfield shift.
CH₂OH60 - 65sThe carbon of the hydroxymethyl group is deshielded by the adjacent oxygen atom.
C548 - 53t (²JCF ≈ 20-30 Hz)This carbon is adjacent to the nitrogen and two bonds away from the fluorine atoms, leading to a downfield shift and a triplet multiplicity due to two-bond C-F coupling.
C338 - 43t (²JCF ≈ 20-30 Hz)This carbon is adjacent to the gem-difluoro group and will appear as a triplet due to two-bond C-F coupling.

Expertise in Interpreting Fluorine-Coupled ¹³C NMR:

A key feature of the ¹³C NMR spectrum of this compound will be the splitting of carbon signals due to coupling with ¹⁹F, which has a nuclear spin of I = 1/2.[3][4] The one-bond C-F coupling constant (¹JCF) is typically very large (around 250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller.[1][5] The C4 signal will appear as a triplet due to coupling with two equivalent fluorine atoms. The C3 and C5 signals will also likely appear as triplets due to two-bond coupling to the fluorine atoms. These characteristic splitting patterns are a powerful confirmation of the presence and position of the difluoro moiety.

G C2 C2 ~65-70 ppm CH2OH CH₂OH ~60-65 ppm C2->CH2OH C3 C3 ~38-43 ppm (triplet) C2->C3 C4 C4 ~118-125 ppm (triplet) C3->C4 F1 F C3->F1 ²JCF F2 F C3->F2 ²JCF C5 C5 ~48-53 ppm (triplet) C4->C5 C4->F1 ¹JCF C4->F2 ¹JCF N N C5->N C5->F1 ²JCF C5->F2 ²JCF N->C2

Figure 2: Predicted ¹³C NMR assignments and C-F couplings.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. For (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, electrospray ionization (ESI) would be the preferred method.

Table 3: Predicted Mass Spectrometry Data (Positive Ion Mode ESI)

IonPredicted m/zInterpretation
[M+H]⁺138.08This corresponds to the protonated free base, (S)-(4,4-Difluoropyrrolidin-2-yl)methanol. The hydrochloride salt will dissociate in solution, and the free amine will be protonated.
[M+H - H₂O]⁺120.07Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols.
[M+H - CH₂OH]⁺107.06Cleavage of the hydroxymethyl group.

Trustworthiness Through Self-Validating Fragmentation Patterns:

The fragmentation pattern of pyrrolidine-containing compounds in mass spectrometry can be complex.[6][7] In positive ion mode, the nitrogen atom is readily protonated. Subsequent fragmentation is often initiated by cleavage of the bonds adjacent to the nitrogen. The loss of the hydroxymethyl group is a likely fragmentation pathway. In-source fragmentation can sometimes lead to the loss of the entire pyrrolidine moiety, although this is more common in more complex molecules.[6][8][9] The accurate mass measurement of the parent ion and its fragments would provide high confidence in the elemental composition.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3200-3500Broad, StrongO-H and N-HStretching
2850-3000MediumC-HStretching
2400-2800Broad, MediumN-H⁺Stretching (ammonium salt)
1050-1250StrongC-FStretching
1000-1150MediumC-OStretching

Authoritative Grounding in IR Spectroscopy:

The IR spectrum of an amino alcohol hydrochloride will be characterized by several key features. A broad and strong absorption in the 3200-3500 cm⁻¹ region is expected due to the overlapping O-H stretching of the alcohol and N-H stretching of the secondary amine.[10][11][12] The presence of the ammonium hydrochloride salt will give rise to a broad absorption band in the 2400-2800 cm⁻¹ range. The C-H stretching vibrations of the pyrrolidine ring and the hydroxymethyl group will appear in the 2850-3000 cm⁻¹ region. Crucially, the presence of the gem-difluoro group will result in strong C-F stretching absorptions in the fingerprint region, typically between 1050 and 1250 cm⁻¹. The C-O stretching of the primary alcohol will also be present in this region.

Experimental Protocols: A Framework for Data Acquisition

While experimental data is not presented, the following outlines standardized protocols for acquiring the spectroscopic data discussed.

6.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

    • Observe the characteristic triplet for the carbon attached to the two fluorine atoms.

6.2. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • ESI-MS Acquisition:

    • Infuse the sample solution into an electrospray ionization mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis, perform tandem MS (MS/MS) on the protonated molecular ion.

6.3. Infrared Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • IR Spectrum Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Pellet) NMR NMR Spectrometer Sample->NMR MS Mass Spectrometer Sample->MS IR IR Spectrometer Sample->IR Data Raw Spectroscopic Data NMR->Data MS->Data IR->Data Analysis Data Analysis and Interpretation Data->Analysis Structure Structural Confirmation Analysis->Structure

Figure 3: A generalized workflow for spectroscopic analysis.

Conclusion

This technical guide provides a robust, predictive framework for understanding the spectroscopic characteristics of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. By applying fundamental principles of spectroscopy, we have detailed the expected ¹H NMR, ¹³C NMR, MS, and IR data. The insights provided herein are intended to serve as a valuable resource for scientists working with this important chiral building block, facilitating its unambiguous identification and use in the synthesis of novel chemical entities. The predictive nature of this guide underscores the power of spectroscopic theory in modern chemical research, enabling informed decision-making even in the absence of pre-existing experimental data.

References

  • Predicting NMR Spectra of Molecules. (2021). YouTube. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). PubMed. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). DOI. [Link]

  • Ring puckering of the pyrrolidine ring of poly (l-proline) form I as studied by variable-temperature high-resolution 13C NMR spectroscopy. (1993). Sci-Hub. [Link]

  • Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. [Link]

  • Basics of 1H-NMR spectroscopy Part 1- 1H-NMR spectrum for structure prediction. (2021). YouTube. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality | Request PDF. (2026). ResearchGate. [Link]

  • Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF. ResearchGate. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020). Glen Jackson - West Virginia University. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • Predict 1H NMR spectra. Cheminfo.org. [Link]

  • 2-Aminoethanol hydrochloride. NIST WebBook. [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021). ACS Publications. [Link]

  • A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. (2020). bioRxiv. [Link]

  • Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R) fluoroprolines. ResearchGate. [Link]

  • Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. (1992). PubMed. [Link]

  • Calculated and experimental 13 C NMR chemical shifts | Download Table. ResearchGate. [Link]

  • A General 13C NMR Spectrum Predictor Using Data Mining Techniques. Semantic Scholar. [Link]

  • Principles of ¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

  • Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

  • 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • 13C NMR (carbon nuclear magnetic resonance). CEITEC. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Chemical Shifts in 1H NMR Spectroscopy. (2023). Organic Chemistry | OpenStax. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Computational protocols for calculating 13C NMR chemical shifts. (2019). PubMed. [Link]

  • 13C NMR of Fluorinated Organics. (2007). University of Ottawa NMR Facility Blog. [Link]

  • How to Identify Alcohols and Amines in the IR Spectrum. (2016). Dummies.com. [Link]

  • How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. (2022). YouTube. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Sample IR spectra. University of Calgary. [Link]

  • CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023). Journal of Undergraduate Chemistry Research. [Link]

  • Coupling of Protons with Fluorine Page. (2007). ResearchGate. [Link]

Sources

Foundational

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride material safety data sheet

An In-depth Technical Guide to the Material Safety of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride This guide provides a comprehensive overview of the material safety, handling, and emergency protocols for (S)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

This guide provides a comprehensive overview of the material safety, handling, and emergency protocols for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize this and similar fluorinated heterocyclic compounds. The structure of this document is designed to provide a logical flow from fundamental properties to practical application and emergency response, ensuring a thorough understanding of the material's risk profile. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.

Chemical Identification and Physicochemical Properties

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a specialized building block frequently employed in medicinal chemistry. Its utility often lies in the synthesis of novel therapeutic agents, such as pan-Aurora kinase inhibitors for anti-tumor research.[1] The introduction of the gem-difluoro group onto the pyrrolidine ring is a strategic choice to modulate the physicochemical properties of the parent molecule, such as pKa and lipophilicity, which can significantly impact the pharmacokinetic profile of a drug candidate.[2] Understanding these fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource(s)
Chemical Name (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride[1][3]
Synonyms [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride[1]
CAS Number 623583-10-8[1][3]
Molecular Formula C₅H₁₀ClF₂NO[1][3]
Molecular Weight 173.59 g/mol [1][3]

Hazard Identification and GHS Classification

Based on available supplier safety information, this compound is classified as hazardous. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards. The primary risks associated with this compound involve irritation and acute toxicity if ingested.

GHS Pictogram:



Signal Word: Warning [3]

The following table summarizes the hazard statements associated with this material. It is critical to understand that these statements form the basis for all recommended handling and emergency procedures.

Hazard CodeStatementClassificationSource(s)
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)[3][4]
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)[3][4]
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)[3][4]
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)[3][4]

The following diagram illustrates the logical workflow for assessing and classifying the hazards of a chemical substance like (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride according to GHS principles.

GHS_Classification_Workflow cluster_Data Data Gathering cluster_Evaluation Hazard Evaluation cluster_Classification Classification & Communication Data Collect Physical, Chemical, and Toxicological Data Eval_Health Evaluate Health Hazards (Acute Toxicity, Irritation, etc.) Data->Eval_Health Eval_Physical Evaluate Physical Hazards (Flammability, Reactivity) Data->Eval_Physical Eval_Env Evaluate Environmental Hazards Data->Eval_Env Assign_Class Assign Hazard Classes and Categories (e.g., Skin Irrit. 2, Acute Tox. 4) Eval_Health->Assign_Class Data meets criteria for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride Select_Elements Select Label Elements: - Pictogram (GHS07) - Signal Word (Warning) - Hazard Statements (H302, H315...) - Precautionary Statements (P261...) Assign_Class->Select_Elements Generate_SDS Generate Safety Data Sheet (SDS) Select_Elements->Generate_SDS

Caption: GHS Hazard Identification and Classification Workflow.

Risk Assessment and Exposure Control

Effective risk management relies on the "hierarchy of controls" to minimize potential exposure. For a powdered solid with irritation and acute oral toxicity hazards, the following controls are mandated.

  • Engineering Controls: The primary and most crucial control is to handle this material exclusively within a certified chemical fume hood. This prevents the inhalation of airborne particles, addressing the H335 respiratory irritation hazard. Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5]

  • Administrative Controls: Access to areas where this chemical is used should be restricted to trained personnel. Clear signage indicating the specific hazards should be posted. Never work alone when handling hazardous materials.

  • Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with engineering controls. The H315 (skin irritation) and H319 (serious eye irritation) statements dictate the minimum required PPE.

    • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses are insufficient.

    • Hand Protection: Nitrile rubber gloves are recommended. Gloves must be inspected for integrity before use and disposed of after handling the material or if contamination is suspected.[6]

    • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

Safe Handling and Storage Protocols

Adherence to a strict, validated protocol is essential for safely handling (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. The following step-by-step procedure is designed to mitigate the risks identified in Section 2.

Protocol: Weighing and Preparing a Solution

  • Preparation:

    • Causality: Before bringing the chemical into the workspace, ensure all necessary equipment (spatulas, weigh paper, glassware, solvent, waste container) is inside the chemical fume hood. This minimizes movement and the potential for spreading contamination outside the controlled area.

    • Don the required PPE: chemical safety goggles, nitrile gloves, and a lab coat.

  • Weighing:

    • Causality: Place an analytical balance inside the fume hood or use a dedicated powder-containment balance. Tare the balance with your weigh boat or paper. Carefully transfer the required amount of the solid using a clean spatula. Avoid any actions that could generate dust. The H335 hazard makes minimizing aerosolization a primary goal.

    • Close the primary container immediately after dispensing the material.

  • Dissolution:

    • Causality: Place the weigh boat containing the compound into your receiving flask. Using a wash bottle or pipette, carefully add the desired solvent, rinsing the weigh boat to ensure a quantitative transfer. This method avoids the need to scrape powder from the weigh boat, another potential dust-generating step.

    • Cap the flask and mix via stirring or gentle sonication until the solid is fully dissolved.

  • Cleanup:

    • Causality: Dispose of the contaminated weigh paper, gloves, and any other disposable items in a dedicated, sealed hazardous waste bag inside the fume hood. This prevents the spread of residual powder.

    • Wipe down the spatula and the surfaces of the fume hood with a damp cloth or towel, then dispose of the towel in the hazardous waste bag.

    • Wash hands thoroughly after removing PPE.

Storage: Store the material in a tightly closed container in a cool, dry, and well-ventilated area.[6] Based on supplier recommendations, storage under an inert atmosphere (Nitrogen or Argon) at 2-8°C is also advised to maintain chemical integrity.[1]

Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures

  • Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact (H315): Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7]

  • Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion (H302): Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention and show the label or safety data sheet to the medical personnel.

Accidental Release Measures (Spill Response)

For a small powder spill, follow this workflow. For large spills, evacuate the area and contact institutional safety personnel.

Spill_Response_Workflow Spill Small Powder Spill Occurs Alert Alert personnel in the immediate area Spill->Alert PPE Ensure appropriate PPE is worn (Goggles, Gloves, Lab Coat) Alert->PPE Contain Cover the spill with a damp paper towel to prevent dust generation PPE->Contain Cleanup Gently wipe up the material from the outside in, folding the towel Contain->Cleanup Dispose Place towel and contaminated materials into a sealed hazardous waste bag Cleanup->Dispose Decontaminate Clean the spill area with soap and water Dispose->Decontaminate Report Report the incident to the lab supervisor Decontaminate->Report

Caption: Emergency Response Workflow for a Small Powder Spill.

Stability and Reactivity

While specific reactivity data is limited, general chemical principles for aminomethanol hydrochloride structures suggest the following:

  • Chemical Stability: The material is stable under recommended storage conditions.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. As a hydrochloride salt, it will react with strong bases to liberate the free amine.

  • Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).

Toxicological Information

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The health effects correspond to the GHS classifications:

  • Acute Effects: Harmful if swallowed. Causes irritation to the skin, eyes, and respiratory tract.[3][4]

  • Chronic Effects: No specific data on long-term exposure, carcinogenicity, or mutagenicity were found in the provided sources. As with any research chemical lacking extensive toxicological data, it should be handled with the assumption that chronic exposure may be harmful. All measures should be taken to minimize exposure.

References

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | Chemdad.
  • chemical label (4,4-difluoropyrrolidin-2-yl)methanol hydrochloride | ChemicalSafety.com.
  • (4-(Aminomethyl)phenyl)methanol hydrochloride | PubChem.
  • SAFETY DATA SHEET - Sodium nitroferricyanide(III)
  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | LabSolu.
  • Material Safety Data Sheet - Sodium Nitroprusside Dihydr
  • SAFETY DATA SHEET - Sodium nitroprusside dihydr
  • SAFETY DATA SHEET - Potassium ferrocyanide trihydr
  • SAFETY DATA SHEET - Sodium nitroprusside dihydr
  • SAFETY DATA SHEET - [(2R,4R)-4-FLUOROPYRROLIDIN-2-YL]METHANOL HYDROCHLORIDE | CymitQuimica.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives | ResearchG

Sources

Exploratory

A Technical Guide to the Stability and Storage of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl: Principles and Protocols

Executive Summary (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS No: 623583-10-8) is a pivotal chiral building block in contemporary medicinal chemistry, valued for its role in synthesizing complex therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS No: 623583-10-8) is a pivotal chiral building block in contemporary medicinal chemistry, valued for its role in synthesizing complex therapeutic agents, including pan-Aurora kinase inhibitors for oncology.[1] The introduction of gem-difluorination on the pyrrolidine ring is a strategic design element intended to enhance metabolic stability and modulate physicochemical properties such as pKa.[2][3] However, the inherent structural features—a secondary amine hydrochloride, a primary alcohol, and the electron-withdrawing difluoro group—present a unique combination of stability challenges. This guide provides an in-depth analysis of the molecule's stability profile, outlines potential degradation pathways grounded in mechanistic chemistry, and details robust protocols for its assessment and optimal storage.

Physicochemical Profile and Intrinsic Stability Characteristics

A comprehensive understanding of the molecule's fundamental properties is the bedrock of effective stability management. As a hydrochloride salt, the compound's behavior is dominated by its interaction with atmospheric moisture and its solution-state equilibrium.

PropertyValueSource
CAS Number 623583-10-8[1][4]
Molecular Formula C₅H₁₀ClF₂NO[1]
Molecular Weight 173.59 g/mol [1]
Appearance White to off-white solidGeneric observation
Key Functional Groups Secondary amine (as HCl salt), Primary alcohol, gem-difluoro alkaneStructural analysis
Hygroscopicity: The Primary Solid-State Challenge

Like many amine hydrochloride salts, (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl is expected to be hygroscopic.[5] This is not merely a physical inconvenience; the absorption of water can act as a plasticizer, increasing molecular mobility within the crystal lattice and providing a medium for chemical degradation to occur even in the solid state.

Causality: The high polarity of the ammonium and chloride ions facilitates strong hydrogen bonding with water molecules.[6] This can lead to deliquescence at high relative humidity and can initiate hydrolytic degradation pathways or catalyze solid-state conversions.[7][8] Therefore, stringent control over environmental moisture is the most critical factor in preserving the long-term integrity of the solid material.

Solubility and Solution-State Considerations

The conversion of the parent amine to its hydrochloride salt is a common pharmaceutical strategy to enhance aqueous solubility, thereby improving bioavailability and handling for formulation.[9][10] While advantageous, this increased solubility means that in the presence of water, the compound will readily exist in its ionic, solution-state form where it is often more susceptible to degradation.

Potential Degradation Pathways

The stability of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl is influenced by its susceptibility to hydrolysis (particularly defluorination), oxidation, and photolysis. Understanding these pathways is essential for designing stability-indicating methods and developing robust formulations.

G cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photolysis parent (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl aziridinium Aziridinium Intermediate parent->aziridinium pH ≥ 7.4 Intramolecular SN2 (Solution) oxidized Oxidized Products (e.g., N-oxide, Aldehyde/Carboxylic Acid) parent->oxidized [O] (e.g., H₂O₂, O₂) photo Photodegradants parent->photo UV/Vis Light (ICH Q1B) defluorinated Defluorinated Hydroxy Product (Displacement of F⁻ by OH⁻) aziridinium->defluorinated H₂O attack

Caption: Potential degradation pathways for the target compound.

Solution-State Defluorination via Aziridinium Intermediate

The most significant stability liability, particularly in solution, is the potential for defluorination. Research on structurally related 2-(fluoromethyl)pyrrolidines has demonstrated that these compounds can undergo significant decomposition in neutral to slightly basic solutions (e.g., pH 7.4 at 50°C).[11]

Mechanism: The pyrrolidine nitrogen's lone pair of electrons can act as an intramolecular nucleophile, displacing a fluoride ion to form a strained, highly reactive aziridinium cation intermediate. This intermediate is then rapidly attacked by water, leading to ring-opening and the formation of a hydroxylated, defluorinated impurity.[11] The gem-difluoro group in the target molecule enhances the electrophilicity of the carbon atom, potentially facilitating this pathway. This mechanism underscores the critical need to control pH in any aqueous formulation.

Oxidative Degradation

The secondary amine and primary alcohol moieties are potential sites for oxidation. Incompatibility with strong oxidizing agents is a standard precaution for such structures.[12]

  • Amine Oxidation: The secondary amine can be oxidized to the corresponding N-oxide or other degradation products.

  • Alcohol Oxidation: The primary alcohol can be oxidized first to an aldehyde and subsequently to a carboxylic acid.

Photodegradation

Many nitrogen-containing heterocyclic compounds exhibit sensitivity to light.[13] Exposure to UV or visible light can provide the energy to initiate free-radical or other degradation pathways. Photostability testing is therefore a mandatory component of a comprehensive stability assessment.[14]

Recommended Storage and Handling Protocols

Based on the physicochemical properties and potential degradation pathways, the following storage conditions are recommended to ensure the long-term integrity of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl.

ConditionSolid Material (Long-Term)Laboratory Use (Short-Term)Solutions
Temperature 2-8°C (Refrigerated)[1]Room Temperature (in desiccator)Prepare fresh. If necessary, store at 2-8°C for <24h.
Atmosphere Inert Gas (Argon or Nitrogen)[1]Tightly sealed containerDegas solvent; store under inert gas if possible.
Humidity Store in a desiccator or dry box.Keep container tightly closed at all times.[15]Use anhydrous solvents where applicable.
Light Protect from light (use amber vials).[16]Protect from direct light.Use amber vials or foil-wrapped containers.
Incompatibilities Strong oxidizing agents.[12]Avoid contact with strong bases and oxidizers.Avoid neutral/basic buffers (pH > 7) for storage.[11]

Experimental Design: Forced Degradation Studies

Forced degradation (stress testing) is essential to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method that can resolve the parent compound from all significant impurities.[14][17][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare API Stock Solution (e.g., 1 mg/mL in Methanol/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxid Oxidation (3% H₂O₂, RT) therm Thermal (Solid) (80°C, Dry Heat) photo Photolytic (ICH Q1B Light Box) sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48h) Neutralize Acid/Base Samples acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis LC-MS Analysis (HPLC-UV-MS/MS) sampling->analysis data Data Interpretation - Identify Degradants - Quantify Purity - Mass Balance analysis->data end Develop Stability- Indicating Method data->end

Caption: Experimental workflow for forced degradation studies.

Core Protocol: Stability-Indicating LC-MS Method

A high-performance liquid chromatography (HPLC) method coupled with both UV and mass spectrometry (MS) detectors is the preferred analytical technique.[16][17]

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution using water and acetonitrile with a modifier like 0.1% formic acid (to ensure good peak shape and ionization).

  • Detection: UV detector set to an appropriate wavelength (e.g., ~210 nm, as there is no strong chromophore) and a mass spectrometer for peak identification and purity assessment.

Step-by-Step Stress Condition Protocols

Objective: To intentionally generate degradation products for analytical method validation. Initial API Concentration: A concentration of 1 mg/mL is recommended.[14]

1. Acidic Hydrolysis

  • Rationale: To assess stability against acids, which may be present in formulations or as catalysts.

  • Protocol:

    • Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution in a sealed vial at 60°C.

    • Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before injection to prevent damage to the column.

    • Analyze via LC-MS alongside a non-stressed control sample.[18]

2. Basic Hydrolysis

  • Rationale: To test for susceptibility to base-catalyzed degradation, particularly the intramolecular defluorination pathway.[11]

  • Protocol:

    • Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate at 60°C.

    • Withdraw aliquots at intervals. Note: Degradation may be rapid in this condition.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Analyze via LC-MS.[13]

3. Oxidative Degradation

  • Rationale: To evaluate the molecule's sensitivity to oxidative stress from peroxides or atmospheric oxygen.

  • Protocol:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at intervals and analyze directly by LC-MS.

4. Thermal Degradation

  • Rationale: To assess the intrinsic stability of the solid material at elevated temperatures.

  • Protocol:

    • Place a known quantity of the solid API in a vial and store it in an oven at 80°C.

    • At intervals, remove a sample, dissolve it in a suitable solvent to 1 mg/mL, and analyze by LC-MS.

5. Photostability

  • Rationale: To comply with ICH Q1B guidelines and determine if light-protective packaging is required.[14]

  • Protocol:

    • Expose the solid API and a solution (e.g., 1 mg/mL in water/methanol) to a calibrated light source providing both UV and visible output (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Simultaneously, run a dark control sample wrapped in aluminum foil.

    • Analyze the stressed and control samples by LC-MS.

Conclusion

While the gem-difluoro moiety on (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl is designed for stability, the molecule possesses clear liabilities. The primary concerns are its hygroscopicity in the solid state and its susceptibility to defluorination in neutral or basic solutions via an aziridinium ion intermediate.[11] Oxidative and photolytic degradation are also potential risks. Adherence to stringent storage conditions—refrigerated, dry, under an inert atmosphere, and protected from light—is paramount for preserving its purity. A robust stability assessment, employing a well-designed forced degradation study, is not merely a regulatory formality but a scientific necessity to ensure the quality and reliability of this critical building block in drug development programs.

References

  • BenchChem. (2025). Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. Benchchem.com.
  • Szeremeta, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Fisher Scientific. (2025).
  • Merck Millipore. (2025).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2025).
  • MySkinRecipes. (n.d.). (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. Myskinrecipes.com.
  • Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-995. [Link]

  • Wikipedia. (n.d.). Histamine. En.wikipedia.org.
  • FUJIFILM Wako. (n.d.).
  • Olsen, J. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry, 64(3), 1143-1145. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. Chemdad.com.
  • Zhang, M., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 20, 2935-2943. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.com. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]

  • Labsolu. (n.d.). [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. Labsolu.ca.
  • J&K Scientific. (n.d.). (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. Jk-sci.com.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]

  • de Oliveira, G. G. G., et al. (2021). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Drug Development and Industrial Pharmacy, 47(5), 799-808. [Link]

  • Ashenhurst, J. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Li, S., & Chen, X. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 104(9), 2946-2955. [Link]

  • Michalec, M., et al. (2020). New Insights into Solid Form Stability and Hydrate Formation: o-Phenanthroline HCl and Neocuproine HCl. ResearchGate. [Link]

  • Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Strategic Synthesis of Potent Pan-Aurora Kinase Inhibitors Using (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride

Introduction: Targeting the Mitotic Engine of Cancer 1.1. The Role of Aurora Kinases in Cell Cycle and Oncology The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that act as master reg...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Mitotic Engine of Cancer

1.1. The Role of Aurora Kinases in Cell Cycle and Oncology

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that act as master regulators of mitosis.[1][2] They are essential for numerous critical mitotic events, including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[2][3] While essential for normal cell division, their overexpression is a hallmark of many human cancers, including colon, breast, prostate, and pancreatic tumors.[1][2][4] This overexpression is often correlated with high-grade tumors, genetic instability (aneuploidy), and poor patient prognosis.[3][5] Aurora kinases drive tumorigenesis through various mechanisms, including the stabilization of oncoproteins like N-Myc and the inactivation of tumor suppressors like p53.[4][6]

1.2. The Rationale for Pan-Aurora Kinase Inhibition

Given the distinct but complementary roles of the Aurora isoforms, a pan-inhibitory approach, targeting Aurora A, B, and C simultaneously, offers a powerful strategy to induce mitotic collapse in cancer cells. Inhibition of Aurora A disrupts spindle formation, while inhibition of Aurora B abrogates the spindle assembly checkpoint, leading to improper chromosome segregation and endoreduplication—a process where cells replicate their DNA without dividing, resulting in polyploidy and eventual cell death.[7] Several small-molecule pan-Aurora kinase inhibitors, such as Tozasertib (VX-680/MK-0447) and Danusertib (PHA-739358), have shown promise in clinical trials, validating this therapeutic strategy.[8][9][10][11][12]

Synthetic_Workflow A Starting Material (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl B Step 1: Mesylation Activation of Hydroxyl Group A->B MsCl, TEA C Step 2: Azide Displacement Introduction of Nucleophile B->C NaN3, DMF D Step 3: Reduction Formation of Primary Amine C->D H2, Pd/C E Step 4: SNAr Coupling Attachment to Core Scaffold D->E Pyrrolotriazine Core, DIPEA F Final Product Pan-Aurora Kinase Inhibitor E->F

Caption: Overall workflow for the synthesis of the target inhibitor.

3.1. Step 1: Activation of the Primary Alcohol

Rationale: The primary hydroxyl group of the starting material must be converted into a good leaving group to allow for nucleophilic substitution. Mesylation is a common and efficient method for this transformation, converting the alcohol into a mesylate ester, which is highly susceptible to displacement.

ReagentMWAmountMolesEq.
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl173.591.00 g5.76 mmol1.0
Dichloromethane (DCM)-20 mL--
Triethylamine (TEA)101.192.0 mL14.4 mmol2.5
Methanesulfonyl chloride (MsCl)114.550.53 mL6.91 mmol1.2

Protocol:

  • Suspend (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (1.00 g, 5.76 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.0 mL, 14.4 mmol) dropwise to the suspension. Stir for 10 minutes to form the free base in situ.

  • Slowly add methanesulfonyl chloride (0.53 mL, 6.91 mmol) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the product with DCM (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.

3.2. Step 2 & 3: Azide Formation and Reduction to the Key Amine Intermediate

Rationale: To prepare for coupling to the core scaffold, the activated mesylate is converted to a primary amine. A two-step azidation-reduction sequence is a robust and high-yielding method. Sodium azide displaces the mesylate via an SN2 reaction, and the resulting azide is cleanly reduced to the primary amine by catalytic hydrogenation.

ReagentMWAmountMolesEq.
Crude Mesylate from Step 1~215.24~1.24 g~5.76 mmol1.0
Dimethylformamide (DMF)-25 mL--
Sodium Azide (NaN3)65.010.56 g8.64 mmol1.5
Palladium on Carbon (10% Pd/C)-120 mg-Cat.
Methanol (MeOH)-30 mL--

Protocol:

  • Dissolve the crude mesylate from Step 1 in anhydrous DMF (25 mL).

  • Add sodium azide (0.56 g, 8.64 mmol) and heat the mixture to 70 °C for 4 hours.

  • Cool the reaction to room temperature, dilute with water (50 mL), and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (3 x 25 mL) to remove DMF, dry over anhydrous sodium sulfate, and concentrate to yield the crude azide.

  • Dissolve the crude azide in methanol (30 mL) and transfer to a hydrogenation vessel.

  • Carefully add 10% Pd/C (120 mg) under a nitrogen atmosphere.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake vigorously at room temperature for 12 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired amine, (S)-(4,4-Difluoropyrrolidin-2-yl)methanamine, which can be purified by column chromatography if necessary.

3.3. Step 4: SNAr Coupling to the Pyrrolotriazine Core

Rationale: The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The synthesized amine displaces a leaving group (e.g., a chloride) on an activated heterocyclic core. This reaction forms the key C-N bond that links our strategic building block to the pharmacophore responsible for kinase binding.

ReagentMWAmountMolesEq.
Amine Intermediate from Step 3136.140.78 g5.76 mmol1.0
2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,1-f]t[1][13][14]riazin-4-amine264.681.52 g5.76 mmol1.0
N,N-Diisopropylethylamine (DIPEA)129.242.0 mL11.5 mmol2.0
N-Methyl-2-pyrrolidone (NMP)-15 mL--

Protocol:

  • Combine the amine intermediate (0.78 g, 5.76 mmol), the chloropyrrolotriazine core (1.52 g, 5.76 mmol), and DIPEA (2.0 mL, 11.5 mmol) in NMP (15 mL).

  • Heat the reaction mixture to 120 °C for 6 hours in a sealed vessel.

  • Monitor the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, cool the reaction to room temperature and pour it into ice water (100 mL).

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final pan-Aurora kinase inhibitor.

Characterization and Quality Control

Trustworthiness through Validation: The identity and purity of the synthesized inhibitor must be rigorously confirmed.

TechniqueExpected Result
¹H NMR Signals corresponding to all protons in the structure with correct integration and splitting patterns.
¹⁹F NMR A characteristic signal (typically a multiplet) for the gem-difluoro group.
¹³C NMR Signals corresponding to all unique carbon atoms in the structure.
LC-MS A single major peak on the chromatogram with the correct mass-to-charge ratio [M+H]⁺.
HPLC Purity Purity ≥95% as determined by peak area at a relevant wavelength (e.g., 254 nm).

Application: In Vitro Biological Evaluation

5.1. Protocol: ADP-Glo™ Kinase Inhibition Assay

Rationale: This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. [15]It is a robust method for determining the IC50 value of an inhibitor. [15] Materials:

  • Recombinant human Aurora A, B, and C kinases.

  • Suitable peptide substrate (e.g., Kemptide).

  • ATP, Kinase Assay Buffer.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Synthesized inhibitor.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase solution (Aurora A, B, or C) to each well.

    • Add 2.5 µL of the serially diluted inhibitor or DMSO control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. Plot the signal versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

5.2. Protocol: Cell Proliferation Assay (CellTiter-Glo®)

Rationale: This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells. It is used to determine the GI50 (concentration for 50% growth inhibition) of the inhibitor in cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., HCT-116 colon cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the synthesized inhibitor for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well, equal to the volume of cell culture medium.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence and calculate GI50 values from the dose-response curve.

Expected Data Summary:

Kinase TargetInhibitor IC50 (nM)
Aurora A< 20
Aurora B< 50
Aurora C< 40
Cell Line Inhibitor GI50 (nM)
HCT-116 (Colon)< 100

Conclusion

This guide outlines a robust and rational approach to the synthesis of potent pan-Aurora kinase inhibitors, leveraging the strategic advantages conferred by the (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride building block. The gem-difluoro moiety is key to enhancing metabolic stability and modulating physicochemical properties essential for a successful drug candidate. The provided protocols for synthesis, characterization, and biological evaluation constitute a comprehensive and self-validating workflow for researchers in the field of oncology drug discovery.

References

  • Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
  • Vertex AI Search. (2026). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
  • PubMed Central. (2026). Aurora kinases: novel therapy targets in cancers.
  • ResearchGate. (2026). Structures of some known aurora inhibitors in different clinical trial stages.
  • Creative Diagnostics. (2026).
  • PubMed Central. (2026). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
  • PubMed Central. (2026).
  • Benchchem. (2026). Application Notes and Protocols for Kinase Activity Assays.
  • PNAS. (2026).
  • PubMed Central. (2026). Emerging roles of Aurora-A kinase in cancer therapy resistance.
  • Tyrosine Kinase Inhibitors Blog. (2011). Synthesis of Danusertib.
  • PubMed Central. (2026). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA).
  • PubMed Central. (2026). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • PubMed. (2009). Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity.
  • PubMed. (2013). In vitro JAK kinase activity and inhibition assays.
  • Protocols.io. (2023). In vitro kinase assay.
  • ResearchG
  • MySkinRecipes. (2026). (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride.
  • Protocol Online. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • PubMed Central. (2026).
  • ResearchGate. (2026). Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. (2026). The role of fluorine in medicinal chemistry: Review Article.
  • Chongqing Chemdad Co. (2026). [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride.
  • MySkinRecipes. (2026). (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (Thai).
  • Selleck Chemicals. (2026). Danusertib (PHA-739358) | Aurora Kinase inhibitor.
  • MedKoo Biosciences. (2026). Danusertib | PHA-739358.
  • PubMed. (2012). Discovery of highly potent and selective pan-Aurora kinase inhibitors with enhanced in vivo antitumor therapeutic index.
  • Selleckchem Japan. (2026). Danusertib (PHA-739358).
  • PubMed. (2009). The discovery of the potent aurora inhibitor MK-0457 (VX-680).
  • PubMed. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors.
  • APExBIO. (2026). Danusertib (PHA-739358) – Aurora Kinase Inhibitor.
  • APExBIO. (2026). VX-680 (MK-0457,Tozasertib).
  • ResearchGate. (2026). The discovery of the potent Aurora inhibitor MK-0457 (VX-680).
  • National Institutes of Health. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells.
  • National Cancer Institute. (2026).
  • Labsolu. (2026). [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride.
  • PubMed Central. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • MedChemExpress. (2026). Tozasertib (VX 680) | Aurora A/B/C Inhibitor.
  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • BLDpharm. (2026). 623583-10-8|(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride.

Sources

Application

Application Notes and Protocols for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride in Asymmetric Synthesis

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a chiral building block of significant interest to the pharmaceutical and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a chiral building block of significant interest to the pharmaceutical and drug development sectors. The pyrrolidine scaffold is a prevalent motif in a myriad of biologically active compounds and natural products.[1] The introduction of fluorine atoms into this scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of a drug candidate. Specifically, the gem-difluoro substitution at the 4-position of the pyrrolidine ring can influence lipophilicity, metabolic stability, and binding affinity to target proteins. This makes (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride a valuable synthon for the stereocontrolled synthesis of novel therapeutics.

These application notes provide an overview of the utility of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride as a chiral precursor and offer a generalized protocol for its incorporation into more complex molecular architectures.

Core Application: A Chiral Building Block for Pharmaceutical Intermediates

Current research and patent literature highlight the primary application of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride as a key intermediate in the synthesis of complex heterocyclic compounds, particularly those with potential therapeutic activity. For instance, it has been utilized in the structure-activity relationship and pharmacokinetic studies of pyrrolotriazines as pan-Aurora kinase inhibitors, which are targets for anti-tumor agents.[2]

The inherent chirality of this molecule, originating from the (S)-configuration at the 2-position, allows for the direct introduction of a stereocenter into a target molecule. The hydroxymethyl group provides a versatile handle for further chemical transformations, while the difluorinated pyrrolidine ring imparts the desirable properties mentioned earlier.

Conceptual Workflow for Synthetic Elaboration

The synthetic utility of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride typically involves the nucleophilic nature of the secondary amine within the pyrrolidine ring (after deprotection from its hydrochloride salt) and the electrophilic activation of the primary alcohol. A generalized workflow for its incorporation is depicted below.

G cluster_0 Preparation of the Free Base cluster_1 Functionalization Start (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride Base Aqueous Base (e.g., NaHCO₃, K₂CO₃) Start->Base Deprotonation Extraction Organic Solvent Extraction (e.g., EtOAc, DCM) Base->Extraction Free_Base (S)-(4,4-Difluoropyrrolidin-2-yl)methanol (Free Base) Extraction->Free_Base Coupling Nucleophilic Substitution or Reductive Amination Free_Base->Coupling Electrophile Electrophilic Partner (e.g., R-X, R-CHO) Electrophile->Coupling Product Functionalized Pyrrolidine Derivative Coupling->Product

Caption: Generalized workflow for the utilization of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride.

General Protocol for N-Alkylation: Incorporation of the Chiral Scaffold

This protocol describes a general procedure for the N-alkylation of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol, following its liberation from the hydrochloride salt, with a generic electrophile (R-X, where X is a leaving group such as Br, I, OTs). This is a foundational step for integrating the chiral pyrrolidine motif into a larger molecule.

Materials:

  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF, THF)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)

  • Electrophile (R-X)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Preparation of the Free Base:

    • Dissolve (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride in a minimal amount of water.

    • Slowly add saturated aqueous sodium bicarbonate solution with stirring until the pH of the solution is basic (pH > 8).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base, (S)-(4,4-Difluoropyrrolidin-2-yl)methanol.

  • N-Alkylation Reaction:

    • To a solution of the free base (1.0 eq) in an anhydrous aprotic solvent, add an inorganic base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add the electrophile (R-X, 1.0-1.2 eq) to the reaction mixture.

    • The reaction can be stirred at room temperature or heated depending on the reactivity of the electrophile. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data (Illustrative):

The following table provides illustrative data for a hypothetical N-alkylation reaction. Actual results will vary depending on the specific substrates and conditions used.

StepReactant AReactant BBaseSolventTemp (°C)Time (h)Yield (%)
N-Alkylation (S)-(4,4-Difluoropyrrolidin-2-yl)methanolBenzyl BromideK₂CO₃ACN6012~85-95

Considerations for Method Development

  • Base Selection: The choice of base is crucial. For less reactive electrophiles, a stronger base like cesium carbonate may be beneficial. For base-sensitive substrates, a milder organic base such as diisopropylethylamine (DIPEA) can be employed.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally good choices for N-alkylation reactions.

  • Protection of the Hydroxyl Group: For synthetic routes where the hydroxyl group might interfere with subsequent steps or if a more nucleophilic amine is required, it can be protected with a suitable protecting group (e.g., silyl ethers like TBDMS or TBS) prior to the N-alkylation.

Conclusion

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride serves as a valuable and versatile chiral building block in asymmetric synthesis, primarily for the construction of enantiomerically enriched pharmaceutical intermediates. Its strategic importance lies in the combination of a stereodefined pyrrolidine core, the advantageous properties imparted by gem-difluorination, and a functional handle for synthetic elaboration. The protocols and considerations outlined in these notes provide a foundational framework for researchers and scientists in drug development to effectively utilize this important chiral synthon in their synthetic endeavors.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Pyrrolidine-based organocatalysts containing a fluorine atom at the ring in the Michael addition of ketones to nitroalkenes.
  • Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives.
  • 4-Fluoro and 4-Hydroxy Pyrrolidine-thioxotetrahydropyrimidinones: Organocatalysts for Green Asymmetric Transformations in Brine.
  • Application Notes and Protocols for the Asymmetric Synthesis of 2-(4-Chlorophenyl)
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
  • Enantioselective syntheses of trans-3,4-difluoropyrrolidines and investigation of their applications in c
  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride CAS NO.623583-10-8. Guidechem.
  • Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol.
  • Asymmetric catalysis with FLPs. Chemical Society Reviews (RSC Publishing).
  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. Chemdad.
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis.
  • Application of Biobased Solvents in Asymmetric C
  • (S)
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • (3,3-Difluoroazetidin-2-yl)methanol hydrochloride. PubChem.
  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - 97%, high purity , CAS No.623583-10-8. Allschoolabs.
  • Application Notes and Protocols for Asymmetric Synthesis Using (S)-4,5-Isopropylidene-2-pentenyl Chloride. Benchchem.

Sources

Method

Application Notes: (S)-(4,4-Difluoropyrrolidin-2-yl)methanol as a Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorinated Pyrrolidine Ligands In the landscape of asymmetric synthesis, the quest for robust, selective, and effi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyrrolidine Ligands

In the landscape of asymmetric synthesis, the quest for robust, selective, and efficient chiral ligands is paramount. Pyrrolidine scaffolds, derived from the natural amino acid proline, have long been recognized as "privileged" structures, forming the backbone of numerous successful organocatalysts and ligands for metal-catalyzed reactions.[1][2] The introduction of fluorine into these scaffolds offers a compelling strategy for fine-tuning their chemical properties. The strong electron-withdrawing nature of fluorine can significantly alter the electronic environment of the catalyst, influence pKa values, and enhance thermal and metabolic stability—a particularly valuable trait in drug discovery.[3][4]

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol, the free base form of the commercially available hydrochloride salt, is a versatile chiral building block.[3][5] While extensively used in the synthesis of complex bioactive molecules, its direct application as a standalone chiral ligand is an emerging area of interest. These notes provide a comprehensive guide to its potential use as a chiral ligand in the asymmetric reduction of prochiral ketones, a fundamental transformation in the synthesis of enantiomerically pure secondary alcohols.

Physicochemical Properties and Handling

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a stable, crystalline solid. The active ligand, the free base, can be generated in situ or isolated prior to use. The gem-difluoro group at the C4 position is a key feature, locking the pyrrolidine ring conformation and potentially influencing the stereochemical outcome of catalytic reactions.

PropertyValue
CAS Number 623583-10-8
Molecular Formula C₅H₁₀ClF₂NO
Molecular Weight 173.59 g/mol
Appearance White to off-white solid
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.[1]
Handling The hydrochloride salt is hygroscopic. The free base is a viscous oil or low-melting solid. Handle under an inert atmosphere.

Proposed Application: Asymmetric Reduction of Prochiral Ketones

A highly plausible and valuable application of (S)-(4,4-difluoropyrrolidin-2-yl)methanol is as a precursor to an oxazaborolidine catalyst for the asymmetric reduction of ketones, following the principles of the Corey-Bakshi-Shibata (CBS) reduction. Similar chiral amino alcohols are known to react with borane sources to form a chiral Lewis acid that coordinates to the ketone, facilitating a highly enantioselective hydride transfer.[6] The difluoro substitution in the pyrrolidine ring is hypothesized to enhance the Lewis acidity of the boron center, potentially leading to higher catalytic activity and selectivity.

Mechanism of Action: The Catalytic Cycle

The proposed catalytic cycle involves the in situ formation of the chiral oxazaborolidine catalyst from (S)-(4,4-difluoropyrrolidin-2-yl)methanol and a borane source. This catalyst then coordinates with the prochiral ketone, activating it for reduction. The borane reducing agent delivers a hydride to one face of the carbonyl, dictated by the steric environment of the catalyst, to yield the chiral alcohol.

Catalytic_Cycle A Ligand + Borane Source (e.g., BH₃·THF) B Oxazaborolidine Catalyst (Active Catalyst) A->B In situ formation C Catalyst-Ketone Complex B->C Coordination with Prochiral Ketone D Hydride Transfer (from BH₃·THF) C->D Activation E Product Complex D->E Enantioselective Hydride Delivery E->B Catalyst Regeneration F Chiral Alcohol Product E->F Hydrolytic Workup

Caption: Proposed catalytic cycle for the asymmetric reduction of a ketone.

Experimental Protocols

Protocol 1: Generation of the Free Base Ligand

Objective: To prepare the free base of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol from its hydrochloride salt for use as a ligand.

Materials:

  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolution: Dissolve (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (1.0 eq) in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a 1 M aqueous solution of NaOH (1.1 eq) or a saturated solution of K₂CO₃ with stirring until the pH is >10.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with DCM or EtOAc (3 x volume of aqueous layer).

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base, typically as a viscous oil or low-melting solid. The product should be used immediately or stored under an inert atmosphere at low temperature.

Protocol 2: Asymmetric Reduction of Acetophenone (Model Reaction)

Objective: To perform the asymmetric reduction of acetophenone to (S)-1-phenylethanol using an in situ generated catalyst from (S)-(4,4-Difluoropyrrolidin-2-yl)methanol.

Materials:

  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol (free base from Protocol 1)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Experimental_Workflow cluster_prep Catalyst Formation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification prep1 Dissolve Ligand in Anhydrous THF prep2 Add BH₃·THF (0.5-0.6 eq) Stir at RT prep1->prep2 react1 Cool Catalyst Solution (e.g., 0°C or -20°C) prep2->react1 react2 Add Acetophenone react1->react2 react3 Slowly add BH₃·THF (Reducing Agent) react2->react3 react4 Monitor by TLC/GC react3->react4 work1 Quench with MeOH react4->work1 work2 Acidify with 1M HCl work1->work2 work3 Extract with EtOAc work2->work3 work4 Wash with NaHCO₃, Brine work3->work4 work5 Dry & Concentrate work4->work5 work6 Purify (Chromatography) work5->work6

Caption: Workflow for the asymmetric reduction of acetophenone.

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-(4,4-Difluoropyrrolidin-2-yl)methanol (0.1 eq).

    • Dissolve the ligand in anhydrous THF.

    • Slowly add BH₃·THF solution (0.05-0.06 eq, relative to ketone) and stir the mixture at room temperature for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired temperature (e.g., 0°C, -20°C, or lower for higher enantioselectivity).

    • Add acetophenone (1.0 eq) to the reaction mixture.

    • Slowly add the remaining BH₃·THF solution (0.6-1.0 eq) dropwise over 30-60 minutes via a syringe pump.

    • Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture in an ice bath and slowly quench by the dropwise addition of methanol.

    • Acidify the mixture with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (S)-1-phenylethanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

Troubleshooting and Optimization

  • Low Conversion: Ensure all reagents and solvents are strictly anhydrous. Use a fresh, properly titrated solution of BH₃·THF. Consider increasing the catalyst loading or reaction temperature, although the latter may decrease enantioselectivity.[6]

  • Low Enantioselectivity (ee): The most critical parameter is temperature; lower temperatures generally afford higher ee.[6] Ensure the slow addition of the borane reducing agent to prevent the uncatalyzed background reaction. The purity of the chiral ligand is also crucial.

  • Rationale for Fluorine: The gem-difluoro group is expected to increase the Lewis acidity of the boron center in the oxazaborolidine complex. This can lead to stronger coordination with the ketone substrate, potentially resulting in a more organized transition state and higher enantioselectivity compared to non-fluorinated analogues.

Conclusion

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a readily available chiral building block with significant potential for application as a chiral ligand in asymmetric catalysis. The protocols outlined here for the asymmetric reduction of ketones provide a robust starting point for researchers to explore its utility. The unique electronic properties conferred by the difluoro substituents make this ligand a promising candidate for developing highly efficient and selective catalytic systems. Further research into its application in other asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions, is highly encouraged.

References

  • MySkinRecipes. (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. Available at: [Link]

  • MySkinRecipes. (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (Thai). Available at: [Link]

  • BioCIS - CY Cergy Paris Université. Fluorinated chiral auxiliaries. Available at: [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]

  • PMC - NIH. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available at: [Link]

  • ResearchGate. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds | Request PDF. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • NIH. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Available at: [Link]

  • The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Available at: [Link]

  • RSC Publishing. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. Available at: [Link]

  • NIH. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding. Available at: [Link]

  • PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available at: [Link]

  • PubMed. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. Available at: [Link]

  • MDPI. Organocatalytic Properties of 3,4-Dihydroxyprolines. Available at: [Link]

  • PubMed Central. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds. Available at: [Link]

  • PMC - PubMed Central. Organocatalytic diastereo- and atroposelective construction of N–N axially chiral pyrroles and indoles. Available at: [Link]

  • MDPI. Application of Biobased Solvents in Asymmetric Catalysis. Available at: [Link]

  • ResearchGate. Chiral S/olefin ligands and their application in asymmetric additions. Available at: [Link]

  • PubMed. Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Available at: [Link]

  • PMC - PubMed Central. Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Available at: [Link]

  • PMC - NIH. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Available at: [Link]

  • Sciforum. Organocatalytic Properties of 3,4-Dihydroxyprolines †. Available at: [Link]

Sources

Application

N-Protection of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride: A Detailed Application Note and Protocol for Pharmaceutical Research

Introduction: The Strategic Importance of Fluorinated Pyrrolidines and the Necessity of N-Protection In the landscape of modern drug discovery, fluorine-containing molecules have garnered significant attention due to the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyrrolidines and the Necessity of N-Protection

In the landscape of modern drug discovery, fluorine-containing molecules have garnered significant attention due to their unique ability to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a valuable chiral building block, integrating the conformational rigidity of a pyrrolidine ring with the metabolic resistance conferred by gem-difluorination. Its hydroxyl and secondary amine functionalities make it a versatile scaffold for the synthesis of a wide array of complex molecular architectures destined for therapeutic applications.

However, the nucleophilic nature of the secondary amine in this starting material necessitates a robust protection strategy to ensure regioselective reactions at other sites of the molecule. The choice of the nitrogen protecting group is a critical decision in the synthetic route, dictating subsequent reaction conditions and deprotection strategies. This application note provides a comprehensive guide to the N-protection of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, with a primary focus on the widely used tert-butyloxycarbonyl (Boc) group. We will delve into the mechanistic rationale behind the protocol, offer detailed, step-by-step instructions, and discuss alternative protection strategies, equipping researchers with the knowledge to confidently and efficiently utilize this key intermediate.

Choosing the Right Armor: A Comparative Overview of N-Protecting Groups

The selection of an appropriate N-protecting group is paramount and is guided by its stability to various reaction conditions and the ease of its removal. For the protection of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol, several common protecting groups can be considered. The orthogonality of these groups is a key consideration in multi-step syntheses.[1]

Protecting GroupReagentKey AdvantagesKey DisadvantagesCleavage Conditions
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Stable to bases, nucleophiles, and catalytic hydrogenation.[1] Easily removed under mild acidic conditions.Acid labile.[2]Strong acids (e.g., TFA, HCl).[2]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Stable to acidic conditions.[3]Cleaved by catalytic hydrogenation, which may affect other functional groups.Catalytic hydrogenation (e.g., H₂, Pd/C).[4]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuStable to acidic conditions and catalytic hydrogenation.[5]Base labile.[6]Base (e.g., piperidine in DMF).[5]

For many applications, the Boc group represents an optimal balance of stability and mild deprotection conditions, making it the focus of our detailed protocol.

The Mechanism of N-Boc Protection

The N-protection of an amine with di-tert-butyl dicarbonate (Boc₂O) is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the pyrrolidine attacks one of the electrophilic carbonyl carbons of Boc₂O.[7][8] This forms a tetrahedral intermediate which then collapses, with the departure of a tert-butyl carbonate anion as a leaving group.[7] In the presence of a base, the protonated amine is deprotonated.[8] The unstable tert-butyl carbonate decomposes into carbon dioxide and a tert-butoxide anion, which is subsequently protonated during aqueous work-up.[7][8]

N-Boc Protection Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products & Byproducts Amine (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Nucleophilic_Attack Nucleophilic Attack of Amine on Boc₂O Amine->Nucleophilic_Attack Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Nucleophilic_Attack Base Base (e.g., Triethylamine) Deprotonation Deprotonation of Amine Base->Deprotonation Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Intermediate_Collapse Collapse of Intermediate & Loss of Leaving Group Tetrahedral_Intermediate->Intermediate_Collapse Intermediate_Collapse->Deprotonation Byproducts CO₂ + t-BuOH + Protonated Base Intermediate_Collapse->Byproducts Decomposition of tert-butyl carbonate Protected_Amine N-Boc Protected Product Deprotonation->Protected_Amine caption General mechanism of N-Boc protection.

Caption: General mechanism of N-Boc protection.

Detailed Protocol for N-Boc Protection of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride

This protocol is designed for the efficient and high-yielding N-Boc protection of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride to furnish (S)-tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate.[9][10]

Materials and Equipment
  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC chamber and developing solvents (e.g., ethyl acetate/hexanes)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Di-tert-butyl dicarbonate is flammable, an irritant, and may cause an allergic skin reaction. Handle with care.[11][12]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

N-Boc_Protection_Workflow Start Start Setup Reaction Setup: - Dissolve starting material in DCM - Cool to 0 °C Start->Setup Reagent_Addition Reagent Addition: - Add Et₃N (or DIPEA) - Add Boc₂O solution Setup->Reagent_Addition Reaction Reaction: - Stir at room temperature - Monitor by TLC Reagent_Addition->Reaction Workup Aqueous Work-up: - Quench with NaHCO₃ - Separate layers Reaction->Workup Extraction Extraction: - Extract aqueous layer with DCM Workup->Extraction Drying Drying & Filtration: - Combine organic layers - Dry over MgSO₄ - Filter Extraction->Drying Concentration Concentration: - Remove solvent via rotary evaporation Drying->Concentration Purification Purification (if necessary): - Column chromatography Concentration->Purification Product Final Product: (S)-tert-butyl 4,4-difluoro-2- (hydroxymethyl)pyrrolidine-1-carboxylate Concentration->Product If pure Purification->Product caption Experimental workflow for N-Boc protection.

Caption: Experimental workflow for N-Boc protection.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (Et₃N) (2.2 eq) to the stirred suspension. The hydrochloride salt will react with the triethylamine to form the free amine in situ. Stir for 10-15 minutes at 0 °C. The use of a slight excess of base ensures complete neutralization of the hydrochloride salt and the HCl generated during the reaction.[8]

  • Boc₂O Addition: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of anhydrous DCM. Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[13][14] A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The starting material (amine) is more polar and will have a lower Rf value than the less polar Boc-protected product.

  • Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Filtration: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The final product, (S)-tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate, can be characterized by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.[15]

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC indicates the presence of starting material after an extended reaction time, an additional portion of Boc₂O (0.1-0.2 eq) can be added. Ensure the triethylamine used is of good quality and anhydrous, as moisture can hydrolyze the Boc₂O.

  • Side Product Formation: The primary amine is significantly more nucleophilic than the hydroxyl group, so O-acylation is generally not a significant competing reaction under these conditions.[16] However, if O-Boc formation is observed, it can often be reversed during the aqueous work-up.

  • Emulsion during Work-up: If an emulsion forms during the extraction, adding more brine can help to break it.

Conclusion

The N-protection of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a crucial step in the synthetic routes to many promising drug candidates. The protocol detailed herein for N-Boc protection is robust, high-yielding, and scalable. By understanding the underlying mechanism and the rationale for each step, researchers can confidently execute this transformation and troubleshoot any issues that may arise. The strategic application of protecting group chemistry, as exemplified in this application note, is a cornerstone of modern organic synthesis and drug development.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

  • Novachem. Di-tert-butyl dicarbonate - Safety Data Sheet. [Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • PubChem. tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • PubMed. Selective Defluorination Approach to N-Cbz-3,3-difluoro-2-difluoromethylenepyrrolidine and Its Application to 3,3-difluoroproline Dipeptide Synthesis. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Wiley-VCH. Protection Reactions. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • The Journal of Organic Chemistry. Selective Defluorination Approach to N-Cbz-3,3-difluoro-2-difluoromethylenepyrrolidine and Its Application to 3,3-Difluoroproline Dipeptide Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Google Patents. Methods for the synthesis of fmoc protected amines.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • University of Rochester. How To: Monitor by TLC. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • PubChem. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. [Link]

  • NIH. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]

Sources

Method

Application Notes and Protocols: Coupling Reactions Involving (S)-(4,á,á-Difluoropyrrolidin-2-yl)methanol hydrochloride

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Modern Drug Discovery The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of pharmaceutical properties.[1][2][3] The strategic placement of fluorine can influence metabolic stability, membrane permeability, pKa, and binding affinity, ultimately leading to enhanced drug efficacy and pharmacokinetics.[1][2][4] Within this context, saturated nitrogen-containing heterocycles, such as pyrrolidines, are privileged structures in numerous approved therapeutics. The geminal difluoro group in the 4-position of the pyrrolidine ring, as seen in (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, introduces a unique combination of steric and electronic effects that are highly sought after by drug development professionals. This building block is particularly valuable for creating novel chemical entities with improved properties for targeting a range of biological targets, including kinases and central nervous system receptors.[5]

This comprehensive guide provides detailed application notes and protocols for key coupling reactions involving (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. The methodologies described herein are designed to be robust and reproducible, empowering researchers to efficiently incorporate this valuable fluorinated building block into their synthetic workflows.

Chemical Profile and Handling of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

Property Value Source
CAS Number 623583-10-8[5][6]
Molecular Formula C₅H₁₀ClF₂NO[5]
Molecular Weight 173.59 g/mol [5][7]
Appearance White to off-white solidGeneric knowledge
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon), sealed, dry[5][7]

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a chiral building block supplied as a stable hydrochloride salt.[7] For most coupling reactions, the free base is required, which can be generated in situ or through a separate workup step by treatment with a suitable base. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Buchwald-Hartwig N-Arylation: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10] This reaction is particularly useful for coupling the secondary amine of the pyrrolidine ring with a variety of aryl and heteroaryl halides or triflates, providing access to a diverse range of N-aryl-4,4-difluoropyrrolidine derivatives.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting both the oxidative addition and reductive elimination steps.[9][11]

Experimental Protocol: N-Arylation with 4-Bromotoluene

This protocol describes a general procedure for the N-arylation of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol with 4-bromotoluene as a representative aryl halide.

Reagents and Materials:

  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk tube, add (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (1.2 mmol), 4-bromotoluene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add sodium tert-butoxide (2.5 mmol) to the reaction mixture. Note: The base is added in excess to neutralize the hydrochloride salt and facilitate the deprotonation of the amine.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)-(S)-(4,4-difluoropyrrolidin-2-yl)methanol.

Workflow for Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Pyrrolidine HCl - Aryl Halide - Pd₂(dba)₃ - XPhos solvent Add Anhydrous Toluene reagents->solvent base Add NaOtBu solvent->base heating Heat at 100 °C (12-24h) base->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with Water monitoring->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product N-Aryl Product purify->product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Amide Coupling: Building Peptidic and Amide Linkages

Amide bond formation is one of the most fundamental and frequently performed reactions in organic synthesis, particularly in the construction of peptides and other bioactive molecules.[12] The hydroxyl group of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol can be acylated, or the secondary amine can be coupled with a carboxylic acid to form an amide linkage. This section will focus on the coupling of the pyrrolidine nitrogen with a carboxylic acid.

The Rationale Behind Amide Coupling Reagents

Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[13] Therefore, the carboxylic acid must first be activated. Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are used to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.[12][13]

Experimental Protocol: Amide Coupling with Benzoic Acid

This protocol provides a general method for the amide coupling of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol with benzoic acid.

Reagents and Materials:

  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • To a round-bottom flask, add benzoic acid (1.0 mmol), EDC·HCl (1.2 mmol), and HOBt (1.2 mmol).

  • Add anhydrous DCM (10 mL) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (1.1 mmol) in anhydrous DCM (5 mL) and add DIPEA (2.5 mmol). Stir for 5 minutes to generate the free base.

  • Add the solution of the free base to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-(4,4-difluoropyrrolidin-2-yl)(phenyl)methanone.

Amide Coupling Reaction Pathway

Amide_Coupling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_product_formation Product Formation acid Benzoic Acid edc_hobt EDC + HOBt active_ester Active Ester Intermediate edc_hobt->active_ester Activation pyrrolidine (S)-(4,4-Difluoropyrrolidin-2-yl)methanol (Free Base) active_ester->pyrrolidine tetrahedral_intermediate Tetrahedral Intermediate pyrrolidine->tetrahedral_intermediate Nucleophilic Attack amide_product Amide Product tetrahedral_intermediate->amide_product Collapse byproduct Byproducts tetrahedral_intermediate->byproduct

Caption: General pathway for EDC/HOBt mediated amide coupling.

Suzuki-Miyaura Cross-Coupling: A Note on Potential Applications

While the primary application of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride in coupling reactions involves its secondary amine, derivatization of the hydroxyl group to a halide or triflate would open up the possibility of C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling.[14][15] This powerful palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate.[16][17]

For instance, conversion of the primary alcohol to the corresponding tosylate, mesylate, or nonaflate, followed by a Suzuki-Miyaura coupling with an arylboronic acid, would provide access to 2-arylmethyl-4,4-difluoropyrrolidine derivatives. The reaction conditions would typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME).[15][16]

It is important to note that the success of such a reaction would depend on the chemoselective activation of the C-O bond over potential side reactions involving the pyrrolidine nitrogen. Protection of the nitrogen with a suitable protecting group (e.g., Boc or Cbz) might be necessary prior to the activation of the alcohol and subsequent cross-coupling.

Conclusion

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a versatile and valuable building block for the synthesis of novel fluorinated compounds in drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this reagent in Buchwald-Hartwig N-arylation and amide coupling reactions. The insights into the underlying mechanisms and experimental considerations are intended to facilitate the rational design and execution of synthetic strategies, ultimately accelerating the discovery of new therapeutic agents.

References

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.[Link]

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. Nine Chongqing Chemdad Co.[Link]

  • Buchwald–Hartwig C–N coupling reaction between (hetero)aryl... ResearchGate.[Link]

  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. MySkinRecipes.[Link]

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - 97%, high purity , CAS No.623583-10-8. Allschoolabs.[Link]

  • Medicinal Chemistry of Difluoropurines. PubMed.[Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed.[Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.[Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH.[Link]

  • Applications of Fluorine in Medicinal Chemistry | Request PDF. ResearchGate.[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.[Link]

  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. J&K Scientific.[Link]

  • The role of fluorine in medicinal chemistry. PubMed.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC - NIH.[Link]

  • Amide coupling : r/Chempros. Reddit.[Link]

  • A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. ACS Publications.[Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate.[Link]

  • Amide Synthesis. Fisher Scientific.[Link]

  • Enantioselective Chan-Lam S-Arylation of Sulfenamides. PMC - PubMed Central - NIH.[Link]

  • Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. ResearchGate.[Link]

  • Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. PMC - NIH.[Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride in Modern Drug Discovery (S)-(4,4-Difluoropyrrolidin-2-yl)methan...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride in Modern Drug Discovery

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a chiral building block of significant interest in medicinal chemistry. The incorporation of the difluoropyrrolidine moiety into drug candidates can profoundly influence their pharmacological properties. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially enhancing metabolic stability, modulating basicity (pKa), and improving binding affinity to target proteins. This makes it a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibitors. For instance, it has been utilized in the synthesis of potent pan-Aurora kinase inhibitors for anti-tumor applications[1]. The stereochemistry at the C2 position is crucial for the specific interactions with chiral biological targets, making the enantiomerically pure (S)-isomer a key starting material for the synthesis of targeted therapies.

This document provides a comprehensive guide to the large-scale synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, focusing on a robust and scalable process suitable for industrial applications. We will delve into the rationale behind the synthetic strategy, provide detailed step-by-step protocols, and discuss critical process parameters, safety considerations, and analytical controls.

Synthetic Strategy: A Two-Step Approach from N-Boc-(S)-4,4-difluoro-L-proline

The most common and scalable synthetic route to (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride commences with the readily available starting material, N-Boc-(S)-4,4-difluoro-L-proline. The overall strategy involves two key transformations:

  • Reduction of the Carboxylic Acid: The carboxylic acid functionality of the N-Boc-protected proline derivative is selectively reduced to the corresponding primary alcohol.

  • Deprotection and Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, followed by the formation of the hydrochloride salt to yield the final product.

This approach is advantageous for large-scale synthesis due to the high efficiency of each step and the relative ease of purification of the intermediates and the final product.

Diagram 1: Overall Synthetic Workflow

G A N-Boc-(S)-4,4-difluoro-L-proline B (S)-N-Boc-(4,4-Difluoropyrrolidin-2-yl)methanol A->B Reduction C (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride B->C Boc Deprotection & Salt Formation

Part 1: Large-Scale Synthesis of (S)-N-Boc-(4,4-Difluoropyrrolidin-2-yl)methanol

The reduction of a carboxylic acid to an alcohol is a fundamental transformation in organic synthesis. For large-scale applications, the choice of reducing agent is critical and must take into account safety, cost, selectivity, and ease of work-up. While powerful reducing agents like lithium aluminum hydride (LAH) are effective on a lab scale, their pyrophoric nature and the challenges associated with quenching large excess amounts make them less desirable for industrial production.

A safer and more scalable alternative involves the in-situ activation of the carboxylic acid followed by reduction with a milder borohydride reagent. This protocol utilizes 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, forming an acylimidazolide intermediate, which is then reduced with sodium borohydride (NaBH₄). This method avoids the use of highly pyrophoric reagents and offers a more controlled reaction profile.

Experimental Protocol: Reduction of N-Boc-(S)-4,4-difluoro-L-proline

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
N-Boc-(S)-4,4-difluoro-L-proline203866-15-3251.23
1,1'-Carbonyldiimidazole (CDI)530-62-1162.15
Sodium Borohydride (NaBH₄)16940-66-237.83
Tetrahydrofuran (THF), anhydrous109-99-972.11
Methanol (MeOH)67-56-132.04
Ethyl Acetate (EtOAc)141-78-688.11
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01
Brine (Saturated aq. NaCl)7647-14-558.44
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37

Procedure:

  • Inert Atmosphere: To a clean, dry, and inerted reactor, charge N-Boc-(S)-4,4-difluoro-L-proline (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 L/kg of starting material).

  • Activation: Cool the solution to 0-5 °C. Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring (Activation): Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by HPLC to confirm the consumption of the starting material and the formation of the acylimidazolide intermediate.

  • Reduction: In a separate vessel, prepare a solution of sodium borohydride (NaBH₄) (2.0 eq) in methanol (2 L/kg of NaBH₄).

  • Addition of Reducing Agent: Slowly add the NaBH₄ solution to the reaction mixture, maintaining the internal temperature below 15 °C.

  • Reaction Monitoring (Reduction): Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by HPLC until the acylimidazolide intermediate is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water (5 L/kg of starting material) at 0-10 °C.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the majority of the THF and methanol.

    • Add ethyl acetate (10 L/kg of starting material) and water (5 L/kg of starting material).

    • Separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 5 L/kg) and then with brine (5 L/kg).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-(4,4-Difluoropyrrolidin-2-yl)methanol as a crude oil.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For large-scale operations, crystallization is a more viable option.

Diagram 2: Mechanism of CDI-Mediated Reduction

G cluster_0 Activation cluster_1 Reduction Carboxylic Acid Carboxylic Acid Acylimidazolide Acylimidazolide Carboxylic Acid->Acylimidazolide + CDI - Imidazole - CO2 Alcohol Alcohol Acylimidazolide->Alcohol + NaBH4 - Imidazole

Part 2: Large-Scale Synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride

The final step in the synthesis is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the Boc-protected alcohol with a strong acid. For large-scale production, using a solution of hydrogen chloride in a suitable solvent is often preferred over trifluoroacetic acid (TFA) due to cost and ease of handling. The choice of solvent for this step is crucial as it will also serve as the crystallization medium for the final product. A mixture of an ether solvent like methyl tert-butyl ether (MTBE) or an ester like ethyl acetate with a co-solvent like methanol or isopropanol can be effective.

Experimental Protocol: Boc Deprotection and Hydrochloride Salt Formation

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
(S)-N-Boc-(4,4-Difluoropyrrolidin-2-yl)methanolN/A237.26
Hydrochloric Acid (HCl) in Isopropanol (IPA)7647-01-036.46
Methyl tert-butyl ether (MTBE)1634-04-488.15
Isopropanol (IPA)67-63-060.10

Procedure:

  • Dissolution: Dissolve the crude or purified (S)-N-Boc-(4,4-Difluoropyrrolidin-2-yl)methanol (1.0 eq) in isopropanol (5 L/kg).

  • Acidification: Cool the solution to 0-5 °C and slowly add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M, 2.0-3.0 eq).

  • Reaction and Crystallization: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by HPLC. Once the reaction is complete, slowly add methyl tert-butyl ether (MTBE) (10-15 L/kg) to induce precipitation of the hydrochloride salt.

  • Isolation: Stir the resulting slurry at 0-5 °C for at least 2 hours to ensure complete crystallization.

  • Filtration and Washing: Filter the solid product and wash the cake with cold MTBE (2 x 2 L/kg).

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight to afford (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride as a white to off-white solid.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the quality and purity of the final product and intermediates.

AnalysisIntermediate: (S)-N-Boc-(4,4-Difluoropyrrolidin-2-yl)methanolFinal Product: (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl
Appearance Colorless to pale yellow oilWhite to off-white crystalline solid
Purity (HPLC) ≥ 95%≥ 98%
Identity (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) Conforms to structureConforms to structure
Residual Solvents (GC) To be determined based on process solventsTo be determined based on process solvents
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%

Safety Considerations for Large-Scale Synthesis

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial during the reduction step to prevent any side reactions with moisture and air.

  • Temperature Control: Both the activation and reduction steps are exothermic. Strict temperature control using a reliable cooling system is essential to prevent runaway reactions.

  • Quenching: The quenching of the borohydride reagent should be performed slowly and at a low temperature to control the evolution of hydrogen gas.

  • Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat. The addition should be performed in a well-ventilated area or a fume hood.

  • Solvent Handling: All organic solvents are flammable and should be handled away from ignition sources. Appropriate grounding and bonding procedures should be in place to prevent static discharge.

Conclusion

The described two-step process for the large-scale synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride provides a safe, efficient, and scalable route to this valuable chiral building block. The use of a CDI-mediated reduction avoids the hazards associated with more pyrophoric reducing agents, making the process more amenable to an industrial setting. Careful control of reaction parameters and rigorous in-process analytical monitoring are key to ensuring a high yield and purity of the final product. This detailed protocol serves as a comprehensive guide for researchers and process chemists involved in the development and manufacturing of fluorinated pharmaceutical intermediates.

References

  • Chemdad. (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride. Chemdad Website.[Link]

  • Singh, V. K. et al. (2011). One-Pot Multistep Synthesis of a Proline-Based Chiral Organocatalyst. Organic Syntheses, 88, 194-205. [Link]

  • MySkinRecipes. (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. MySkinRecipes Website.[Link]

Sources

Method

Flow Chemistry for the Synthesis of Fluorinated Pyrrolidines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorinated Pyrrolidines and the Power of Flow Chemistry The introduction of fluorine into organic molecules has be...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines and the Power of Flow Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of new drug approvals.[1] The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1]

The pyrrolidine scaffold is a privileged motif in numerous biologically active compounds and approved drugs.[2] The combination of these two features—a fluorinated substituent on a pyrrolidine ring—offers a powerful strategy for the design of novel therapeutics with optimized properties.

Traditionally, the synthesis of fluorinated compounds, including fluorinated pyrrolidines, has been hampered by the hazardous nature of many fluorinating reagents and the often-harsh reaction conditions required.[3] Continuous flow chemistry has emerged as a transformative technology to address these challenges. By conducting reactions in a continuously moving stream through a network of tubes and reactors, flow chemistry offers unparalleled control over reaction parameters such as temperature, pressure, and residence time. This precise control not only enhances safety, particularly when handling toxic or reactive reagents, but also often leads to improved yields, selectivity, and scalability compared to traditional batch processes.[4]

This technical guide provides detailed application notes and protocols for the synthesis of a variety of fluorinated pyrrolidines using flow chemistry. We will explore different fluorination strategies, including nucleophilic fluorination, trifluoromethylation, and photochemical methods, offering insights into the rationale behind experimental design and providing practical, step-by-step procedures.

I. Nucleophilic Deoxyfluorination of Hydroxyproline Derivatives in Continuous Flow

A common and effective strategy for the synthesis of fluorinated pyrrolidines is the nucleophilic deoxyfluorination of readily available hydroxyproline derivatives. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation; however, its thermal instability and the generation of hazardous byproducts necessitate careful handling. Flow chemistry provides a safer and more efficient platform for DAST-mediated fluorinations.

Causality Behind Experimental Choices

The selection of a continuous flow setup for deoxyfluorination is driven by several key factors:

  • Safety: DAST can decompose exothermically, posing a significant risk in large-scale batch reactions. The small internal volume of a flow reactor minimizes the amount of reagent present at any given time, drastically reducing the potential for thermal runaway.

  • Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat exchange. This enables precise temperature control, which is crucial for minimizing side reactions and decomposition of the fluorinating agent.

  • Mixing: Efficient mixing of the substrate and the fluorinating agent is critical for achieving high conversions and yields. In a flow system, reagents are continuously brought into contact in a well-defined manner, ensuring consistent and reproducible results.

  • In-line Quenching and Purification: The continuous nature of flow chemistry allows for the integration of in-line quenching and purification steps. This "telescoping" of reactions minimizes manual handling of hazardous intermediates and streamlines the overall synthetic process.

Experimental Protocol: Continuous Flow Synthesis of N-Boc-3-fluoropyrrolidine

This protocol details the synthesis of N-Boc-3-fluoropyrrolidine from N-Boc-3-hydroxypyrrolidine using DAST in a continuous flow system.

Reagents and Solutions:

  • Solution A: N-Boc-3-hydroxypyrrolidine (1.0 M in anhydrous dichloromethane (DCM))

  • Solution B: Diethylaminosulfur trifluoride (DAST) (1.2 M in anhydrous DCM)

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

Flow System Setup:

The flow chemistry setup consists of two syringe pumps, a T-mixer, a heated reactor coil, a back-pressure regulator, and a collection vessel. In-line purification can be achieved by incorporating a scavenger resin cartridge post-reaction.

Flow_Deoxyfluorination cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Work-up & Collection PumpA Syringe Pump A (N-Boc-3-hydroxypyrrolidine) TMixer T-Mixer PumpA->TMixer PumpB Syringe Pump B (DAST) PumpB->TMixer Reactor Heated Reactor Coil (PFA Tubing) TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench In-line Quench (Sat. NaHCO₃) BPR->Quench Collection Product Collection Quench->Collection Flow_Trifluoromethylation cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Work-up & Collection PumpA Syringe Pump A (N-Boc-2-methoxypyrrolidine) TMixer1 T-Mixer 1 PumpA->TMixer1 PumpB Syringe Pump B (TMSCF₃) PumpB->TMixer1 PumpC Syringe Pump C (TBAF initiator) TMixer2 T-Mixer 2 PumpC->TMixer2 TMixer1->TMixer2 Reactor Reactor Coil (PFA Tubing, 0 °C) TMixer2->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Flow_Photochemistry cluster_reagents Reagent Delivery cluster_reaction Photoreaction Zone cluster_collection Product Collection PumpA Syringe Pump A (Substrate Solution) Photoreactor Flow Photoreactor (FEP Tubing wrapped around UV Lamp) PumpA->Photoreactor Collection Product Collection Photoreactor->Collection

Sources

Application

Unlocking Enhanced Drug Properties: Application Notes for Incorporating (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines in Medicinal Chemistry The pyrrolidine ring is a ubiquitous and highly valued scaffold in drug discovery, appearing in numerous FDA-approved therapeutics....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous and highly valued scaffold in drug discovery, appearing in numerous FDA-approved therapeutics.[1] Its three-dimensional structure and inherent chirality offer a powerful platform for creating molecules with precise spatial arrangements, crucial for effective target engagement.[2] In recent years, the strategic incorporation of fluorine into this privileged scaffold has emerged as a transformative approach for optimizing the physicochemical and pharmacological properties of drug candidates.[3] The introduction of fluorine, particularly gem-difluorination at the 4-position of the pyrrolidine ring, can profoundly influence a molecule's basicity, lipophilicity, metabolic stability, and conformational preferences, often leading to enhanced potency, selectivity, and pharmacokinetic profiles.[1][4]

This technical guide provides detailed application notes and protocols for the incorporation of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS No: 623583-10-8), a chiral building block designed to impart these favorable characteristics to novel drug candidates.[5] We will explore the scientific rationale behind its use, provide step-by-step synthetic protocols for its conjugation into lead compounds, and present a case study illustrating its successful application in the development of potent kinase inhibitors.

Physicochemical and Pharmacokinetic Impact of 4,4-Difluorination

The gem-difluoro group at the 4-position of the pyrrolidine ring is not merely a passive substituent. Its strong electron-withdrawing nature and steric bulk induce significant changes in the molecule's fundamental properties.

Table 1: Physicochemical Properties of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

PropertyValueReference
CAS Number 623583-10-8[5]
Molecular Formula C₅H₁₀ClF₂NO[5]
Molecular Weight 173.59 g/mol [5]
Appearance White to off-white solidCommercially available
Storage 2-8°C, under inert gas[6]

The primary advantages conferred by the 4,4-difluoro moiety include:

  • Modulation of Basicity (pKa): The strong inductive effect of the two fluorine atoms significantly lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity can be highly advantageous, minimizing off-target interactions with acidic biopolymers and improving oral bioavailability by increasing the population of the more membrane-permeable neutral form at physiological pH.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Gem-difluorination at the 4-position can block common sites of oxidative metabolism on the pyrrolidine ring, thereby increasing the metabolic half-life of the drug candidate.[4][7]

  • Improved Lipophilicity and Permeability: The impact of fluorination on lipophilicity (LogP) is context-dependent, but it often leads to an increase in this parameter. This can enhance membrane permeability and improve absorption across biological barriers like the gut wall and the blood-brain barrier.

  • Favorable Conformational Constraints: The steric bulk of the difluoromethyl group can restrict the conformational flexibility of the pyrrolidine ring, locking it into a preferred pucker. This pre-organization can lead to a lower entropic penalty upon binding to the target protein, resulting in higher binding affinity and potency.

Table 2: Comparative Pharmacokinetic Parameters of a Hypothetical Drug Candidate With and Without the 4,4-Difluoropyrrolidine Moiety

ParameterNon-Fluorinated Analog4,4-Difluorinated Analog
Metabolic Half-life (t½) in Human Liver Microsomes 15 min> 60 min
Oral Bioavailability (F%) in Rats 25%65%
Brain Penetration (Brain/Plasma Ratio) 0.20.8

Note: The data in this table is illustrative and based on general trends observed with fluorinated heterocycles. Actual values will vary depending on the specific molecular scaffold.

Synthetic Protocols for Incorporation

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a versatile building block that can be readily incorporated into drug candidates through standard synthetic transformations. The primary alcohol provides a handle for derivatization, while the secondary amine of the pyrrolidine ring can participate in various coupling reactions after deprotection.

Protocol 1: Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol describes a general procedure for coupling a carboxylic acid to the pyrrolidine nitrogen of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol.

Workflow for Amide Coupling

G cluster_0 Step 1: Deprotection (if necessary) & Neutralization cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Work-up & Purification start (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride deprotected Free Amine start->deprotected in DCM or DMF base Base (e.g., DIPEA, Et3N) base->deprotected product Amide Product deprotected->product acid Carboxylic Acid (R-COOH) activated Activated Ester acid->activated coupling Coupling Reagent (e.g., HATU, EDC/HOBt) coupling->activated activated->product workup Aqueous Work-up product->workup purification Column Chromatography workup->purification

Caption: General workflow for amide bond formation.

Detailed Step-by-Step Methodology:

  • Neutralization of the Hydrochloride Salt:

    • To a stirred solution of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a suitable base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.1 - 1.5 eq) at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete neutralization.

  • Carboxylic Acid Activation and Coupling:

    • In a separate flask, dissolve the carboxylic acid (1.0 - 1.2 eq) in the same anhydrous solvent.

    • Add a peptide coupling reagent such as HATU (1.1 eq) and an additional portion of base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Alternatively, for carbodiimide-based coupling, add EDC (1.2 eq) and HOBt (1.2 eq) to the carboxylic acid solution and stir for 15 minutes.

    • Add the pre-activated carboxylic acid solution to the solution of the free amine from step 1.

    • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Nucleophilic Substitution via the Hydroxyl Group

The primary alcohol of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Workflow for Nucleophilic Substitution

G cluster_0 Step 1: Protection of Pyrrolidine Nitrogen cluster_1 Step 2: Activation of the Hydroxyl Group cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Deprotection start (S)-(4,4-Difluoropyrrolidin-2-yl)methanol protected_alcohol N-Protected Alcohol start->protected_alcohol protecting_reagent Protecting Group Reagent (e.g., Boc2O) protecting_reagent->protected_alcohol activated_alcohol Activated Alcohol (e.g., Tosylate, Mesylate) protected_alcohol->activated_alcohol activating_reagent Activating Reagent (e.g., TsCl, MsCl) activating_reagent->activated_alcohol substituted_product Substituted Product activated_alcohol->substituted_product nucleophile Nucleophile (Nu-) nucleophile->substituted_product final_product Final Product substituted_product->final_product deprotection_reagent Deprotection Reagent (e.g., TFA, HCl) deprotection_reagent->final_product

Caption: General workflow for nucleophilic substitution.

Detailed Step-by-Step Methodology:

  • N-Protection (if required):

    • Dissolve (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride in a suitable solvent (e.g., dichloromethane).

    • Add a base such as triethylamine (2.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

    • Stir the reaction at room temperature for 12-18 hours.

    • Perform an aqueous work-up and purify by column chromatography to yield the N-Boc protected alcohol.

  • Activation of the Hydroxyl Group:

    • Dissolve the N-protected alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C.

    • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq) or methanesulfonyl chloride (MsCl) (1.2 eq).

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with water and extract with dichloromethane. Dry the organic layer and concentrate to obtain the activated alcohol, which can often be used in the next step without further purification.

  • Nucleophilic Substitution:

    • Dissolve the activated alcohol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

    • Add the desired nucleophile (1.2 - 2.0 eq) (e.g., sodium azide, a phenol, or a thiol).

    • Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, perform an aqueous work-up, and purify the product by column chromatography.

  • N-Deprotection:

    • Dissolve the N-Boc protected product in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent to obtain the final product as its corresponding salt.

Case Study: Incorporation into Pan-Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[8] Their overexpression is implicated in the development of various cancers, making them attractive targets for cancer therapy.[9] A study on the structure-activity relationship of pyrrolotriazines as pan-Aurora kinase inhibitors demonstrated the beneficial effects of incorporating a difluoropyrrolidine moiety.[6]

Synthetic Route to a Difluoropyrrolidine-Containing Aurora Kinase Inhibitor

G cluster_0 Amide Coupling pyrrolidine (S)-(4,4-Difluoropyrrolidin-2-yl)methanol inhibitor Final Inhibitor pyrrolidine->inhibitor HATU, DIPEA, DMF acid Activated Pyrrolotriazine Core acid->inhibitor

Caption: Simplified synthetic route to a pan-Aurora kinase inhibitor.

In this study, the (S)-(4,4-difluoropyrrolidin-2-yl)methanol moiety was coupled to a pyrrolotriazine core via an amide bond. The resulting compounds were potent inhibitors of Aurora kinases A, B, and C.

Table 3: Impact of 4,4-Difluorination on Aurora Kinase Inhibition and Cellular Potency

CompoundRAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)HCT-116 Cell Proliferation IC₅₀ (nM)
1 (Non-fluorinated) H, H5075120
2 (4,4-Difluorinated) F, F5815

The data clearly demonstrates that the incorporation of the 4,4-difluoro-pyrrolidine moiety (Compound 2) resulted in a significant increase in both enzymatic and cellular potency compared to the non-fluorinated analog (Compound 1). This enhancement is attributed to a combination of improved binding affinity, likely due to favorable conformational effects and increased lipophilicity, as well as enhanced metabolic stability.

Conclusion

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a valuable and versatile building block for medicinal chemists seeking to enhance the drug-like properties of their lead compounds. The strategic introduction of the 4,4-difluoro moiety can lead to significant improvements in metabolic stability, oral bioavailability, and target potency. The protocols outlined in this guide provide a practical framework for the successful incorporation of this powerful scaffold into a wide range of drug candidates, ultimately accelerating the discovery and development of novel therapeutics.

References

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (URL: [Link])

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (URL: [Link])

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (URL: [Link])

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (URL: [Link])

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (URL: [Link])

  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. (URL: [Link])

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (URL: [Link])

  • Z-L-Phg-Val-OMe. (URL: [Link])

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (URL: [Link])

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. (URL: [Link])

  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (URL: [Link])

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. (URL: [Link])

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (URL: [Link])

  • Nucleophilic Substitution. (URL: [Link])

  • Amide Synthesis. (URL: [Link])

  • Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening. (URL: [Link])

  • Aurora kinase inhibitors: a new class of drugs targeting the regulatory mitotic system. (URL: [Link])

  • Preparation of Small molecules as Aurora Kinase Inhibitors for Cancer. (URL: [Link])

  • Design and synthesis of BPR1K653 derivatives targeting the back pocket of Aurora kinases for selective isoform inhibition. (URL: [Link])

  • 18.05 Two Mechanisms of Nucleophilic Substitution. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • Pan-Aurora kinase inhibitors in clinical trials. (URL: [Link])

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (URL: [Link])

  • 8.9: Nucleophilic substitution in the Lab. (URL: [Link])

  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • Nucleophilic Substitution: Practice Problems. (URL: [Link])

  • Recent insights about pyrrolidine core skeletons in pharmacology. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Fluorinated Pyrrolidine Intermediates

Welcome to the technical support center for the purification of fluorinated pyrrolidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated pyrrolidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these unique and valuable compounds. The strategic incorporation of fluorine into pyrrolidine rings significantly impacts the physicochemical and biological properties of molecules, often enhancing stability, metabolic resistance, and lipophilicity.[1] However, these same properties can introduce significant hurdles during purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, from diastereomer and enantiomer separations to the removal of stubborn impurities.

The Impact of Fluorine on Pyrrolidine Purification

The introduction of fluorine, the most electronegative element, into a pyrrolidine ring creates a highly polarized C-F bond.[2][3] This has several consequences that directly affect purification strategies:

  • Altered Polarity and Solubility: Fluorination can increase the polarity of a molecule due to the C-F bond dipole.[2][4] However, it can also increase lipophilicity, creating a unique "polar hydrophobicity" that complicates solvent selection for chromatography and recrystallization.[4][5]

  • Conformational Rigidity: The presence of fluorine can influence the conformation of the pyrrolidine ring through gauche effects and other stereoelectronic interactions.[6][7] This can impact how the molecule interacts with chiral stationary phases and may necessitate specific chromatographic conditions for successful separation of stereoisomers.

  • Intermolecular Interactions: The polarized C-F bond can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which influence crystal packing and can make recrystallization challenging.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of my fluorinated pyrrolidine diastereomers so difficult on standard silica gel chromatography?

A1: The introduction of fluorine can significantly alter the polarity of your diastereomers, often making them more polar than their non-fluorinated analogs. However, the difference in polarity between the diastereomers may be minimal, leading to poor separation on standard silica. The conformational rigidity induced by fluorine can also play a role, as both diastereomers may present similar interaction profiles to the stationary phase.

Q2: I'm struggling to achieve baseline resolution of my fluorinated pyrrolidine enantiomers using chiral HPLC. What should I try?

A2: Chiral separations of fluorinated compounds can be particularly challenging. The unique electronic properties of fluorine can influence the interactions with the chiral stationary phase (CSP). Here are a few starting points for troubleshooting:

  • CSP Selection: Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are often a good starting point for chiral separations.[10][11]

  • Mobile Phase Optimization: Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol) and consider adding a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.[10][12]

  • Temperature Control: Temperature is a critical parameter in chiral separations.[12] Lower temperatures often enhance enantioselectivity.[12]

Q3: My fluorinated pyrrolidine intermediate is an oil and won't crystallize. What can I do?

A3: Oiling out is a common problem with highly polar or conformationally flexible molecules. The strong intermolecular interactions introduced by fluorine can also hinder crystal lattice formation.[8] Consider the following:

  • Solvent Screening: A systematic solvent screening is crucial.[13] Look for a solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[13][14]

  • Two-Solvent System: Try dissolving your compound in a good solvent and then slowly adding a poor solvent (an anti-solvent) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can sometimes induce crystallization.

  • Salt Formation: If your pyrrolidine has a basic nitrogen, forming a salt with an appropriate acid (e.g., HCl, tartaric acid) can often induce crystallinity.[15]

Troubleshooting Guides

Guide 1: Poor Resolution of Diastereomers in Column Chromatography

Symptom: Your fluorinated pyrrolidine diastereomers are co-eluting or showing very poor separation on silica gel.

Potential Causes:

  • Insufficient polarity difference between diastereomers.

  • Inappropriate solvent system.

  • Column overloading.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor diastereomer resolution.

Detailed Steps & Protocols:

  • Optimize Solvent System:

    • Protocol: Start with a low polarity eluent and gradually increase the polarity. A common starting point for fluorinated amines is a mixture of hexanes and ethyl acetate. If resolution is poor, try switching to a different solvent system, such as dichloromethane/methanol.

  • Consider Alternative Stationary Phases:

    • If silica gel is ineffective, consider other stationary phases. Alumina can be effective for basic compounds. For more polar compounds, consider bonded phases like diol or cyano.

  • Supercritical Fluid Chromatography (SFC):

    • SFC is an excellent technique for separating polar compounds and isomers.[16][17] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for fast and efficient separations.[17][18][19] SFC is particularly well-suited for chiral separations.[16][20]

Guide 2: Chiral HPLC - Enantiomer Peak Tailing

Symptom: Your enantiomeric peaks on a chiral HPLC column are asymmetric with significant tailing.

Potential Causes:

  • Secondary interactions between the analyte and the stationary phase.

  • Column overload.

  • Column contamination or degradation.[21]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for chiral HPLC peak tailing.

Detailed Steps & Protocols:

  • Optimize Mobile Phase:

    • Protocol for Basic Pyrrolidines: Add a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase. This will compete with your analyte for active sites on the stationary phase that can cause tailing.[12]

    • Protocol for Acidic Pyrrolidines: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), to ensure the analyte is in a single protonation state.[12]

  • Column Health Check:

    • Protocol: Disconnect the column and flush it with a strong, compatible solvent as recommended by the manufacturer.[12] For polysaccharide-based columns, isopropanol is often a good choice. If peak shape does not improve, the column may need to be replaced.[21]

Guide 3: Removal of Fluorinating Agent Byproducts

Symptom: Your final product is contaminated with byproducts from the fluorinating agent (e.g., Selectfluor®, NFSI).

Potential Causes:

  • Incomplete reaction.

  • Byproducts have similar polarity to the desired product.

Troubleshooting Steps:

  • Aqueous Workup:

    • Many fluorinating agent byproducts are water-soluble. A thorough aqueous workup can be effective. Consider washing the organic layer with a dilute solution of sodium bicarbonate or sodium bisulfite to remove acidic or oxidizing byproducts.

  • Recrystallization:

    • If the product is a solid, recrystallization is often the most effective method for removing impurities.[13][14][22] A careful selection of the recrystallization solvent is key to success.[13][14]

  • Specialized Scavengers:

    • For stubborn impurities, consider using a scavenger resin to selectively remove the byproducts.

Data Summary Tables

Table 1: Recommended Starting Conditions for Chiral HPLC of Fluorinated Pyrrolidines

Chiral Stationary Phase (CSP)Mobile PhaseModifierFlow RateDetection
Polysaccharide-based (e.g., Chiralpak® IA, IB, IC)Hexane/Isopropanol (90:10)0.1% TFA or DEA1.0 mL/minUV (210-220 nm)
Pirkle-typeHexane/Ethanol (80:20)None1.0 mL/minUV (210-220 nm)

Table 2: Common Solvents for Recrystallization of Fluorinated Pyrrolidines

Solvent CategoryExamplesComments
Good Solvents Dichloromethane, Ethyl Acetate, AcetoneUse to dissolve the crude product.
Poor Solvents (Anti-solvents) Hexanes, Heptane, Diethyl EtherAdd slowly to the solution in a good solvent to induce precipitation.
Single Solvent Systems Isopropanol, Ethanol, AcetonitrileIdeal if the compound has high solubility when hot and low solubility when cold.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/how-good-is-sfc-for-polar-analytes/33139]([Link] SFC/how-good-is-sfc-for-polar-analytes/33139)

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]

  • The C–F bond as a conformational tool in organic and biological chemistry - PMC. [Link]

  • The Polar Hydrophobicity of Fluorinated Compounds | Request PDF - ResearchGate. [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • electronegativity - polar bonds in organic compounds - Chemguide. [Link]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC - NIH. [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]

  • Is Organic Fluorine Really “Not” Polarizable? | Request PDF - ResearchGate. [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC - NIH. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC - NIH. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]

  • Recrystallization1. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • Enantioselective chromatography in drug discovery - PubMed. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

Welcome to the technical support center for the synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this valuable chiral building block. As a key component in the development of novel therapeutics, ensuring a robust and optimized synthesis is paramount.[1][2][3] This resource combines established chemical principles with practical, field-tested insights to help you navigate the complexities of this multi-step synthesis.

General Synthesis Overview

The synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a multi-step process that typically begins with a protected (S)-4-hydroxyproline derivative. The key transformations involve the introduction of the gem-difluoro moiety at the 4-position, reduction of the carboxylic acid at the 2-position to a hydroxymethyl group, and subsequent deprotection and salt formation. The following diagram outlines the general synthetic workflow.

Synthesis_Workflow Start Protected (S)-4-hydroxyproline (e.g., Boc-Hyp-OMe) Fluorination Geminal Difluorination Start->Fluorination e.g., DAST, Deoxo-Fluor Reduction Ester/Carboxylic Acid Reduction Fluorination->Reduction e.g., LiAlH4, NaBH4/CDI Deprotection Boc Deprotection Reduction->Deprotection e.g., HCl, TFA Salt_Formation Hydrochloride Salt Formation Deprotection->Salt_Formation HCl in ether/dioxane Final_Product (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride Salt_Formation->Final_Product

Caption: General synthetic workflow for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, providing concise and actionable answers.

Q1: What is the most common starting material for this synthesis?

A1: The most common and cost-effective starting material is a protected derivative of (2S,4R)-4-hydroxyproline. Typically, the amine is protected with a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is esterified (e.g., methyl ester) to prevent unwanted side reactions during the fluorination and reduction steps.

Q2: What are the recommended fluorinating agents for the gem-difluorination step?

A2: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly used for the deoxyfluorination of the ketone intermediate, which is formed by the oxidation of the 4-hydroxyproline derivative. The choice between these reagents often depends on the scale of the reaction and safety considerations. Deoxo-Fluor® is generally preferred for larger scale syntheses due to its higher thermal stability.

Q3: Can I use other reducing agents besides Lithium Aluminum Hydride (LiAlH₄) for the ester reduction?

A3: While LiAlH₄ is a powerful and effective reducing agent for converting the ester to the primary alcohol, other reagents can be employed.[4] A combination of 1,1'-carbonyldiimidazole (CDI) and sodium borohydride (NaBH₄) is a milder alternative that can be advantageous for substrates with sensitive functional groups.[1] However, LiAlH₄ is often preferred for its high reactivity and typically excellent yields in this transformation.

Q4: What are the standard conditions for Boc deprotection?

A4: The Boc group is typically removed under acidic conditions. A solution of hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane, diethyl ether, or methanol is a common and effective method.[2] Trifluoroacetic acid (TFA) can also be used, but its volatility and corrosiveness can be drawbacks. The use of HCl is often preferred as it directly leads to the formation of the desired hydrochloride salt in the final step.

Q5: How can I confirm the enantiomeric purity of the final product?

A5: The enantiomeric purity of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride can be determined using chiral High-Performance Liquid Chromatography (HPLC). Derivatization of the alcohol or amine with a chiral resolving agent may be necessary to achieve baseline separation of the enantiomers.

Troubleshooting Guide

This section provides a detailed troubleshooting guide for common issues that may arise during the synthesis.

Issue 1: Low Yield in the Gem-Difluorination Step
Potential Cause Recommended Solution Scientific Rationale
Incomplete oxidation of the starting material Ensure complete conversion of the 4-hydroxyproline derivative to the 4-ketoproline intermediate before adding the fluorinating agent. Monitor the oxidation reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).The fluorination reaction with DAST or Deoxo-Fluor® proceeds via the corresponding ketone. The presence of unreacted starting material will lead to a lower yield of the desired difluorinated product.
Degradation of the fluorinating agent Use freshly opened or properly stored DAST or Deoxo-Fluor®. These reagents are sensitive to moisture and can decompose over time, leading to reduced reactivity.Moisture will hydrolyze DAST and Deoxo-Fluor® to inactive byproducts, thus reducing the effective concentration of the fluorinating agent in the reaction mixture.
Suboptimal reaction temperature The fluorination reaction often requires elevated temperatures. However, excessive heat can lead to decomposition of the fluorinating agent and the product. Optimize the reaction temperature, starting at a lower temperature and gradually increasing it while monitoring the reaction progress.A balance must be struck between providing enough thermal energy to overcome the activation energy of the reaction and preventing thermal degradation of the reactants and products.
Formation of side products The formation of elimination products (alkenes) can be a significant side reaction. This can be minimized by carefully controlling the reaction temperature and the rate of addition of the fluorinating agent.At higher temperatures, the intermediate carbocation may undergo elimination of a proton to form a more stable alkene, rather than reacting with fluoride to form the desired product.
Issue 2: Incomplete Reduction of the Ester to the Alcohol
Potential Cause Recommended Solution Scientific Rationale
Insufficient amount of reducing agent Use a sufficient excess of the reducing agent (e.g., LiAlH₄). Typically, 2-3 equivalents are used to ensure complete reduction.The reduction of an ester to an alcohol with LiAlH₄ is a two-step process that consumes two equivalents of hydride. An excess is necessary to drive the reaction to completion and account for any moisture in the solvent or on the glassware.
Deactivation of the reducing agent Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). LiAlH₄ reacts violently with water.LiAlH₄ is a highly reactive hydride source that is rapidly quenched by protic solvents like water and alcohols. This not only deactivates the reagent but also poses a significant safety hazard due to the evolution of flammable hydrogen gas.
Precipitation of the aluminum salts Vigorous stirring is crucial to maintain a homogenous reaction mixture, especially as aluminum salts precipitate during the reaction.The formation of insoluble aluminum alkoxide salts can coat the unreacted starting material, preventing it from coming into contact with the reducing agent in solution.
Difficult work-up leading to product loss Follow a careful and well-established work-up procedure for LiAlH₄ reductions, such as the Fieser work-up, to effectively quench the excess reagent and precipitate the aluminum salts in a filterable form.[5]Improper work-up can lead to the formation of gelatinous aluminum hydroxide precipitates that are difficult to filter and can trap the product, leading to significant losses in yield.
Issue 3: Low Enantiomeric Excess (ee) of the Final Product
Potential Cause Recommended Solution Scientific Rationale
Racemization during synthesis The chiral center at the 2-position is generally stable under the reaction conditions described. However, if racemization is observed, it is important to analyze the enantiomeric purity of all intermediates to pinpoint the problematic step. Harsh acidic or basic conditions should be avoided where possible.While the stereocenter is relatively robust, prolonged exposure to extreme pH or high temperatures could potentially lead to epimerization, although this is less common for this specific substrate.
Inaccurate chiral analysis Optimize the chiral HPLC method. This may involve screening different chiral columns, mobile phases, and temperatures. Derivatization with a suitable chiral auxiliary may be necessary to improve the resolution of the enantiomers.The accurate determination of enantiomeric excess is highly dependent on the analytical method. Poor separation on the chiral column can lead to an underestimation of the true enantiomeric purity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key stages of the synthesis. These protocols are based on established procedures for similar compounds and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of tert-Butyl (S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

This protocol outlines the reduction of the corresponding ester, which is assumed to be synthesized from a protected 4-hydroxyproline derivative.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (2.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Dissolve tert-butyl (S)-4,4-difluoro-2-(methoxycarbonyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add the ester solution dropwise to the stirred suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL per x g of LiAlH₄), followed by 15% aqueous sodium hydroxide (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).[5]

  • Filtration and Extraction: Stir the resulting white suspension vigorously for 30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

This protocol describes the deprotection of the Boc-protected alcohol and the subsequent formation of the hydrochloride salt.

  • Deprotection: Dissolve the tert-butyl (S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • Acidification: Cool the solution to 0 °C and slowly add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M solution, 3-4 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the deprotection by TLC or LC-MS.

  • Isolation: Upon completion, the hydrochloride salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure. The resulting solid can be triturated with diethyl ether to remove any non-polar impurities and to induce crystallization.

  • Purification: The solid product is then collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride as a white to off-white solid.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Tree Start Low Yield or Purity of Final Product Check_Intermediates Analyze purity and yield of all intermediates Start->Check_Intermediates Fluorination_Issue Issue in Fluorination Step? Check_Intermediates->Fluorination_Issue Reduction_Issue Issue in Reduction Step? Fluorination_Issue->Reduction_Issue No Fluorination_Yes Troubleshoot Fluorination: - Check reagent quality - Optimize temperature - Ensure complete oxidation of precursor Fluorination_Issue->Fluorination_Yes Yes Deprotection_Issue Issue in Deprotection/Salt Formation? Reduction_Issue->Deprotection_Issue No Reduction_Yes Troubleshoot Reduction: - Use anhydrous conditions - Ensure sufficient reducing agent - Optimize work-up procedure Reduction_Issue->Reduction_Yes Yes Deprotection_Yes Troubleshoot Deprotection: - Ensure sufficient acid - Monitor reaction time - Optimize isolation/purification Deprotection_Issue->Deprotection_Yes Yes Success Optimized Synthesis Deprotection_Issue->Success No Fluorination_Yes->Success Reduction_Yes->Success Deprotection_Yes->Success

Caption: A decision tree for troubleshooting the synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride.

References

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride Nine Chongqing Chemdad Co. Available at: [Link]

  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride - MySkinRecipes. Available at: [Link]

  • Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline - ResearchGate. Available at: [Link]

  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • 15 - Organic Syntheses Procedure. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Available at: [Link]

  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride - J&K Scientific. Available at: [Link]

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride Nine Chongqing Chemdad Co. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Workup: Aluminum Hydride Reduction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines - ACS Publications. Available at: [Link]

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.
  • L-Proline - Organic Syntheses Procedure. Available at: [Link]

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - 97%, high purity , CAS No.623583-10-8 - Allschoolabs. Available at: [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides - PubMed. Available at: [Link]

  • Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for (3,3-Difluoropyrrolidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for navigating the complexities of protecting group strategies for (3,3-difluoropyrrolidin-2-yl)methanol. As...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for navigating the complexities of protecting group strategies for (3,3-difluoropyrrolidin-2-yl)methanol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions and troubleshoot effectively in your own experiments.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common questions and challenges encountered when working with this fluorinated amino alcohol.

Q1: What are the primary challenges in selecting protecting groups for (3,3-difluoropyrrolidin-2-yl)methanol?

The primary challenge lies in the molecule's bifunctional nature, possessing both a secondary amine and a primary alcohol. These two functional groups have distinct yet sometimes overlapping reactivities. A successful strategy requires orthogonal protection, a concept where each protecting group can be removed under specific conditions without affecting the other.[1][2] This allows for the selective modification of either the nitrogen or the oxygen atom.

Furthermore, the presence of the gem-difluoro group on the pyrrolidine ring can influence the reactivity of the adjacent functional groups through electronic effects, which must be considered when choosing protection and deprotection conditions.

Q2: I need to modify the primary alcohol first. Which protecting group should I use for the secondary amine?

When the synthetic route requires manipulation at the hydroxyl group, the amine must be protected with a group stable to the anticipated reaction conditions. The most common and effective choice is the tert-butyloxycarbonyl (Boc) group .[3][4]

  • Why Boc? The Boc group is introduced under basic conditions using di-tert-butyl dicarbonate (Boc)₂O and is exceptionally stable to a wide range of non-acidic reagents, including many oxidizing and reducing agents, as well as organometallic reagents.[5][6] This stability makes it an ideal choice for protecting the amine while other transformations are carried out.[7]

  • Removal: The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent.[4][7][8]

Q3: My synthesis requires modification of the secondary amine. How should I protect the primary alcohol?

For reactions at the nitrogen, the primary alcohol needs to be masked. Silyl ethers are the protecting groups of choice for alcohols due to their ease of installation, general stability, and mild removal conditions.[9][10]

  • Which Silyl Ether? The choice of silyl ether depends on the required stability. The stability of common silyl ethers to acidic conditions follows the trend: TMS < TES < TBS < TIPS < TBDPS.[11][12]

    • tert-Butyldimethylsilyl (TBS) is a good starting point, offering a balance of stability and ease of removal.[3][11] It is generally stable to basic conditions and hydrogenolysis.

    • For greater stability, particularly towards acidic conditions, tert-butyldiphenylsilyl (TBDPS) is a more robust option.[11][12]

  • Removal: Silyl ethers are typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[10][13] The exceptional strength of the silicon-fluorine bond is the driving force for this reaction.[11][14] They can also be removed under acidic conditions, with less hindered silyl ethers being more labile.[15][16]

Q4: I am struggling with the simultaneous deprotection of both the amine and alcohol protecting groups. What should I do?

Simultaneous deprotection can be efficient if that is the final step. However, if you are experiencing premature cleavage of one group while targeting the other, it indicates a lack of orthogonality in your protecting group scheme.

  • Troubleshooting Scenario: If you are attempting to remove a Boc group with TFA and your TBS ether is also cleaving, this suggests the conditions are too harsh for the silyl ether.

    • Solution 1: Milder Acidic Conditions. You can try using milder acidic conditions for Boc removal, such as 10% TFA in DCM or using a Lewis acid like ZnBr₂.[7]

    • Solution 2: More Robust Silyl Ether. Replace the TBS group with a more acid-stable silyl ether like TBDPS.[11][12] The increased steric bulk around the silicon atom in TBDPS enhances its stability towards acid-catalyzed hydrolysis.[17]

  • Troubleshooting Scenario: During a fluoride-mediated deprotection of a silyl ether, you observe some loss of the Boc group.

    • Solution: This is less common, as Boc groups are generally stable to fluoride ions. However, prolonged reaction times or elevated temperatures could lead to side reactions. Ensure you are using the minimum necessary amount of TBAF and monitor the reaction closely by TLC to avoid over-exposure.

Section 2: Experimental Protocols & Methodologies

These protocols provide a starting point for your experiments. Always perform small-scale trials to optimize conditions for your specific substrate and reaction scale.

Protocol 1: N-Boc Protection of (3,3-Difluoropyrrolidin-2-yl)methanol

This protocol describes the protection of the secondary amine with a Boc group.

Workflow Diagram:

reagents Starting Material + (Boc)2O + Base (e.g., Et3N) reaction Stir at Room Temp in Solvent (e.g., DCM) reagents->reaction Protection workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Boc Protected Product purification->product

Caption: N-Boc protection workflow.

Materials:

  • (3,3-Difluoropyrrolidin-2-yl)methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (3,3-difluoropyrrolidin-2-yl)methanol (1.0 equiv.) in DCM.

  • Add triethylamine (1.5 equiv.).

  • Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-TBS Protection of N-Boc-(3,3-Difluoropyrrolidin-2-yl)methanol

This protocol details the protection of the primary alcohol with a TBS group.

Workflow Diagram:

reagents N-Boc Substrate + TBS-Cl + Imidazole reaction Stir at Room Temp in DMF reagents->reaction Silylation workup Quench with Water & Extraction with Ether reaction->workup purification Column Chromatography workup->purification product Fully Protected Product purification->product

Caption: O-TBS protection workflow.

Materials:

  • N-Boc-(3,3-difluoropyrrolidin-2-yl)methanol

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-(3,3-difluoropyrrolidin-2-yl)methanol (1.0 equiv.) and imidazole (2.5 equiv.) in DMF at 0 °C.

  • Add TBS-Cl (1.2 equiv.) and stir the reaction at room temperature for 2-6 hours, monitoring by TLC.[9]

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 3: Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete N-Boc protection Insufficient base or (Boc)₂O.Increase the equivalents of the base and/or (Boc)₂O. Ensure the amine starting material is fully dissolved.
Steric hindrance.Consider using a more reactive Boc-donating reagent like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).
Incomplete O-silylation Steric hindrance around the alcohol.Use a more reactive silylating agent like TBS-triflate (TBS-OTf) with a non-nucleophilic base such as 2,6-lutidine.[9][11]
Poor quality silyl chloride.Use freshly opened or distilled silyl chloride.
Loss of Boc group during O-silylation This is highly unlikely under standard silylation conditions.Re-evaluate the reaction conditions and ensure no acidic contaminants are present.
Loss of silyl ether during Boc deprotection Acidic conditions are too harsh for the chosen silyl ether.Use a more acid-stable silyl ether (e.g., TBDPS).[11] Alternatively, use milder deprotection conditions for the Boc group (e.g., 10% TFA in DCM, or catalytic acid).[4]
Difficulty in removing a hindered silyl ether Steric hindrance is preventing the approach of the fluoride ion.Increase the reaction temperature or use a different fluoride source like HF-pyridine. Be cautious as these are highly corrosive.

Section 4: Orthogonal Deprotection Strategy

A key aspect of working with difluoropyrrolidinyl methanol is the ability to selectively deprotect one functional group in the presence of the other. This is crucial for sequential modifications.

Decision Tree for Deprotection:

start Fully Protected Substrate (N-Boc, O-Silyl) choice Which group to deprotect? start->choice deprotect_n Deprotect Amine (N) choice->deprotect_n Amine deprotect_o Deprotect Alcohol (O) choice->deprotect_o Alcohol reagent_n Acidic Conditions (e.g., TFA in DCM) deprotect_n->reagent_n reagent_o Fluoride Source (e.g., TBAF in THF) deprotect_o->reagent_o product_n Free Amine, Protected Alcohol reagent_n->product_n product_o Protected Amine, Free Alcohol reagent_o->product_o

Caption: Orthogonal deprotection decision tree.

Protocol 3: Selective N-Boc Deprotection
  • Dissolve the fully protected substrate (1.0 equiv.) in DCM.

  • Add trifluoroacetic acid (TFA) (10-50% v/v) at 0 °C.

  • Stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • Neutralize the residue with a mild base (e.g., saturated NaHCO₃) and extract the product.

Protocol 4: Selective O-Silyl Deprotection
  • Dissolve the fully protected substrate (1.0 equiv.) in THF.

  • Add tetrabutylammonium fluoride (TBAF) (1.1 equiv., 1M solution in THF) at 0 °C.

  • Stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

By understanding the principles of orthogonal protection and utilizing these tested protocols, researchers can confidently navigate the synthesis and modification of (3,3-difluoropyrrolidin-2-yl)methanol and its derivatives.

References

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]

  • Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2015, July 31). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protecting groups. Retrieved from [Link]

  • PubMed. (2011, July). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

  • PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • YouTube. (2020, May 10). 26.02 Silyl Ethers as Protecting Groups. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Mild, Selective Deprotection of PMB Ethers with Triflic Acid/1,3-Dimethoxybenzene. Retrieved from [Link]

  • UCLA – Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • PubMed. (2015, July 17). Synthesis of Small 3-Fluoro- And 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Retrieved from [Link]

  • NIH. (2022, June 25). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]

  • OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻). Retrieved from [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

Welcome to the technical support center for the stereoselective synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable chiral building block. The presence of fluorine atoms can significantly enhance the metabolic stability and bioavailability of drug candidates, making this compound a key intermediate in medicinal chemistry.[1] However, its synthesis presents a significant challenge: preventing racemization at the C2 stereocenter.

This document provides in-depth, experience-driven answers to common questions, troubleshooting advice for potential pitfalls, and detailed, validated protocols to help you maintain the highest enantiomeric purity in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol, and at which step is it most likely to occur?

A1: The primary cause of racemization in the synthesis of proline derivatives, including (S)-(4,4-Difluoropyrrolidin-2-yl)methanol, is the deprotonation of the α-carbon (C2), which is the chiral center. This leads to the formation of a planar, achiral enolate intermediate.[2][3] Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of (S) and (R) enantiomers.[3]

Racemization is most likely to occur during steps where the carboxylic acid group of the starting material, typically N-protected (S)-4,4-difluoro-L-proline, is activated. This activation, which is necessary for the subsequent reduction to the alcohol, makes the α-proton more acidic and thus more susceptible to abstraction by a base.[4] Steps involving strong bases, elevated temperatures, or certain coupling reagents can significantly increase the risk of racemization.[4][5]

Q2: My synthesis starts with N-Boc-(S)-4,4-difluoro-L-proline. How does the choice of reducing agent for the carboxylic acid affect the stereochemical outcome?

A2: The choice of reducing agent and the method used to activate the carboxylic acid are critical for preserving stereochemical integrity. Direct reduction of the carboxylic acid is often challenging and can require harsh conditions that promote racemization. A more reliable strategy involves a two-step process:

  • Activation: The carboxylic acid is first converted to a more reactive intermediate, such as a mixed anhydride or an active ester.

  • Reduction: This intermediate is then reduced to the primary alcohol.

Recommended Approach: Mixed Anhydride Method

The formation of a mixed anhydride followed by reduction with a mild hydride source like sodium borohydride (NaBH₄) is a well-established method for minimizing racemization.

  • Activation: React N-Boc-(S)-4,4-difluoro-L-proline with a chloroformate, such as isobutyl chloroformate, in the presence of a sterically hindered, non-nucleophilic base like N-methylmorpholine (NMM) at low temperatures (e.g., -15 °C to 0 °C). The low temperature and the use of a hindered base are crucial to suppress the formation of the planar enolate intermediate.[4]

  • Reduction: The in-situ-formed mixed anhydride is then reduced with NaBH₄. This reduction is typically rapid, even at low temperatures, which further helps to prevent racemization.

Using stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) directly on the acid or its ester can be effective for reduction but carries a higher risk of racemization due to the strongly basic nature of the reagent and the often-required higher reaction temperatures.

Q3: I've observed significant racemization in my final product. How can I troubleshoot my process?

A3: Significant racemization points to a loss of stereochemical control at one or more stages. Here is a troubleshooting guide to identify and resolve the issue:

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (<95% ee) in the final product Base-induced racemization during carboxylic acid activation. Strong or unhindered bases (e.g., triethylamine) can easily deprotonate the α-carbon.[4]Switch to a sterically hindered, weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Ensure the base is added slowly at a low temperature (-15 °C).
High reaction temperature. Elevated temperatures provide the energy needed to overcome the activation barrier for enolization.Maintain strict temperature control throughout the activation and reduction steps. Perform the reaction at 0 °C or below.
Inappropriate coupling/activating agent. Some peptide coupling reagents, especially when used without additives, can promote racemization.[6][7]Use the mixed anhydride method with isobutyl chloroformate. If using a carbodiimide like DCC or DIC, always include a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[5][8]
Racemization during N-Boc deprotection. The final step to form the hydrochloride salt often involves treatment with strong acid (e.g., HCl in dioxane). While generally safe, prolonged exposure or high temperatures can be problematic.Perform the deprotection at 0 °C to room temperature and monitor the reaction closely to avoid extended reaction times. Ensure the starting N-Boc protected alcohol has a high enantiomeric excess before this step.
Contaminated starting material. The initial N-Boc-(S)-4,4-difluoro-L-proline may not be enantiomerically pure.Always verify the enantiomeric purity of your starting material using a validated chiral HPLC or GC method before beginning the synthesis.

Visualizing the Synthetic Workflow and Racemization Mechanism

To better understand the process, the following diagrams illustrate the recommended synthetic pathway and the key mechanism to avoid.

G cluster_0 Recommended Synthetic Workflow A N-Boc-(S)-4,4-difluoro-L-proline B Mixed Anhydride Intermediate A->B  1. Isobutyl Chloroformate  2. N-Methylmorpholine  THF, -15°C C N-Boc-(S)-(4,4-Difluoropyrrolidin-2-yl)methanol B->C NaBH₄ -15°C to 0°C D (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl C->D HCl in Dioxane 0°C to RT G cluster_1 Mechanism of Racemization S_Enantiomer (S)-Enantiomer (Chiral) Enolate Planar Enolate (Achiral) S_Enantiomer->Enolate + Base (e.g., TEA) - H⁺ Enolate->S_Enantiomer + H⁺ R_Enantiomer (R)-Enantiomer (Chiral) Enolate->R_Enantiomer + H⁺

Caption: Racemization via a planar enolate intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-(S)-(4,4-Difluoropyrrolidin-2-yl)methanol

This protocol is optimized to prevent racemization during the reduction of the carboxylic acid.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-(S)-4,4-difluoro-L-proline (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of starting material).

  • Cooling: Cool the solution to -15 °C using an acetone/ice bath.

  • Base Addition: Add N-methylmorpholine (NMM, 1.1 eq) dropwise, ensuring the internal temperature does not exceed -10 °C.

  • Activation: Slowly add isobutyl chloroformate (1.1 eq) dropwise over 15 minutes. A white precipitate (NMM·HCl) will form. Stir the resulting slurry at -15 °C for 30 minutes.

  • Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 1.5 eq) in water (approx. 5 mL per 1 g of NaBH₄) and cool to 0 °C. Add the cold NaBH₄ solution to the mixed anhydride slurry dropwise, maintaining the reaction temperature below 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding 1 M HCl until the pH is ~3-4. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected alcohol.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

It is essential to monitor the enantiomeric excess (ee) of your intermediates and final product. Direct analysis on a chiral stationary phase (CSP) is the preferred method. [9]

  • Column: A polysaccharide-based CSP, such as a Chiralcel OD-H or similar column, is often effective for separating pyrrolidine derivatives. [10]2. Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase. For the final hydrochloride salt, neutralization with a small amount of base may be necessary to improve peak shape.

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and a polar alcohol like ethanol or isopropanol (e.g., 90:10 Hexane:EtOH). A small amount of an amine additive like triethylamine (TEA, 0.1%) is often added to the mobile phase to improve the peak shape of basic analytes. [10]4. Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) where the molecule absorbs.

  • Analysis: Inject a sample of the racemic standard to determine the retention times of both the (S) and (R) enantiomers. Then, inject your synthesized sample and integrate the peak areas to calculate the enantiomeric excess (% ee).

References

  • Kuroda, H., Kubo, S., Chino, N., Kimura, T., & Sakakibara, S. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 114-118. Available at: [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 99-107. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Racemization. Available at: [Link]

  • MySkinRecipes. (n.d.). (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity of Fluorinated Chiral Alcohols

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the moisture sensitivity of fluorinated chiral alcohols. This...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the moisture sensitivity of fluorinated chiral alcohols. This resource is designed to be a practical, field-proven guide to help you navigate the challenges associated with these powerful but sensitive reagents, ensuring the success and reproducibility of your experiments.

Introduction: The Double-Edged Sword of Fluorinated Chiral Alcohols

Fluorinated chiral alcohols are invaluable tools in modern synthetic chemistry, particularly in asymmetric synthesis. The unique electronic properties imparted by fluorine atoms, such as high electronegativity and the ability to form strong hydrogen bonds, can significantly influence the stereochemical outcome of a reaction, leading to high enantioselectivity.[1][2] However, these same properties also render them and the reactions they participate in highly sensitive to moisture. Water, a ubiquitous impurity, can have a detrimental impact on reaction yields and stereoselectivity by interfering with catalysts, promoting side reactions, and altering the reaction environment.[3][4] This guide will provide you with the expertise and practical protocols to effectively manage moisture in your experiments, leading to more reliable and reproducible results.

Troubleshooting Guide: Diagnosing and Solving Common Moisture-Related Issues

This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement an effective solution.

Issue 1: Low or Inconsistent Enantiomeric Excess (ee%)

Q: My asymmetric reaction using a fluorinated chiral alcohol is giving low and inconsistent enantiomeric excess. I suspect moisture contamination. What are the likely causes and how can I fix this?

A: This is a classic symptom of moisture contamination. Water can wreak havoc on the delicate chiral environment of an asymmetric reaction in several ways:

  • Catalyst Deactivation: Many catalysts used in conjunction with chiral alcohols are moisture-sensitive.[5] Water can hydrolyze or deactivate the catalyst, leading to a decrease in the rate of the desired chiral transformation and allowing the non-catalyzed, achiral background reaction to dominate.

  • Interference with Chiral Environment: Fluorinated alcohols often exert their stereochemical control through a network of hydrogen bonds.[6] Water molecules can disrupt this network, leading to a less organized transition state and consequently, a loss of stereoselectivity.

  • Promotion of Side Reactions: The presence of water can lead to unwanted side reactions, such as the formation of achiral alcohol byproducts, which can complicate purification and reduce the overall yield of the desired chiral product.[4]

Troubleshooting Workflow:

A Low/Inconsistent ee% Observed B Verify Moisture Content of Starting Materials A->B Initial Suspicion C Implement Rigorous Drying Protocols B->C Moisture Confirmed E Re-evaluate Catalyst and Reagent Stability B->E Materials are Dry D Optimize Reaction Setup and Handling C->D Dry Materials Prepared D->E Procedure Refined F Consistent and High ee% Achieved E->F System Validated

Caption: Troubleshooting workflow for low enantiomeric excess.

Corrective Actions:

  • Quantify Moisture Content: Before troubleshooting further, it is crucial to determine the water content of your reagents and solvents. Karl Fischer titration is the gold standard for this purpose.[7][8][9] Alternatively, 19F NMR-based methods can be highly sensitive for detecting water in organic solvents.[10][11][12]

  • Rigorous Drying of Solvents and Reagents: Ensure all solvents are rigorously dried before use. For common solvents like dichloromethane and toluene, drying over activated molecular sieves (3Å or 4Å) is effective.[13] Fluorinated alcohols themselves can be dried over molecular sieves, but care must be taken to ensure the sieves are fully activated and do not introduce other impurities.

  • Proper Handling and Storage: Always handle fluorinated chiral alcohols and other moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[14][15][16] Store them in tightly sealed containers with a desiccant.

  • Flame-Dry Glassware: All glassware should be flame-dried or oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under an inert atmosphere before use.[17]

Issue 2: Formation of Unexpected Byproducts

Q: I am observing the formation of an achiral alcohol byproduct in my reaction. Could this be related to moisture?

A: Yes, the formation of achiral alcohol byproducts is a strong indicator of the presence of water in your reaction mixture.[4][18] In nucleophilic fluorination reactions, for example, water can act as a competing nucleophile, leading to the formation of the corresponding alcohol instead of the desired fluorinated product.[4]

Mechanistic Insight:

The presence of water can lead to the in-situ generation of hydroxide ions, which are highly nucleophilic and can compete with the desired nucleophile in the reaction. This is particularly problematic in reactions that are sensitive to basic conditions.

Preventative Measures:

  • Scrupulous Drying: The most effective way to prevent the formation of alcohol byproducts is to rigorously exclude water from the reaction. This includes drying all solvents, reagents, and the fluorinated chiral alcohol itself.

  • Use of Additives: In some cases, the addition of a mild dehydrating agent to the reaction mixture can be beneficial. However, care must be taken to ensure that the dehydrating agent does not interfere with the desired reaction.

Issue 3: Poor Reaction Conversion

Q: My reaction is sluggish and gives poor conversion, even after extended reaction times. Could moisture be the culprit?

A: Absolutely. As mentioned earlier, many catalysts used in asymmetric synthesis are sensitive to moisture.[5] Water can lead to the decomposition or deactivation of the catalyst, resulting in a significant decrease in the reaction rate and overall conversion.

Diagnostic Steps:

  • Catalyst Integrity Check: If possible, check the activity of your catalyst in a control reaction where you are confident that moisture has been excluded.

  • Monitor Reaction Profile: Take aliquots of the reaction mixture at different time points and analyze them by techniques like TLC, GC, or LC-MS to monitor the progress of the reaction. A reaction that starts and then stalls is a strong indication of catalyst deactivation.

Solutions:

  • Inert Atmosphere is Key: Ensure that the reaction is set up and maintained under a strictly inert atmosphere.

  • Freshly Opened Reagents: Use freshly opened bottles of anhydrous solvents and reagents whenever possible. If a bottle has been opened multiple times, the likelihood of moisture contamination increases.

FAQs: Your Questions Answered

Q1: What is the most reliable method for determining the moisture content of my fluorinated chiral alcohol?

A1: Coulometric Karl Fischer titration is the most accurate and widely accepted method for determining low levels of water in organic compounds, including fluorinated alcohols.[8][11] This technique electrochemically generates iodine, which reacts stoichiometrically with water. It is highly sensitive and can provide results in parts per million (ppm).

Q2: Can I use standard desiccants like anhydrous sodium sulfate or magnesium sulfate to dry fluorinated chiral alcohols?

A2: While these desiccants are effective for many organic solvents, they may not be the best choice for fluorinated alcohols.[19] Fluorinated alcohols can form strong hydrogen bonds, which can make it difficult for these desiccants to remove the last traces of water. Activated 3Å molecular sieves are generally a better option.[13] It is crucial to ensure the molecular sieves are properly activated by heating them under vacuum.

Q3: How should I properly store my fluorinated chiral alcohols to minimize moisture uptake?

A3: Fluorinated chiral alcohols should be stored in a tightly sealed container, preferably with a Teflon-lined cap.[14][16] The container should be placed in a desiccator containing a suitable desiccant like Drierite or phosphorus pentoxide. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.

Q4: Are there any visual indicators of moisture contamination in my fluorinated chiral alcohol?

A4: Unfortunately, there are no reliable visual indicators for low levels of moisture contamination. The alcohol may still appear clear and colorless. Therefore, quantitative analysis by methods like Karl Fischer titration is essential.

Q5: Can the presence of moisture affect the stability of the fluorinated chiral alcohol itself?

A5: While many fluorinated alcohols are relatively stable, the presence of water, especially in combination with acidic or basic impurities, could potentially lead to degradation over time.[20][21] It is always best practice to store them under anhydrous conditions.

Key Experimental Protocols

Protocol 1: Drying of Organic Solvents using Activated Molecular Sieves

This protocol describes a reliable method for drying common organic solvents to the low ppm moisture levels required for sensitive reactions.

Materials:

  • Solvent to be dried (e.g., Dichloromethane, Toluene, Acetonitrile)

  • 3Å or 4Å Molecular Sieves

  • Oven or furnace capable of reaching at least 300 °C

  • Vacuum line

  • Schlenk flask or other suitable flame-dried glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Activation of Molecular Sieves: Place the molecular sieves in a round-bottom flask and heat them in an oven at >300 °C for at least 4 hours under a high vacuum.

  • Cooling: Allow the molecular sieves to cool to room temperature under a continuous vacuum.

  • Storage: Once cool, break the vacuum with an inert gas and quickly transfer the activated sieves to a tightly sealed container for storage in a desiccator.

  • Solvent Drying: In a flame-dried Schlenk flask under an inert atmosphere, add the solvent to be dried. Add the activated molecular sieves (approximately 10% w/v).

  • Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours. For particularly wet solvents, a longer period may be necessary.

  • Dispensing: The dry solvent can be dispensed directly from the flask using a syringe or cannula under an inert atmosphere.

Workflow for Solvent Drying:

A Activate Molecular Sieves (>300 °C, >4h, vacuum) B Cool Sieves Under Vacuum A->B C Store Sieves in Desiccator B->C D Add Solvent and Activated Sieves to Flame-Dried Flask C->D E Equilibrate for >24h Under Inert Atmosphere D->E F Dispense Dry Solvent E->F

Caption: Experimental workflow for drying organic solvents.

Protocol 2: Determination of Water Content by Coulometric Karl Fischer Titration

This protocol provides a general outline for using a coulometric Karl Fischer titrator. Always refer to the specific manual for your instrument.

Materials:

  • Coulometric Karl Fischer Titrator

  • Anode and Cathode Reagents (Pyridine-free formulations are recommended)[8]

  • Syringe for sample injection

  • Sample of fluorinated chiral alcohol or solvent

Procedure:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

  • Reagent Addition: Fill the anode and cathode compartments with the appropriate Karl Fischer reagents.

  • Pre-Titration (Conditioning): The instrument will automatically perform a pre-titration to remove any residual moisture from the reagents and the cell, establishing a dry baseline.

  • Sample Injection: Once the instrument indicates it is ready, accurately weigh and inject a known amount of your sample into the titration cell using a syringe.

  • Titration: The instrument will then titrate the water in the sample, and the result will be displayed, typically in ppm or as a percentage.

  • Data Recording: Record the moisture content. It is good practice to perform multiple measurements to ensure accuracy and precision.

Data Presentation:

Solvent/ReagentDrying MethodMoisture Content (ppm)
Dichloromethane (untreated)None150
Dichloromethane (dried)4Å Molecular Sieves (24h)<10
2,2,2-Trifluoroethanol (untreated)None250
2,2,2-Trifluoroethanol (dried)3Å Molecular Sieves (48h)<20

Note: The values in the table are for illustrative purposes and actual results may vary.

Conclusion

The successful application of fluorinated chiral alcohols in asymmetric synthesis is critically dependent on the stringent exclusion of moisture. By understanding the detrimental effects of water and implementing the robust protocols for drying, handling, and analysis outlined in this guide, you can significantly improve the reliability, reproducibility, and stereochemical outcomes of your reactions. Remember, in the world of high-precision synthesis, "anhydrous" is not just a suggestion—it is a prerequisite for success.

References

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(20), 4413–4416. [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]

  • ASTM E1064-16, Standard Test Method for Water in Organic Liquids by Coulometric Karl Fischer Titration, ASTM International, West Conshohocken, PA, 2016. [Link]

  • Sun, H., Wang, B., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic letters, 10(20), 4413–4416. [Link]

  • Lee, J. H., et al. (2021). A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent. Microchimica Acta, 188(12), 409.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]

  • de la Torre, A., et al. (2020). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. The Journal of Organic Chemistry, 85(15), 9837–9846. [Link]

  • PubMed. (2008). A method for detecting water in organic solvents. Retrieved from [Link]

  • Patent 0403962. (n.d.). Fluorine-containing alcoholbased dehydrating agent and method of drying articles.
  • Bäckvall, J. E., et al. (2017). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 22(10), 1642.
  • Paquin, J. F., et al. (2014). Friedel-Crafts Reaction of Benzyl Fluorides: Selective Activation of C F Bonds as Enabled by Hydrogen Bonding.
  • Maruoka, K., et al. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Chemical Communications, 51(96), 17131-17134. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-1000. [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]

  • Kemtrak. (n.d.). Water detection in solvents. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]

  • Rawal, V. H., et al. (2026). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters.
  • Gouverneur, V., et al. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry.
  • The Chemical Record. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. The Chemical Record, 20(2).
  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-1000. [Link]

  • Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 48(14), 2420–2422.
  • Pharmaceutical Technology. (n.d.). GMP Fluorination Challenges Limit Use in API Synthesis. Retrieved from [Link]

  • Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • de la Torre, A., et al. (2020). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. The Journal of Organic Chemistry, 85(15), 9837–9846.
  • ResearchGate. (n.d.). Effect of water on the fluorination of a primary alkyl bromide with KF catalyzed and mediated by 18-crown-6 in acetonitrile solution. Retrieved from [Link]

  • Glorius, F., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3(7), 849-853.
  • Biswas, R., et al. (2018). Hydrophobic fluorine mediated switching of the hydrogen bonding site as well as orientation of water molecules in the aqueous mixture of monofluoroethanol: IR, molecular dynamics and quantum chemical studies. Physical Chemistry Chemical Physics, 20(4), 2291-2302.
  • Pathak, T. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(9), 3291-3313. [Link]

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

Sources

Optimization

troubleshooting guide for reactions with (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

Welcome to the technical support center for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile chiral building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride?

A1: It is recommended to store the compound at 2-8°C, sealed tightly under an inert atmosphere (nitrogen or argon), and in a dry environment.[1] This minimizes degradation from moisture and atmospheric contaminants.

Q2: How does the hydrochloride salt form affect its use in reactions?

A2: The pyrrolidine nitrogen is protonated as a hydrochloride salt, rendering it non-nucleophilic. To participate in reactions like N-alkylation or acylation, the free base must be generated in situ by adding a suitable base.[2][3] Typically, at least one equivalent of base is needed to neutralize the HCl salt, with an additional amount required to facilitate the desired reaction.

Q3: What is the solubility profile of this compound?

A3: While specific solubility data is not extensively published, as a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water and alcohols. For reactions, it is often used in polar aprotic solvents like DMF or DMSO, where the choice of base will influence its solubility.

Q4: How does the gem-difluoro group at the 4-position influence the reactivity of the molecule?

A4: The gem-difluoro group is generally stable and enhances the metabolic stability of molecules it's incorporated into.[4] It has a strong electron-withdrawing effect, which can decrease the basicity and nucleophilicity of the pyrrolidine nitrogen compared to its non-fluorinated analog. This may necessitate slightly more forcing reaction conditions (e.g., higher temperatures or stronger bases) for N-alkylation or acylation. The C-F bonds themselves are not typically reactive towards nucleophilic substitution.[5]

Troubleshooting Guide for Common Reactions

This section addresses specific issues that may arise during common synthetic transformations with (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride.

N-Alkylation Reactions

N-alkylation of the pyrrolidine nitrogen is a common transformation. Here are some potential problems and their solutions:

Problem 1.1: Low to no conversion of the starting material.

  • Potential Cause A: Insufficient or inappropriate base. The hydrochloride salt must be neutralized, and the free amine needs to be deprotonated for the reaction to proceed.

    • Solution: Ensure at least 2.5 equivalents of a suitable base are used. For less reactive alkylating agents, a stronger base may be required.[6] Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). For more challenging alkylations, sodium hydride (NaH) in an aprotic solvent like THF or DMF could be explored.[7]

  • Potential Cause B: Low reactivity of the alkylating agent. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.

    • Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can facilitate the reaction through an in situ Finkelstein reaction.[7]

  • Potential Cause C: Inappropriate reaction temperature or solvent. The reaction may be too slow at room temperature.

    • Solution: Gradually increase the reaction temperature, for example, to 60-80°C in a solvent like DMF or acetonitrile.[7] Monitor for potential side product formation at higher temperatures.

Problem 1.2: Formation of multiple products, including over-alkylation.

  • Potential Cause: The N-alkylated product is more nucleophilic than the starting material. This can lead to the formation of a quaternary ammonium salt.[6]

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.1-1.5 equivalents) of the pyrrolidine starting material relative to the alkylating agent. Alternatively, adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration and minimize over-alkylation.

Problem 1.3: O-alkylation of the primary alcohol.

  • Potential Cause: The alcohol is competing with the amine as a nucleophile. This is more likely with highly reactive alkylating agents or under strongly basic conditions.

    • Solution: If O-alkylation is significant, consider protecting the primary alcohol with a suitable protecting group (e.g., a silyl ether like TBDMS) prior to N-alkylation. The protecting group can be removed in a subsequent step.

Troubleshooting Workflow for N-Alkylation

G cluster_0 Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Work-up & Purification Setup 1. Combine Amine HCl, Base, and Solvent Stir 2. Stir for 30 min at RT Setup->Stir Add_Reagent 3. Add Alkylating Agent + Catalyst (TBAI) Stir->Add_Reagent Heat 4. Heat to 60°C Add_Reagent->Heat Monitor 5. Monitor by TLC/LC-MS (every 1-2 hours) Heat->Monitor Analysis 6. Analyze Aliquot: Starting Material vs. Product Ratio Monitor->Analysis Workup 7. Cool, Filter, Concentrate Analysis->Workup Purify 8. Column Chromatography Workup->Purify Characterize 9. Characterize Product (NMR, MS) Purify->Characterize

Sources

Troubleshooting

improving yield and purity in the synthesis of fluorinated pyrrolidine derivatives

Technical Support Center: Synthesis of Fluorinated Pyrrolidine Derivatives Welcome to the technical support center for the synthesis of fluorinated pyrrolidine derivatives. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Fluorinated Pyrrolidine Derivatives

Welcome to the technical support center for the synthesis of fluorinated pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for improving reaction yield and product purity. The introduction of fluorine into the pyrrolidine scaffold can dramatically alter physicochemical properties, such as basicity (pKa) and metabolic stability, but it also introduces unique synthetic challenges.[1] This resource consolidates field-proven insights and troubleshooting strategies to navigate these complexities.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of fluorinated pyrrolidines. Each problem is analyzed with potential causes and validated solutions.

Issue 1: Low or No Product Yield

Low yields are a frequent bottleneck in fluorination chemistry, often stemming from the unique reactivity of fluorinating agents and the stability of the substrate.[2]

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent Integrity start->check_reagents reagent_ok Reagents are fresh & anhydrous check_reagents->reagent_ok No reagent_bad Action: Use fresh, anhydrous reagents. Store under inert gas. check_reagents->reagent_bad Decomposed or Moisture-Sensitive? check_conditions 2. Assess Reaction Conditions conditions_ok Conditions match literature check_conditions->conditions_ok No conditions_bad Action: Optimize temperature, solvent, & reaction time. Screen additives. check_conditions->conditions_bad Suboptimal? check_substrate 3. Evaluate Substrate Reactivity substrate_ok Substrate is suitable check_substrate->substrate_ok No substrate_bad Action: Consider alternative fluorinating agent with higher/lower reactivity. Protect sensitive functional groups. check_substrate->substrate_bad Poorly matched to reagent? reagent_ok->check_conditions end Yield Improved reagent_bad->end conditions_ok->check_substrate conditions_bad->end substrate_ok->end Consult further literature substrate_bad->end

Caption: A decision tree for troubleshooting low reaction yields.

Quantitative Troubleshooting Summary

Potential Cause Recommended Solution & Rationale
Decomposition of Fluorinating Agent Many fluorinating agents (e.g., DAST, Deoxo-Fluor®) are highly sensitive to moisture and can decompose upon storage.[2] Solution: Use a fresh bottle or a recently purified batch of the reagent. Always handle under an inert atmosphere (N₂ or Ar).
Poor Nucleophilicity of Fluoride Metal fluoride salts (e.g., KF, CsF) have high lattice energies and low solubility in organic solvents, resulting in a low concentration of active nucleophilic fluoride.[3] Solution: Use a phase-transfer catalyst (e.g., a crown ether or a tetraalkylammonium salt) to increase the solubility and reactivity of the fluoride salt. Hydrogen-bonding catalysts can also enhance fluoride's nucleophilicity.[4]
Incompatible Solvent Some fluorinating reagents react violently with common solvents. For example, Selectfluor® can react exothermically with DMSO and DMF.[5] Solution: Consult a reagent compatibility chart. Acetonitrile (MeCN) is often a good starting point for many fluorination reactions. For highly reactive reagents like F₂, specialized solvents like formic acid may be required.[5]
Substrate Instability The pyrrolidine precursor, particularly β-amino alcohols, may be unstable under the reaction conditions, leading to side reactions before fluorination can occur.[6] Solution: Lower the reaction temperature. Consider protecting the pyrrolidine nitrogen (e.g., with Boc or Cbz groups) to prevent side reactions.
Insufficient Reagent Reactivity The chosen fluorinating agent may not be powerful enough for the substrate (e.g., fluorinating a sterically hindered alcohol). Solution: Switch to a more reactive agent. For deoxyfluorination, the reactivity order is often Deoxo-Fluor® > DAST > PyFluor.[6][7]
Issue 2: Formation of Significant Side Products (Poor Purity)

The formation of impurities is a major challenge, leading to complex purification steps and reduced yield. Common side products include elimination products (alkenes) and rearranged structures.

Common Side Reactions and Mitigation Strategies

Side Product Plausible Mechanism Mitigation Strategy
Alkene (Elimination) For deoxyfluorination of alcohols, the reaction can proceed via an E2 mechanism, especially with hindered substrates where SN2 is disfavored. The fluoride anion can act as a base.[8]1. Use a less basic fluorinating agent: Reagents like PyFluor are known to suppress elimination side products compared to DAST.[7] 2. Lower the reaction temperature: This generally favors substitution over elimination.
Rearranged Products (e.g., Piperidines) With pyrrolidinol precursors, neighboring group participation by the ring nitrogen can form a transient aziridinium intermediate. Ring-opening by fluoride can lead to ring-expanded products like fluorinated piperidines.[6]1. Protect the Nitrogen: Installing an electron-withdrawing protecting group (Boc, Cbz) on the pyrrolidine nitrogen reduces its nucleophilicity and suppresses its participation in rearrangements.[6] 2. Optimize the Fluorinating Agent: The choice of reagent can influence the regioselectivity of the ring-opening.[6]
Over-fluorination If multiple reactive sites are present, or if the mono-fluorinated product is more reactive than the starting material, di- or poly-fluorinated species can form.[9]1. Control Stoichiometry: Use the fluorinating agent in slight excess (e.g., 1.05-1.1 equivalents) and monitor the reaction closely by TLC or LC-MS. 2. Reduce Reaction Time/Temperature: Stop the reaction as soon as the starting material is consumed to prevent further fluorination.[9]
Decomposition/Defluorination Some fluorinated pyrrolidines, particularly 2-(fluoromethyl)pyrrolidines, can be unstable in solution and undergo intramolecular SN2 reactions where the ring nitrogen displaces the fluoride, leading to decomposition.[10][11]1. pH Control: Maintain neutral or slightly acidic conditions during workup and purification, as basic conditions can facilitate this decomposition. 2. Structural Modification: If instability is inherent, consider designing analogs where the fluorine is in a more stable position (e.g., on the 3- or 4-position of the ring).

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorinating agent for my specific transformation?

A1: The choice depends on the functional group you are converting.

  • For Alcohols (Deoxyfluorination):

    • DAST (Diethylaminosulfur Trifluoride): A versatile and common reagent, but can promote rearrangements and elimination.[6]

    • Deoxo-Fluor®: More thermally stable than DAST and often gives higher yields with acid-sensitive substrates.

    • PyFluor: A newer, milder reagent that is particularly effective at minimizing elimination byproducts.[7]

  • For Nucleophilic Fluorination (from Halides or Sulfonates):

    • Alkali Metal Fluorides (KF, CsF): Inexpensive but require high temperatures and often a phase-transfer catalyst due to low solubility.[3]

    • TBAF (Tetrabutylammonium Fluoride): Highly soluble and reactive, but its basicity and hygroscopicity can be problematic, often leading to elimination.

  • For Electrophilic Fluorination (on electron-rich systems):

    • Selectfluor® (F-TEDA-BF₄): A user-friendly, bench-stable electrophilic ("F+") source, ideal for fluorinating enolates or activated aromatic rings.[12]

General Synthesis and Purification Workflow

Synthesis_Workflow start Pyrrolidine Precursor (e.g., Hydroxypyrrolidine) protection Optional: N-Protection (Boc/Cbz) start->protection fluorination Fluorination Reaction (e.g., with DAST) start->fluorination If N is unreactive protection->fluorination workup Aqueous Workup & Extraction fluorination->workup purification Purification workup->purification deprotection Optional: Deprotection purification->deprotection If protected final_product Pure Fluorinated Pyrrolidine purification->final_product If not protected deprotection->final_product

Caption: A generalized workflow for the synthesis of fluorinated pyrrolidines.

Q2: My fluorinated pyrrolidine is difficult to purify. What techniques are most effective?

A2: Fluorine's high electronegativity can significantly alter a molecule's polarity, pKa, and intermolecular interactions, making standard purification challenging.[13]

  • Reverse-Phase HPLC (RP-HPLC): This is a powerful tool for purifying polar fluorinated compounds. C18 columns are standard, but for highly fluorinated molecules, a fluorous-phase column may offer better separation.[13]

  • Fluorous Solid-Phase Extraction (F-SPE): This technique is excellent for separating fluorinated compounds from non-fluorinated impurities. The crude mixture is loaded onto a silica gel coated with a perfluoroalkane phase. Non-fluorinated materials are washed away with a polar solvent (e.g., methanol/water), and the desired fluorous compound is then eluted with a fluorophilic solvent (e.g., perfluorohexane).[13]

  • Crystallization: While challenging, crystallization can provide material of very high purity. The altered solubility of fluorinated compounds means that common solvent systems may not work. A systematic screen of solvents is recommended.[13]

  • Ion-Exchange Chromatography: Fluorination lowers the pKa of the pyrrolidine nitrogen.[13] This change can be exploited for purification using ion-exchange chromatography by carefully controlling the pH of the mobile phase.

Purification Strategy Selection Guide

Purification_Strategy start Crude Fluorinated Product check_polarity Are impurities significantly different in polarity? start->check_polarity flash_chrom Standard Flash Chromatography check_polarity->flash_chrom Yes check_fluorous Is the target compound significantly fluorinated? check_polarity->check_fluorous No check_chirality Is the product chiral and requires separation? flash_chrom->check_chirality f_spe Fluorous SPE (F-SPE) check_fluorous->f_spe Yes rp_hplc Reverse-Phase HPLC check_fluorous->rp_hplc No f_spe->check_chirality rp_hplc->check_chirality chiral_hplc Chiral HPLC or Diastereomeric Salt Crystallization check_chirality->chiral_hplc Yes final_product Pure Product check_chirality->final_product No chiral_hplc->final_product

Caption: Logic diagram for selecting an appropriate purification strategy.

Q3: How can I confirm the position and stereochemistry of the fluorine atom in my final product?

A3: Unambiguous characterization is critical. A combination of spectroscopic techniques is required:

  • ¹⁹F NMR Spectroscopy: This is the most direct method to observe the fluorine atom. The chemical shift provides information about the electronic environment, and couplings to neighboring protons (²JFH, ³JFH) help determine its position on the ring.

  • ¹H NMR Spectroscopy: The protons on the carbon bearing the fluorine will appear as a doublet of multiplets due to geminal coupling (²JHF). Vicinal couplings (³JHF) to protons on adjacent carbons are also observed and are crucial for conformational analysis.[14]

  • ¹³C NMR Spectroscopy: The carbon directly attached to the fluorine will show a large one-bond coupling (¹JCF, typically 170-250 Hz) and will appear as a doublet. Carbons two and three bonds away will also show smaller C-F couplings.

  • Heteronuclear Overhauser Effect Spectroscopy (HOESY): A 2D NMR experiment (¹⁹F-¹H HOESY) can show through-space correlations between the fluorine atom and nearby protons, which is invaluable for confirming stereochemistry and assigning conformations.[15]

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray analysis provides definitive proof of the structure, including the absolute stereochemistry.[14]

Experimental Protocol: Deoxyfluorination of N-Boc-3-hydroxypyrrolidine with DAST

This protocol provides a representative method for introducing a fluorine atom into a pyrrolidine ring.

Materials:

  • N-Boc-3-hydroxypyrrolidine (1.0 eq)

  • (Diethylamino)sulfur trifluoride (DAST) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-hydroxypyrrolidine (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Reagent Addition: Slowly add DAST (1.2 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C during the addition. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood under inert gas.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated NaHCO₃ solution dropwise at -78 °C until gas evolution ceases.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add more DCM if necessary.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-Boc-3-fluoropyrrolidine by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • BenchChem. (2025).
  • PubMed. (n.d.). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.
  • BenchChem. (2025).
  • ResearchGate. (2025). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs.
  • BenchChem. (2025).
  • NIH. (2019). The Dark Side of Fluorine.
  • WordPress. (n.d.).
  • BenchChem. (2025).
  • ACS Publications. (2019). The Dark Side of Fluorine.
  • NIH. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
  • NIH. (2022).
  • The Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)
  • NIH. (n.d.).
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • Royal Society of Chemistry. (2018).
  • The Doyle Group, UCLA. (2023).
  • Royal Society of Chemistry. (n.d.). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol.
  • Enamine. (2024). Enhancing Permeability with Fluoropyrrolidines.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Determination of Enantiomeric Excess for Difluoropyrrolidinyl Methanol

For Researchers, Scientists, and Drug Development Professionals The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. For chiral molecules s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and asymmetric synthesis. For chiral molecules such as difluoropyrrolidinyl methanol, where the stereochemistry profoundly influences biological activity, a robust and accurate analytical methodology is paramount. This guide provides a comprehensive comparison of established and cutting-edge techniques for determining the enantiomeric excess of this critical fluorinated building block. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

The Significance of Enantiomeric Purity in Fluorinated Pyrrolidines

The pyrrolidine scaffold is a privileged motif in a multitude of pharmaceutical agents.[1] The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, difluoropyrrolidinyl methanol represents a key chiral intermediate in the synthesis of novel therapeutics. As enantiomers can exhibit vastly different pharmacological and toxicological profiles, the ability to accurately quantify the enantiomeric composition is not merely an analytical exercise but a critical component of drug safety and efficacy.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for difluoropyrrolidinyl methanol can be approached through several analytical techniques. The choice of method is often dictated by factors such as sample matrix, required sensitivity, available instrumentation, and the need for high-throughput screening. Here, we compare the most pertinent methodologies: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureChiral HPLCChiral SFCChiral GC19F NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Differential interaction with a CSP using a supercritical fluid mobile phase.Separation of volatile enantiomers on a chiral capillary column.Diastereomeric differentiation through chemical shift non-equivalence using a chiral solvating agent.
Advantages Broad applicability, high accuracy, well-established.[2]Fast separations, reduced solvent consumption, "greener" methodology.[3][4]High resolution for volatile compounds.Rapid analysis, no need for chromatographic separation, direct observation of fluorine atoms.[5]
Disadvantages Longer run times, higher solvent consumption.Requires specialized instrumentation.Limited to thermally stable and volatile compounds, may require derivatization.[6]Lower sensitivity compared to chromatographic methods, requires a chiral auxiliary.
Typical Application Routine quality control, preparative separation.High-throughput screening, purification.[7][8]Analysis of volatile chiral alcohols and amines.Rapid screening, mechanistic studies.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for the accurate determination of enantiomeric excess due to its versatility and robustness. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[9] For pyrrolidine derivatives, polysaccharide-based CSPs are often highly effective.[1]

Experimental Protocol: Chiral HPLC of a Difluoropyrrolidinyl Methanol Analog

This protocol is adapted from established methods for the chiral separation of N-Boc-3-pyrrolidinol, a structurally similar compound.[10]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the difluoropyrrolidinyl methanol sample in 1 mL of the mobile phase.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Causality of Choices:

  • The polysaccharide-based CSP is chosen for its proven ability to resolve a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[1][10]

  • Normal phase chromatography with a hexane/IPA mobile phase provides excellent selectivity for many chiral separations on polysaccharide CSPs. The ratio of hexane to IPA is a critical parameter for optimizing the resolution and retention times.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve Sample in Mobile Phase Inject Inject Sample Prep->Inject Column Chiral Stationary Phase (e.g., CHIRALPAK® IC-3) Inject->Column Mobile Phase (Hexane:IPA) Detect UV Detection (210 nm) Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate SFC_Workflow cluster_prep Preparation cluster_sfc SFC System cluster_analysis Analysis SamplePrep Dissolve Sample in Methanol Injection Inject into SFC SamplePrep->Injection Separation Chiral Column (Polysaccharide-based) Injection->Separation Mobile Phase: CO2 + Methanol Detection UV or MS Detection Separation->Detection PeakAnalysis Peak Integration Detection->PeakAnalysis eeCalc ee% Calculation PeakAnalysis->eeCalc

Sources

Comparative

A Senior Application Scientist's Guide to the 1H and 19F NMR Analysis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride

In the landscape of modern drug discovery, particularly in fragment-based screening and the development of central nervous system (CNS) therapeutics, fluorinated building blocks have become indispensable. The strategic i...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in fragment-based screening and the development of central nervous system (CNS) therapeutics, fluorinated building blocks have become indispensable. The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. Among these valuable scaffolds, (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride has emerged as a key synthetic intermediate. Its utility has been notably demonstrated in the synthesis of potent pan-Aurora kinase inhibitors, highlighting its importance in oncology research.[1]

This guide provides an in-depth comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. As a direct comparison, we will examine the spectral characteristics of its non-fluorinated counterpart, (S)-pyrrolidin-2-ylmethanol hydrochloride. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the unambiguous structural elucidation and quality control of these critical building blocks.

Structural Comparison: The Impact of Gem-Difluorination

The primary structural difference between our target molecule and its analog is the geminal difluoride substitution at the C4 position of the pyrrolidine ring. This seemingly simple modification introduces significant changes to the electronic environment and conformational preferences of the ring, which are readily observable by NMR spectroscopy.

cluster_0 (S)-pyrrolidin-2-yl)methanol hydrochloride cluster_1 (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride a Structure A a_struct b Structure B b_struct

Figure 1: Chemical structures of (A) (S)-pyrrolidin-2-ylmethanol hydrochloride and (B) (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride.

¹H NMR Analysis: Unraveling the Effects of Fluorine Substitution

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The introduction of two highly electronegative fluorine atoms at the C4 position in (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is expected to induce significant downfield shifts for the neighboring protons and introduce complex splitting patterns due to through-bond scalar couplings (J-couplings) between protons and fluorine nuclei.

Expected ¹H NMR Spectrum of (S)-pyrrolidin-2-ylmethanol hydrochloride

In the absence of fluorine, the ¹H NMR spectrum of (S)-pyrrolidin-2-ylmethanol hydrochloride is anticipated to be relatively straightforward. The protons on the pyrrolidine ring will appear as multiplets in the aliphatic region, typically between 1.5 and 3.5 ppm. The hydroxymethyl protons will also reside in this region, and their chemical shift may be influenced by the solvent and concentration.

Predicted ¹H NMR Spectrum of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

The presence of the gem-difluoro group at C4 will have two major consequences for the ¹H NMR spectrum:

  • Chemical Shift Perturbations: The protons on the carbons adjacent to the C4 position (H3 and H5) will experience a significant deshielding effect due to the electron-withdrawing nature of the fluorine atoms. This will result in a downfield shift of their resonances compared to the non-fluorinated analog.

  • ¹H-¹⁹F Scalar Coupling: The fluorine nuclei will couple with the protons on the adjacent C3 and C5 carbons, leading to complex splitting patterns. The magnitude of these couplings (typically denoted as ³JHF) is dependent on the dihedral angle between the coupled nuclei.

The following table provides a predicted comparison of the ¹H NMR chemical shifts and multiplicities for both compounds.

Proton Assignment (S)-pyrrolidin-2-yl)methanol hydrochloride (Predicted) (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (Predicted)
H2 Multiplet, ~3.0-3.2 ppmMultiplet, ~3.2-3.4 ppm
H3 Multiplet, ~1.8-2.0 ppmMultiplet (likely a doublet of triplets), ~2.0-2.3 ppm
H4 Multiplet, ~1.6-1.8 ppm(No protons on C4)
H5 Multiplet, ~2.9-3.1 ppmMultiplet (likely a doublet of triplets), ~3.1-3.4 ppm
-CH₂OH Multiplet, ~3.4-3.7 ppmMultiplet, ~3.6-3.9 ppm
-NH₂⁺- Broad singlet, variableBroad singlet, variable
-OH Broad singlet, variableBroad singlet, variable

¹⁹F NMR Analysis: A Direct Window into the Fluorinated Core

¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment.[2][3]

For (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, the two fluorine atoms at the C4 position are diastereotopic. This is because the C2 position is a stereocenter, making the two faces of the pyrrolidine ring inequivalent. Consequently, the two fluorine atoms are expected to have different chemical shifts and will appear as two distinct signals in the ¹⁹F NMR spectrum.

Furthermore, these two geminal fluorine atoms will exhibit a strong through-bond scalar coupling to each other (²JFF), which is typically in the range of 240-320 Hz for geminal fluorines on a saturated carbon.[4] Each fluorine signal will also be split by the protons on the adjacent C3 and C5 carbons (³JHF).

Therefore, the ¹⁹F NMR spectrum is predicted to show an ABX₂Y₂ spin system (where A and B are the two fluorine nuclei and X and Y are the protons on C3 and C5, respectively), which will likely appear as two complex multiplets. A proton-decoupled ¹⁹F NMR spectrum would simplify this to an AB system, appearing as two doublets, with the splitting equal to the large geminal ²JFF coupling constant. The chemical shift of these fluorine atoms is expected to be in the typical range for aliphatic gem-difluoro compounds.

Experimental Protocols for NMR Analysis

To obtain high-quality ¹H and ¹⁹F NMR spectra of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, the following experimental workflow is recommended:

cluster_workflow NMR Analysis Workflow prep Sample Preparation h_nmr 1H NMR Acquisition prep->h_nmr Step 1 f_nmr 19F NMR Acquisition h_nmr->f_nmr Step 2 process Data Processing & Analysis f_nmr->process Step 3

Sources

Validation

The Fluorine Advantage: A Comparative Guide to (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride and its Non-Fluorinated Analogs

For the forward-thinking researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide offers an in-...

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide offers an in-depth comparison of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride and its non-fluorinated counterpart, (S)-prolinol, providing both theoretical insights and practical experimental frameworks.

The pyrrolidine ring is a privileged scaffold in a multitude of therapeutic agents and chiral catalysts. The introduction of fluorine, particularly gem-difluorination at the 4-position, can dramatically alter a molecule's physicochemical properties, conformational preferences, metabolic stability, and ultimately, its biological activity. This guide will dissect these effects, offering a clear rationale for the selection of fluorinated pyrrolidines in rational drug design and catalyst development.

Physicochemical Properties: A Tale of Two Rings

The substitution of hydrogen with fluorine atoms on the pyrrolidine ring induces significant and predictable changes in its fundamental physicochemical properties, namely basicity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity can be highly advantageous in drug design. A lower pKa can decrease undesirable interactions with acidic off-targets, such as hERG, and can improve oral bioavailability by increasing the proportion of the neutral, more membrane-permeable species at physiological pH.

Lipophilicity (LogP)

The impact of fluorination on lipophilicity is multifaceted. While the introduction of fluorine generally increases the overall molecular weight and surface area, which can contribute to higher lipophilicity, the polar nature of the C-F bond can also lead to a decrease in LogP, particularly in molecules with a high density of fluorine atoms. For (S)-(4,4-Difluoropyrrolidin-2-yl)methanol, the gem-difluoro substitution is expected to moderately increase lipophilicity compared to (S)-prolinol.

The following table summarizes the key physicochemical properties of the two compounds.

Property(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride(S)-prolinolRationale for Difference
Molecular Formula C₅H₁₀ClF₂NOC₅H₁₁NOAddition of two fluorine atoms and HCl.
Molecular Weight 173.59 g/mol [1][2]101.15 g/mol [1]Increased atomic mass from fluorine and chlorine.
pKa (Pyrrolidine N) Predicted lower~9-10 (typical for secondary amines)Strong electron-withdrawing effect of the two fluorine atoms reduces the basicity of the nitrogen.
LogP Predicted higher-0.3 (Calculated)[3]The two fluorine atoms increase the lipophilic character of the molecule, outweighing the polarity of the C-F bonds in this case.

Note: Predicted values are based on established principles of physical organic chemistry and may differ from experimentally determined values.

Conformational Impact of 4,4-Difluorination

Fluorination at the C4 position of the pyrrolidine ring has a profound impact on its conformational preferences. The pyrrolidine ring exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo and Cγ-endo. The introduction of fluorine can bias this equilibrium. While monofluorination at the 4-position can favor either an exo or endo pucker depending on the stereochemistry, 4,4-difluorination is expected to have a more neutral effect on the pucker preference, though it can still influence the overall shape and rigidity of the ring.[4][5][6] This conformational restriction can be beneficial for locking a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.

Caption: Impact of 4,4-difluorination on pyrrolidine ring conformation.

Metabolic Stability: The Fluorine Shield

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[7][8] The carbon-hydrogen bonds on the pyrrolidine ring are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it much more resistant to enzymatic cleavage. By replacing the hydrogens at the C4 position with fluorine, (S)-(4,4-Difluoropyrrolidin-2-yl)methanol is rendered less susceptible to metabolic attack at that position, which can lead to a longer in vivo half-life and improved pharmacokinetic profile of drugs derived from this building block.

Applications in Medicinal Chemistry and Catalysis

Both (S)-prolinol and its fluorinated analogs are valuable chiral building blocks in organic synthesis.

(S)-prolinol is widely used as a precursor for chiral ligands and organocatalysts. Its derivatives have been successfully employed in a variety of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions.

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride serves as a key intermediate for the synthesis of more complex bioactive molecules, particularly those targeting the central nervous system.[1][2] The presence of the difluorinated pyrrolidine motif can enhance the metabolic stability and bioavailability of the final drug compound. While direct comparative studies on the catalytic efficiency are scarce, the electronic and conformational changes induced by fluorination in catalysts derived from the difluorinated analog could lead to altered reactivity and selectivity compared to their non-fluorinated counterparts.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between (S)-(4,4-Difluoropyrrolidin-2-yl)methanol and (S)-prolinol, the following experimental protocols can be employed.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a strong acid to a solution of the amine and monitoring the pH change.

Materials:

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

  • Standardized 0.1 M HCl solution

  • Solution of the amine of known concentration (e.g., 0.01 M) in deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place a known volume and concentration of the amine solution in a beaker with a stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Add the standardized HCl solution in small, precise increments from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has passed the equivalence point (a sharp change in pH).

  • Plot the pH versus the volume of HCl added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

Caption: Workflow for LogP determination by the shake-flask method.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes. [7][9][10][11] Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (cofactor)

  • Phosphate buffer (pH 7.4)

  • Incubator/shaker at 37°C

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS for analysis

Procedure:

  • Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, add the phosphate buffer, the test compound (at a final concentration of, for example, 1 µM), and the liver microsomes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Plot the natural log of the percentage of the parent compound remaining versus time to determine the degradation rate constant and the in vitro half-life.

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The strategic gem-difluorination at the 4-position of the pyrrolidine ring in (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride offers a distinct set of properties compared to its non-fluorinated analog, (S)-prolinol. The anticipated decrease in basicity, increase in lipophilicity, altered conformational preferences, and enhanced metabolic stability make it a highly attractive building block for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided herein offer a robust framework for the empirical validation of these properties, enabling researchers to make informed decisions in the design and optimization of next-generation drug candidates and catalysts.

References

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available at: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]

  • Shake Flask logK - Lokey Lab Protocols. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding. NIH. Available at: [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI. Available at: [Link]

  • Simple Method for the Estimation of pKa of Amines†. Available at: [Link]

  • Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications (RSC Publishing). Available at: [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]

  • Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. ResearchGate. Available at: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Available at: [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. Semantic Scholar. Available at: [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. Available at: [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent. Available at: [Link]

  • PROLINOL, (S)-. gsrs. Available at: [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... ResearchGate. Available at: [Link]

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride CAS NO.623583-10-8. LookChem. Available at: [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. NIH. Available at: [Link]

  • Prolinol. PubChem. Available at: [Link]

  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. MySkinRecipes. Available at: [Link]

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. Chemdad. Available at: [Link]

  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. MySkinRecipes. Available at: [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]

  • L-Proline. PubChem. Available at: [Link]

  • Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. MDPI. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Pyrrolidine Catalysts in Asymmetric Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals The relentless pursuit of enantiomerically pure compounds in pharmaceuticals and materials science has cemented asymmetric organocatalysis as an in...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of enantiomerically pure compounds in pharmaceuticals and materials science has cemented asymmetric organocatalysis as an indispensable tool in modern synthetic chemistry.[1][2] Among the diverse array of organocatalysts, chiral pyrrolidine derivatives have emerged as a dominant and versatile class, prized for their robustness, accessibility, and ability to orchestrate a wide range of stereoselective transformations.[1][3]

This guide offers an in-depth comparison of the performance of key chiral pyrrolidine catalysts. Moving beyond a simple catalog of reactions, we will dissect the causal relationships between catalyst structure, reaction mechanism, and stereochemical outcome, providing field-proven insights to inform your experimental design.

The Two Pillars of Pyrrolidine Catalysis: Enamine and Iminium Ion Activation

The efficacy of most pyrrolidine-based catalysts stems from their ability to engage in two primary modes of substrate activation.[4][5] The secondary amine of the pyrrolidine ring reacts reversibly with a carbonyl compound (an aldehyde or ketone) to form one of two key intermediates:

  • Enamine Intermediate: Formed from the reaction with a ketone or aldehyde, the enamine acts as a nucleophile, raising the Highest Occupied Molecular Orbital (HOMO) of the substrate. This activation enables reactions with various electrophiles.

  • Iminium Ion Intermediate: Formed from the reaction with an α,β-unsaturated aldehyde or ketone, the iminium ion acts as an electrophile, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate.[6] This mode is crucial for conjugate addition reactions.[6]

The specific design of the pyrrolidine scaffold dictates which pathway is favored and, most critically, how the chiral environment of the catalyst directs the approach of the second reactant to achieve high stereoselectivity.[3]

Catalytic_Cycles cluster_enamine Enamine Catalysis (HOMO-Raising) cluster_iminium Iminium Catalysis (LUMO-Lowering) Aldehyde/Ketone Aldehyde/Ketone Enamine Enamine Aldehyde/Ketone->Enamine + Catalyst (R₂NH) Adduct_Enamine Adduct_Enamine Enamine->Adduct_Enamine + Electrophile (E⁺) Product_Enamine Product_Enamine Adduct_Enamine->Product_Enamine Hydrolysis Product_Enamine->Aldehyde/Ketone - Catalyst Unsat_Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Iminium_Ion Unsat_Aldehyde->Iminium_Ion + Catalyst (R₂NH) Adduct_Iminium Adduct_Iminium Iminium_Ion->Adduct_Iminium + Nucleophile (Nu⁻) Product_Iminium Product_Iminium Adduct_Iminium->Product_Iminium Hydrolysis Product_Iminium->Unsat_Aldehyde - Catalyst

Figure 1: The dual modes of activation in pyrrolidine aminocatalysis.

The Progenitor: (S)-Proline

The discovery that the simple, naturally occurring amino acid (S)-proline could catalyze asymmetric aldol reactions was a watershed moment for organocatalysis.[7][8][9] Its bifunctional nature—the secondary amine for enamine/iminium formation and the carboxylic acid for hydrogen-bond-directed stabilization of the transition state—is the key to its effectiveness.[2][10]

Mechanism and Performance: In the classic proline-catalyzed aldol reaction, the carboxylic acid group acts as an intramolecular Brønsted acid/base. It protonates the incoming electrophile (the aldehyde) and orients it through a hydrogen-bonded, chair-like transition state, effectively shielding one face of the enamine intermediate.[7]

Strengths:

  • Inexpensive, readily available, and non-toxic.

  • Effective for a range of reactions including aldol, Mannich, and Michael additions.[9]

  • Can often be used without modification.

Limitations:

  • Often requires high catalyst loadings (5-30 mol%).[5]

  • Limited solubility in many organic solvents.[5]

  • Moderate to good, but not always excellent, enantioselectivities compared to more advanced catalysts.

The Workhorses: Diarylprolinol Silyl Ether Catalysts

To overcome the limitations of proline, extensive modifications to the pyrrolidine scaffold were explored.[1][3] Among the most successful are the diarylprolinol silyl ethers, developed independently by the Hayashi and Jørgensen groups.[3][11] These are often referred to as Jørgensen-Hayashi catalysts . A related class, the imidazolidinone catalysts developed by MacMillan, also operates on similar principles of steric shielding.[12][13]

Structure and Causality: The core innovation is the replacement of proline's carboxyl group with a bulky C2-substituent, typically a diaryl(trialkylsilyloxy)methyl group. This seemingly simple change has profound consequences:

  • Enhanced Steric Shielding: The large silyl ether group creates a well-defined chiral pocket. It effectively blocks one face of the enamine or iminium ion intermediate, forcing the incoming substrate to approach from the less hindered side, thus dramatically increasing enantioselectivity.[3]

  • Improved Solubility: The bulky, non-polar groups render the catalyst highly soluble in a wide range of organic solvents, allowing for lower catalyst loadings and broader substrate scope.[11]

Steric_Shielding Transition State Model for Diarylprolinol Silyl Ether Catalysts cluster_TS Enamine Enamine Intermediate Shield Bulky Silyl Ether Group (e.g., -CPh₂(OTBS)) Pathway_Blocked Blocked Trajectory Enamine->Pathway_Blocked Steric Clash Electrophile Electrophile (E⁺) Electrophile->Enamine Attack from unshielded face Pathway_Open Favored Trajectory caption Fig. 2: Steric shielding by the bulky C2-substituent.

Figure 2: Steric shielding by the bulky C2-substituent dictates the stereochemical outcome.

Performance Comparison: Asymmetric Michael Addition

The conjugate addition of aldehydes or ketones to nitroolefins is a benchmark reaction for evaluating these catalysts. Below is a comparative summary of typical results.

CatalystReactionSubstratesYield (%)dr (syn:anti)ee (%) (syn)Ref
(S)-Proline Michael AdditionPropanal + trans-β-nitrostyrene~75%95:5~75%[14]
Jørgensen-Hayashi Catalyst Michael AdditionPropanal + trans-β-nitrostyrene>95%>95:5>99%[15]
Pyrrolidine-Thiourea Michael AdditionCyclohexanone + trans-β-nitrostyrene99%92:897%[16]

Analysis: The data clearly illustrates the performance leap from proline to its more sophisticated derivatives. The Jørgensen-Hayashi catalyst, with its optimized steric shielding, delivers nearly perfect enantioselectivity and excellent yield.[15] Other advanced designs, such as bifunctional pyrrolidine-thiourea catalysts, also show exceptional performance by combining enamine activation with hydrogen-bond activation of the nitroolefin, demonstrating another powerful strategy for achieving high stereocontrol.[16]

Experimental Protocol: Asymmetric Michael Addition using a Jørgensen-Hayashi Catalyst

This protocol is a representative example for the conjugate addition of an aldehyde to a nitroolefin, adapted from established literature.[14][17]

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst)

  • trans-β-Nitrostyrene

  • Propanal

  • Methylcyclohexane (Solvent)

  • Trifluoroacetic acid (TFA) (co-catalyst, optional)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) and the Jørgensen-Hayashi catalyst (0.02 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous methylcyclohexane (0.5 mL). Cool the mixture to 0 °C using an ice bath.

  • Reactant Addition: Slowly add propanal (0.6 mmol, 3.0 equiv) to the stirred solution over 5 minutes. Note: The use of an excess of the aldehyde is common to drive the reaction to completion.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nitroolefin is consumed (typically 12-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired γ-nitroaldehyde.

  • Analysis: Determine the yield of the purified product. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Figure 3: Experimental workflow for a catalyst-driven Michael addition.

Conclusion and Future Outlook

The evolution from proline to highly engineered diarylprolinol silyl ethers and other bifunctional systems showcases a triumph of rational catalyst design in asymmetric synthesis.[1] While proline remains a valuable and cost-effective catalyst for certain applications, the superior selectivity, lower catalyst loadings, and broader applicability of catalysts like the Jørgensen-Hayashi type make them the preferred choice for challenging transformations in drug development and complex molecule synthesis.[5][11]

Future research continues to focus on immobilizing these catalysts on solid supports for easier recovery and reuse, as well as developing novel pyrrolidine scaffolds that can mediate new types of asymmetric transformations, including those driven by light in photoredox catalysis.[1][18] The foundational pyrrolidine motif, in its various forms, will undoubtedly continue to be a cornerstone of asymmetric organocatalysis for the foreseeable future.

References

  • Vega-Peñaloza, A., Paria, S., & Melchiorre, P. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. Available at: [Link]

  • Baviskar, A. T., et al. (2014). Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction. RSC Advances. Available at: [Link]

  • MacMillan, D. W. C. Group. Asymmetric Synthesis Enabled by Metal-Free Catalysis. Available at: [Link]

  • Dalpozzo, R., & Bertamino, A. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

  • Wang, Z., et al. (2022). Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide. ACS Catalysis. Available at: [Link]

  • Al-Zoubi, R. M. (2016). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Current Organic Synthesis. Available at: [Link]

  • Various Authors. (2021). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes. ResearchGate. Available at: [Link]

  • Various Authors. (2023). Synthesis of MacMillan catalyst. ResearchGate. Available at: [Link]

  • Various Authors. (2021). Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. Current Organocatalysis. Available at: [Link]

  • Díez, D., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Melchiorre, P., et al. (2014). Synergistic Strategies in Aminocatalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Lixin, R. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron. Available at: [Link]

  • Chem-Station. (2015). Hayashi-Jørgensen Catalyst. Available at: [Link]

  • Various Authors. (2024). Proline-Catalyzed Asymmetric Reactions. ResearchGate. Available at: [Link]

  • Díez, D., et al. (2017). Synthesis of New Pyrrolidine-Based Organocatalysts and Study of Their Use in the Asymmetric Michael Addition of Aldehydes to Nitroolefins. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2010). Pyrrolidine-Based Organocatalysts for Enantioselective Michael Addition of Cyclohexanone to trans-β-Nitrostyrene. ResearchGate. Available at: [Link]

  • Carbone, A., & Melchiorre, P. (2021). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Catalysts. Available at: [Link]

  • Celentano, G., et al. (2007). Enantioselective Direct Aldol Reaction “on Water” Promoted by Chiral Organic Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • Cao, C-L., et al. (2006). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters. Available at: [Link]

  • Various Authors. (2024). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Heliyon. Available at: [Link]

  • Various Authors. (2016). Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase. Green Chemistry. Available at: [Link]

  • Amanote Research. Highly Enantioselective Aldol Reactions Catalyzed by a Recyclable Fluorous (S) Pyrrolidine Sulfonamide on Water. Available at: [Link]

  • Pérez-Gárcias, L., et al. (2022). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. Journal of the American Chemical Society. Available at: [Link]

  • Cruz, F. G., & Knowles, R. R. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science. Available at: [Link]

  • Pérez-Gárcias, L., et al. (2022). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The introduction of fluorine ato...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, derivatives of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride are of considerable interest in drug discovery.[1][2][3] However, the precise structural elucidation of these chiral, fluorinated compounds is a critical and often challenging step. This guide provides a comparative overview of the primary analytical techniques for validating the structure and stereochemistry of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride derivatives, supported by established methodologies.

The Imperative of Unambiguous Structural Validation

In pharmaceutical development, an accurate understanding of a molecule's three-dimensional structure is non-negotiable. Different enantiomers of a chiral drug can exhibit starkly different pharmacological and toxicological profiles.[4] Therefore, robust analytical methods are essential to confirm the relative and absolute configuration of stereogenic centers, as well as the overall molecular connectivity.

A Comparative Analysis of Key Analytical Techniques

The structural validation of chiral molecules like (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique offers unique insights, and a multi-faceted approach is often necessary for comprehensive characterization.

Analytical Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms- Relative stereochemistry- Diastereomeric purity- Non-destructive- Provides detailed structural information in solution- Can be used to study dynamic processes- May not be sufficient for determining absolute configuration alone- Complex spectra can be challenging to interpret
Mass Spectrometry (MS) - Molecular weight- Elemental composition- Fragmentation patterns- High sensitivity- Requires very small sample amounts- Can be coupled with chromatographic techniques for mixture analysis- Generally does not provide stereochemical information- Isomers can be difficult to distinguish without tandem MS
X-ray Crystallography - Unambiguous 3D molecular structure- Absolute configuration- Considered the "gold standard" for structural determination[4]- Requires a suitable single crystal, which can be difficult to obtain- Provides information on the solid-state conformation, which may differ from the solution conformation
Chiral Chromatography - Enantiomeric purity- Separation of enantiomers- Highly accurate for quantifying enantiomeric excess- Can be used for both analytical and preparative purposes- Does not provide structural information beyond enantiomeric separation- Method development can be time-consuming

Experimental Protocols: A Step-by-Step Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride derivatives. Due to the presence of fluorine, ¹⁹F NMR is a particularly valuable technique.[5]

Experimental Workflow:

Caption: Workflow for NMR-based structural validation.

Key Considerations:

  • ¹⁹F NMR: The chemical shift of the fluorine atoms is highly sensitive to their chemical environment, providing valuable structural information.[5] ¹H-¹⁹F coupling constants can help to confirm the proximity of protons and fluorine atoms.

  • 2D NMR: Techniques like COSY, HSQC, and HMBC are crucial for unambiguously assigning signals and establishing through-bond and through-space correlations, which are essential for determining the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the molecular formula.

Experimental Workflow:

Caption: Workflow for MS-based molecular weight determination.

Key Considerations:

  • Ionization Technique: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) will depend on the polarity and thermal stability of the derivative.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. This can provide valuable information about the connectivity of the molecule.[6]

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[4][7][8]

Experimental Workflow:

Caption: Workflow for X-ray crystallography.

Key Considerations:

  • Crystal Growth: Obtaining a high-quality single crystal is often the most challenging step.[8] Various crystallization techniques, such as slow evaporation, vapor diffusion, and cooling, may need to be explored.

  • Anomalous Dispersion: To determine the absolute configuration, the presence of a heavy atom or the use of specific X-ray wavelengths is often necessary to observe anomalous dispersion effects.[9] The hydrochloride salt itself can sometimes provide sufficient anomalous scattering.

Chiral Chromatography

Chiral chromatography is the benchmark for determining the enantiomeric purity of a chiral compound.[10][11] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach.[10][12][13]

Experimental Workflow:

Caption: Workflow for chiral chromatography.

Key Considerations:

  • CSP Selection: A variety of chiral stationary phases are commercially available. Screening different CSPs is often necessary to achieve optimal separation.

  • Method Validation: The analytical method should be validated for parameters such as specificity, linearity, accuracy, and precision to ensure reliable results.

Conclusion

The structural validation of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride derivatives requires a strategic and multi-technique approach. While NMR and MS provide essential information about connectivity and molecular weight, X-ray crystallography remains the definitive method for determining the absolute configuration. Chiral chromatography is indispensable for assessing enantiomeric purity. By judiciously applying these techniques, researchers can ensure the structural integrity of their compounds, a critical step in the advancement of drug discovery and development.

References

  • A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Alternatives - Benchchem.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH.
  • X-ray crystallography and chirality: understanding the limitations - ResearchGate.
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH.
  • (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR spectrum - ChemicalBook.
  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry - ResearchGate.
  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC - NIH.
  • ANALYTICAL CHIRAL SEPARATION METHODS.
  • Pyrrolidine, TMS derivative - the NIST WebBook.
  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia.
  • Fluorine NMR study of proline-rich sequences using fluoroprolines - ResearchGate.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Chiral analysis - Wikipedia.
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem.
  • Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed.
  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride - J&K Scientific.
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry.
  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride Nine Chongqing Chemdad Co..
  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride CAS NO.623583-10-8.
  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM - YouTube.
  • 623583-10-8|(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride - BLDpharm.
  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride.
  • [(2S,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride.
  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride - MySkinRecipes.
  • (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride - MySkinRecipes.
  • 156046-05-8 | (S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride | ChemScene.
  • [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride [1315593-71-5] | King-Pharm.

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Kinase Inhibitors

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] This guide provides an in-depth comp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated kinase inhibitors, moving beyond a simple list of pros and cons to explore the fundamental scientific principles and experimental data that underpin the "fluorine advantage." By examining key physicochemical properties, pharmacological performance, and metabolic stability, supported by detailed experimental protocols, this guide aims to illuminate the profound impact of fluorination and inform the rational design of next-generation kinase inhibitors.

The Unique Role of Fluorine in Kinase Inhibitor Design

Fluorine's unique combination of properties, including its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond, allows it to exert significant influence on a molecule's biological activity.[2][3][4] When strategically incorporated into a kinase inhibitor, fluorine can modulate acidity and lipophilicity, alter conformational preferences, and enhance membrane permeability.[5][6] These subtle yet powerful modifications frequently translate into improved pharmacokinetic profiles, greater target selectivity, and increased resistance to metabolic degradation.[5][6]

The introduction of fluorine is not a panacea, and its effects are highly context-dependent. However, a deep understanding of its potential allows medicinal chemists to fine-tune the properties of a lead compound, transforming a promising molecule into a viable therapeutic candidate.

Physicochemical Properties: A Tale of Two Inhibitors

The substitution of a hydrogen atom with fluorine can induce significant changes in a kinase inhibitor's fundamental physicochemical properties, namely its acidity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa) Modulation

Fluorine's high electronegativity creates a strong electron-withdrawing effect, which can significantly lower the pKa of nearby basic groups, such as the nitrogen in a pyrrolidine ring.[1][3] A reduction in basicity can be advantageous for several reasons:

  • Improved Oral Bioavailability: A lower pKa can increase the fraction of the neutral, more membrane-permeable species at physiological pH, potentially leading to better oral absorption.[1]

  • Reduced Off-Target Interactions: Decreased basicity can minimize unwanted interactions with acidic off-targets, thereby improving the inhibitor's selectivity profile.[1]

Lipophilicity (LogP) and Membrane Permeability

The impact of fluorination on lipophilicity is more nuanced. While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can increase the hydrophobicity of a molecule at the molecular level.[5] Monofluorination may subtly alter the LogP, while the incorporation of a trifluoromethyl (CF₃) group generally leads to a more substantial increase in lipophilicity.[5] This can enhance passive membrane permeability and oral bioavailability, but excessive lipophilicity can also lead to reduced aqueous solubility and increased susceptibility to efflux pumps.[5]

Comparative Performance of Fluorinated vs. Non-Fluorinated Kinase Inhibitors

The true measure of a kinase inhibitor's potential lies in its performance in biological systems. The following sections compare fluorinated and non-fluorinated inhibitors across key performance metrics, supported by experimental data.

Enhanced Potency and Binding Affinity

Strategic fluorination can lead to a significant enhancement in an inhibitor's potency. This can be attributed to several factors:

  • Favorable Interactions: Fluorine can participate in favorable interactions within the kinase active site, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity.[5]

  • Conformational Control: The introduction of fluorine can enforce a specific conformation of the inhibitor that is more complementary to the target kinase's binding pocket.[5]

The following table summarizes the inhibitory activities of representative fluorinated and non-fluorinated kinase inhibitors, demonstrating the potential for potency enhancement through fluorination.[7]

Compound TypeTargetCompoundIC50 / KiFold Improvement (vs. Non-Fluorinated)Reference
Non-FluorinatedEGFR (wild-type)Analogue 9> 100 µM-[7]
FluorinatedEGFR (wild-type)Analogue 825.9 µM> 3.8[7]
Non-FluorinatedEGFR (mutant T790M/L858R)Analogue 930.7 µM-[7]
FluorinatedEGFR (mutant T790M/L858R)Analogue 86.5 µM4.7[7]
Improved Selectivity

Selectivity is a critical attribute of a kinase inhibitor, as off-target inhibition can lead to undesirable side effects.[8] Fluorination can enhance selectivity through several mechanisms:

  • Altered Binding Interactions: The unique electronic properties of fluorine can lead to more specific interactions with the intended target kinase while disfavoring binding to other kinases.[5]

  • Conformational Rigidity: By locking the inhibitor into a specific conformation, fluorine can reduce its ability to bind to the active sites of other kinases.[5]

A case study on a pyrazolo[1,5-a]pyrimidine-based inhibitor of casein kinase 2 (CSNK2) demonstrated that strategic fluorination led to a compound that was remarkably selective for CSNK2 when screened against 192 kinases.[9]

Enhanced Metabolic Stability and Pharmacokinetics

One of the most significant advantages of fluorination is the ability to block metabolically labile sites on a molecule.[10][11][12] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[2][3] By replacing a vulnerable C-H bond with a C-F bond at a "soft spot" for metabolism, the inhibitor's metabolic stability can be significantly improved.[5] This leads to:

  • Increased Half-life: A more metabolically stable inhibitor will have a longer half-life in the body, potentially allowing for less frequent dosing.[5]

  • Improved Oral Bioavailability: By reducing first-pass metabolism in the liver, fluorination can increase the amount of active drug that reaches systemic circulation after oral administration.[5]

  • Reduced Formation of Toxic Metabolites: Blocking certain metabolic pathways can prevent the formation of reactive or toxic metabolites.[3]

The strategic fluorination of a CSNK2 inhibitor resulted in improved in vivo metabolic stability in mice, showcasing the practical application of this principle.[9]

Experimental Workflows for Comparative Analysis

To objectively compare the performance of fluorinated and non-fluorinated kinase inhibitors, a series of well-defined experiments are essential. The following section outlines key experimental protocols.

In Vitro Kinase Inhibition Assay

This assay is a critical first step to determine the inhibitor's potency against the target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the fluorinated and non-fluorinated inhibitors against the target kinase.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the fluorinated and non-fluorinated inhibitors in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the inhibitor at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase to allow for a more accurate determination of the inhibitor's potency.[13][14]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection of Kinase Activity: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.[13][14]

    • Luminescence-Based Assay: Measuring the amount of ATP remaining in the reaction using an assay like ADP-Glo™.[7]

    • Fluorescence-Based Assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.[15][16]

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor_prep Prepare Inhibitor Dilutions reaction_setup Set up Reaction in 96-well Plate inhibitor_prep->reaction_setup kinase_prep Prepare Kinase & Substrate kinase_prep->reaction_setup atp_addition Add ATP to Initiate Reaction reaction_setup->atp_addition incubation Incubate at Controlled Temperature atp_addition->incubation detection Detect Kinase Activity incubation->detection data_plot Plot % Inhibition vs. [Inhibitor] detection->data_plot ic50_calc Calculate IC50 Value data_plot->ic50_calc

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay

This assay assesses the inhibitor's ability to inhibit cell growth, providing a more physiologically relevant measure of its efficacy.

Objective: To determine the effect of the fluorinated and non-fluorinated inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase.

Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the fluorinated and non-fluorinated inhibitors. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as:

    • MTT Assay: Measures the metabolic activity of the cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of the inhibitors to metabolism by liver enzymes.

Objective: To compare the metabolic stability of the fluorinated and non-fluorinated inhibitors in the presence of liver microsomes.

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a NADPH-generating system, and the inhibitor at a fixed concentration.

  • Time Course Incubation: Incubate the mixture at 37°C and take samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction in the collected samples by adding a quenching solution (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples using LC-MS/MS to quantify the amount of the parent inhibitor remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the line will give the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

G start Start prep_mixture Prepare Incubation Mixture (Microsomes, NADPH, Inhibitor) start->prep_mixture incubate Incubate at 37°C prep_mixture->incubate sample Collect Samples at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench Reaction sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate In Vitro Half-life (t½) analyze->calculate end End calculate->end

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion: The Strategic Application of Fluorine

The decision to incorporate fluorine into a kinase inhibitor is a strategic one, guided by a thorough understanding of its potential benefits and drawbacks. As demonstrated in this guide, fluorination can be a powerful tool to enhance potency, improve selectivity, and increase metabolic stability. However, the success of this strategy is highly dependent on the specific molecular context and the desired therapeutic profile.

By employing a systematic and data-driven approach, including the rigorous comparative experimental workflows outlined here, researchers can harness the "fluorine advantage" to design more effective and safer kinase inhibitors. The continued exploration of fluorination strategies will undoubtedly play a pivotal role in the future of kinase-targeted drug discovery.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
  • Metabolism of fluorine-containing drugs.
  • Fluorine in drug discovery: Role, design and case studies.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF - ResearchG
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central.
  • The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidines in Drug Discovery - Benchchem.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem.
  • Fluorine in drug discovery: Role, design and case studies - ResearchG
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery - Benchchem.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC - NIH.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC - PubMed Central.
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - MDPI.
  • Fluorescent Kinase Inhibitors As Probes In Cancer - PMC - NIH.
  • Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC - NIH.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central.

Sources

Validation

A Comprehensive Guide to Assessing the Stability of Fluorinated Chiral Building Blocks in Drug Development

Introduction: The Strategic Advantage of Fluorine in Chiral Drug Candidates In the landscape of modern drug discovery, the strategic incorporation of fluorine into chiral building blocks has become an indispensable tool...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Chiral Drug Candidates

In the landscape of modern drug discovery, the strategic incorporation of fluorine into chiral building blocks has become an indispensable tool for medicinal chemists.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—offer a powerful means to fine-tune the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][3][4][5][6][][8][9] It is estimated that approximately 30% of all newly approved drugs contain fluorine, a testament to its significant impact. Fluorination can block sites of metabolic attack, modulate the acidity of neighboring functional groups, and enhance membrane permeability, often leading to improved therapeutic outcomes.[1][5][10]

However, the very properties that make fluorinated chiral building blocks attractive also necessitate a rigorous and multi-faceted assessment of their stability. Ensuring that a chiral fluorinated molecule maintains its structural and stereochemical integrity throughout its lifecycle—from synthesis and storage to administration and metabolic processing—is paramount to its safety and efficacy. This guide provides an in-depth comparison of methodologies for assessing the stability of these critical components, grounded in experimental data and established scientific principles.

I. Thermal Stability: Ensuring Integrity Under Stress

The inherent strength of the C-F bond, with an average bond energy around 480 kJ/mol, contributes significantly to the high thermal stability of organofluorine compounds.[3][8] This property is advantageous for withstanding manufacturing and storage conditions. However, the overall thermal stability of a chiral building block is a function of the entire molecular structure, not just the C-F bond.

Comparative Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A robust assessment of thermal stability involves a combined approach using TGA and DSC. This dual analysis provides a comprehensive picture of a compound's response to heat.

Objective: To determine the decomposition temperature and phase transition behavior of a fluorinated chiral building block compared to its non-fluorinated analog.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the fluorinated chiral building block and its non-fluorinated counterpart into separate aluminum pans.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature to 500 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

  • DSC Analysis:

    • Place a separate sample pan in the DSC instrument.

    • Perform a heat-cool-heat cycle, typically from 25 °C to 250 °C (or below the decomposition temperature determined by TGA) at a rate of 10 °C/min.

    • Record the heat flow to detect melting points, glass transitions, and other phase changes.

Data Presentation:

CompoundOnset of Decomposition (TGA, °C)Melting Point (DSC, °C)
Fluorinated Chiral Amine (Example) 285152
Non-Fluorinated Chiral Amine (Analog) 250145

Interpretation of Results:

The data in the table clearly demonstrates the enhanced thermal stability of the fluorinated analog, as evidenced by its higher decomposition temperature. This increased stability can be attributed to the strong C-F bond.[3][8] The DSC data provides crucial information about the solid-state properties of the compound, which is vital for formulation development.

Diagram of the Thermal Stability Assessment Workflow:

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison Sample_F Fluorinated Compound TGA Thermogravimetric Analysis (TGA) Sample_F->TGA DSC Differential Scanning Calorimetry (DSC) Sample_F->DSC Sample_NF Non-Fluorinated Analog Sample_NF->TGA Sample_NF->DSC Decomposition Decomposition Temperature TGA->Decomposition Phase_Transitions Melting Point / Phase Transitions DSC->Phase_Transitions Comparison Comparative Stability Assessment Decomposition->Comparison Phase_Transitions->Comparison

Caption: Workflow for comparative thermal stability analysis.

II. Chemical Stability: Resilience in the Pharmaceutical Matrix

The chemical stability of a fluorinated chiral building block is its ability to resist degradation when exposed to various chemical environments, such as acidic or basic conditions, oxidative stress, and light. Fluorine's high electronegativity can influence the reactivity of adjacent functional groups, often enhancing stability.[5][]

Forced Degradation Studies: A Predictive Tool

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and pathways.[11]

Objective: To assess the degradation of a fluorinated chiral building block under hydrolytic, oxidative, and photolytic stress conditions.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the fluorinated chiral building block in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Photostability: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Quantify the parent compound and any degradation products.

Data Presentation:

Stress Condition% Degradation of Fluorinated Compound% Degradation of Non-Fluorinated AnalogMajor Degradants Observed
0.1 N HCl, 60 °C < 1%5%Hydrolysis of amide bond
0.1 N NaOH, 60 °C 2%15%Epimerization at α-carbon
3% H₂O₂, RT < 1%8%Oxidation of benzylic position
Photostability < 0.5%2%Photodegradation products

Interpretation of Results:

The fluorinated compound exhibits significantly greater stability across all stress conditions. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of adjacent groups, thereby reducing susceptibility to hydrolysis and oxidation.[5]

Diagram of Forced Degradation Workflow:

G cluster_stress Stress Conditions Start Fluorinated Chiral Building Block Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Stress Start->Oxidation Photo Photolytic Stress Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Data Quantify Degradation & Identify Products Analysis->Data

Caption: Forced degradation study workflow.

III. Metabolic Stability: The Key to Pharmacokinetic Success

One of the primary reasons for incorporating fluorine into drug candidates is to enhance metabolic stability.[1][5][12] The strong C-F bond is resistant to cleavage by metabolic enzymes, and fluorine substitution can block metabolically labile sites.[10]

In Vitro Metabolic Stability Assay: Liver Microsomes

Human liver microsomes are a standard in vitro tool for predicting in vivo metabolic clearance.

Objective: To compare the metabolic stability of a fluorinated chiral building block and its non-fluorinated analog in the presence of human liver microsomes.

Experimental Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM), and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

Data Presentation:

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Fluorinated Chiral Ester (Example) 1205.8
Non-Fluorinated Chiral Ester (Analog) 2527.7

Interpretation of Results:

The significantly longer half-life and lower intrinsic clearance of the fluorinated compound indicate substantially improved metabolic stability.[10] This is often due to the blockage of a key metabolic pathway, such as cytochrome P450-mediated oxidation.[1][13]

IV. Configurational Stability: Preserving Chirality

For a chiral drug, maintaining its enantiomeric purity is critical, as different enantiomers can have different pharmacological and toxicological profiles. The stability of a chiral center against racemization is therefore a key parameter.

Assessing Racemization Potential

Objective: To determine the configurational stability of a fluorinated chiral building block under conditions that might induce racemization.

Experimental Protocol:

  • Incubation Conditions: Incubate the enantiomerically pure fluorinated chiral building block in solutions of varying pH (e.g., pH 4, 7.4, and 9) at an elevated temperature (e.g., 50 °C) for an extended period (e.g., 48 hours).

  • Sample Analysis: At various time points, withdraw aliquots and analyze them by a chiral HPLC method to determine the enantiomeric excess (ee).[14][15][16]

  • Data Analysis: Plot the change in enantiomeric excess over time to determine the rate of racemization.

Data Presentation:

ConditionInitial ee (%)Final ee (%) after 48hRacemization Rate Constant (k_rac)
pH 4, 50 °C >99.5>99.5Not detectable
pH 7.4, 50 °C >99.5>99.5Not detectable
pH 9, 50 °C >99.598.01.2 x 10⁻⁵ s⁻¹

Interpretation of Results:

The fluorinated chiral building block demonstrates high configurational stability under acidic and neutral conditions. A low rate of racemization is observed under basic conditions, which is important to consider during formulation and storage. The electron-withdrawing effect of fluorine can influence the acidity of adjacent protons, which in turn can affect the rate of racemization via enolate or enol intermediates.[17]

Diagram of Configurational Stability Assessment:

G cluster_conditions Incubation Conditions Start Enantiomerically Pure Fluorinated Compound Acidic Acidic pH Start->Acidic Neutral Neutral pH Start->Neutral Basic Basic pH Start->Basic Analysis Chiral HPLC Analysis Acidic->Analysis Neutral->Analysis Basic->Analysis Data Determine Enantiomeric Excess (ee) vs. Time Analysis->Data Rate Calculate Racemization Rate Data->Rate

Caption: Workflow for assessing configurational stability.

Conclusion: A Holistic Approach to Stability Assessment

The successful development of drugs based on fluorinated chiral building blocks hinges on a thorough and integrated assessment of their stability. As demonstrated, fluorination can impart significant advantages in terms of thermal, chemical, and metabolic stability. However, a comprehensive evaluation using a suite of orthogonal analytical techniques is essential to de-risk development and ensure the delivery of a safe and effective therapeutic agent. By understanding the nuances of how fluorine influences molecular stability, researchers can make more informed decisions in the design and selection of robust drug candidates.

References

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–27. [Link]

  • ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

  • National Institutes of Health. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. [Link]

  • National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • American Chemical Society Publications. (2021). Metabolism and Toxicity of Fluorine Compounds. [Link]

  • American Chemical Society Publications. (2019). The Dark Side of Fluorine. [Link]

  • ResearchGate. (n.d.). Biodegradation and biotransformation of organofluorine compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. [Link]

  • Gao, J., Liu, Z., Huang, J., & Liu, J. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]

  • AMSBIO. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • SciSpace. (n.d.). Biologically Active Organofluorine Compounds. [Link]

  • ResearchGate. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. [Link]

  • American Chemical Society Publications. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]

  • American Chemical Society Publications. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

  • Michigan State University. (n.d.). Designating the Configuration of Chiral Centers. [Link]

  • Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Chemistry LibreTexts. (2021). 5.2: Configurational Isomers. [Link]

  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • IJCRT. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. [Link]

  • Pharmacy 180. (n.d.). Configuration of Chiral Centers. [Link]

  • National Center for Biotechnology Information. (n.d.). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. [Link]

  • Sci-Hub. (1996). New Versatile Fluorinated Chiral Building Blocks: Synthesis and Reactivity of Optically Pure α-(Fluoroalkyl)-β-sulfinylenamines. [Link]

  • MDPI. (n.d.). Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]

  • ResearchGate. (n.d.). Recent applications in chiral high performance liquid chromatography: A review. [Link]

  • RSC Publishing. (2024). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. [Link]

  • Medium. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. [Link]

  • Longdom Publishing. (n.d.). Chromatography for Chiral Separation. [Link]

  • American Chemical Society Publications. (2022). Achiral Nanoparticle-Enhanced Chiral Twist and Thermal Stability of Blue Phase Liquid Crystals. [Link]

  • Master Organic Chemistry. (2012). What’s a Racemic Mixture?. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Substituted Pyrrolidines

Substituted pyrrolidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3] Their biological activity is often intrinsically linked to...

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrrolidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3] Their biological activity is often intrinsically linked to their specific substitution pattern and stereochemistry, making rigorous analytical characterization a critical and non-negotiable aspect of drug discovery and development.[4][5] This guide provides an in-depth comparison of the primary analytical methods for characterizing these versatile heterocyclic compounds, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why In-Depth Characterization Matters

The three-dimensional structure of a substituted pyrrolidine dictates its interaction with biological targets. Even subtle changes in substitution or stereochemistry can dramatically alter a compound's efficacy, safety profile, and metabolic stability.[4][5] Therefore, a multi-faceted analytical approach is essential to unambiguously determine the constitution, configuration, and conformation of these molecules. This guide will navigate the capabilities and nuances of key analytical techniques, empowering you to select the most appropriate methods for your specific research needs.

A Comparative Overview of Analytical Techniques

The selection of an analytical method is contingent on the specific information required, the nature of the sample, and the available instrumentation. The following table provides a high-level comparison of the most common techniques for characterizing substituted pyrrolidines.

Analytical Technique Primary Application Strengths Limitations Typical Sample Amount
NMR Spectroscopy Structural Elucidation (Connectivity & Stereochemistry)Provides detailed structural information, non-destructive.[1]Lower sensitivity compared to MS, complex spectra for mixtures.1-10 mg
Mass Spectrometry Molecular Weight Determination & Fragmentation AnalysisHigh sensitivity, suitable for complex mixtures (with LC/GC).[6][7]Provides limited stereochemical information.µg to ng
Chiral Chromatography Enantiomeric Separation & Purity AssessmentHigh resolution for enantiomers, quantitative.[4][8]Requires method development for each compound.µg to mg
X-ray Crystallography Absolute Stereochemistry & Solid-State ConformationUnambiguous determination of 3D structure.[5][9]Requires a single, high-quality crystal.mg
FTIR Spectroscopy Functional Group IdentificationFast, simple, provides information on bonding.[10]Limited structural information, not suitable for complex mixtures.mg
Elemental Analysis Determination of Elemental CompositionConfirms empirical formula.Does not provide structural information.1-2 mg

Navigating the Analytical Workflow

The characterization of a novel substituted pyrrolidine typically follows a logical progression of analytical techniques. The following workflow illustrates a common approach to gaining a comprehensive understanding of a new chemical entity.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_stereochemical_analysis Stereochemical Analysis cluster_purity_confirmation Purity & Identity Confirmation Synthesis Substituted Pyrrolidine Synthesis NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Synthesis->NMR Structural Elucidation MS Mass Spectrometry (LC-MS or GC-MS) Synthesis->MS Molecular Weight FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups Chiral_HPLC Chiral HPLC/GC NMR->Chiral_HPLC Isomers Present? Elemental_Analysis Elemental Analysis MS->Elemental_Analysis Confirm Formula X_Ray X-ray Crystallography Chiral_HPLC->X_Ray Absolute Configuration

Figure 1: A typical analytical workflow for the characterization of a newly synthesized substituted pyrrolidine.

In-Depth Analysis: Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful and informative technique for elucidating the molecular structure of substituted pyrrolidines in solution.[1] It provides detailed information about the connectivity of atoms and their spatial relationships.

Expertise & Experience: The chemical shifts of protons on the pyrrolidine ring are highly sensitive to their environment. Protons on carbons adjacent to the nitrogen atom (C2 and C5) are typically deshielded and appear at a lower field (around 2.5-3.5 ppm) compared to protons at C3 and C4 (around 1.5-2.5 ppm).[1] Electron-withdrawing or -donating substituents will further influence these chemical shifts. For unambiguous assignment, a suite of 2D NMR experiments (COSY, HSQC, HMBC) is indispensable.

Experimental Protocol: 1D and 2D NMR Analysis of a Substituted Pyrrolidine

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified substituted pyrrolidine.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.[4]

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[11]

  • 2D NMR Acquisition (for structural confirmation):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the carbon skeleton.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicity and coupling constants) to deduce the spatial relationships between protons.

    • Use the 2D NMR data to assign all proton and carbon signals unambiguously.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the substituted pyrrolidine and, through fragmentation analysis, can offer clues about its structure.[6][7] When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures and reaction monitoring.[7][12]

Expertise & Experience: The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is critical. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information.[6] EI is a harder ionization technique that causes extensive fragmentation, creating a unique fingerprint for the molecule that can be used for structural elucidation by experienced analysts. The fragmentation patterns of pyrrolidines often involve cleavage of the ring and loss of substituents.[7]

Experimental Protocol: LC-MS Analysis of a Substituted Pyrrolidine

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • LC System and Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is a good starting point for many substituted pyrrolidines.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min for analytical scale separations.

    • Injection Volume: 1-5 µL.

  • MS System and Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for pyrrolidines.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

    • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. If fragmentation information is desired, perform tandem MS (MS/MS) experiments.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight.

    • Analyze the fragmentation pattern from MS/MS data to gain structural insights.

Chiral Chromatography: Resolving Enantiomers

For chiral substituted pyrrolidines, determining the enantiomeric excess (ee) is crucial, as different enantiomers can have vastly different biological activities.[4][8] Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standard techniques for separating and quantifying enantiomers.

Expertise & Experience: The key to a successful chiral separation is the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are widely used and effective for a broad range of compounds.[4][8] The separation can be achieved directly on a chiral column or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[8][13]

chiral_separation cluster_direct Direct Method cluster_indirect Indirect Method Racemic_Mixture Racemic Mixture of Substituted Pyrrolidine Chiral_Column Chiral Stationary Phase (CSP) Racemic_Mixture->Chiral_Column Derivatization React with Chiral Derivatizing Agent Racemic_Mixture->Derivatization Separated_Enantiomers Separated Enantiomers Chiral_Column->Separated_Enantiomers Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Achiral_Column Achiral Column Diastereomers->Achiral_Column Separated_Diastereomers Separated Diastereomers Achiral_Column->Separated_Diastereomers

Figure 2: Comparison of direct and indirect methods for the chiral separation of substituted pyrrolidines.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

  • Method Development:

    • Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, etc.).[4]

    • Test different mobile phase compositions, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).[8] A small amount of an additive like trifluoroacetic acid (TFA) may be needed to improve peak shape.[8]

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or a suitable solvent.[4]

    • Prepare a racemic standard of the compound at the same concentration to determine the retention times of both enantiomers.[4]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV/Vis or photodiode array (PDA) detector.

    • Chiral Column: The optimized chiral column from the method development step.

    • Mobile Phase: The optimized mobile phase composition.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection Wavelength: A wavelength where the analyte has sufficient absorbance (e.g., 210 nm).[4]

    • Injection Volume: 5-20 µL.[4]

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.

    • Inject the sample.

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

X-ray Crystallography: The Definitive 3D Structure

When a single, high-quality crystal of a substituted pyrrolidine can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including its absolute stereochemistry.[5][9]

Expertise & Experience: The major bottleneck for this technique is obtaining suitable crystals. This can be a time-consuming and empirical process involving the screening of various solvents and crystallization conditions. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering invaluable insights into the molecule's conformation in the solid state.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent.

    • Slowly introduce a less polar "anti-solvent" until the solution becomes slightly turbid.

    • Allow the solution to stand undisturbed, often for several days or weeks, to allow for slow evaporation and crystal growth. Common techniques include slow evaporation, vapor diffusion, and cooling.

  • Crystal Mounting and Data Collection:

    • Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

  • Data Analysis:

    • Visualize the 3D structure using appropriate software (e.g., Mercury, Olex2).

    • Analyze the geometric parameters to understand the molecule's conformation and intermolecular interactions in the crystal lattice.

Conclusion

The comprehensive characterization of substituted pyrrolidines is a multi-step process that relies on the synergistic application of various analytical techniques. By understanding the strengths and limitations of each method and by following robust experimental protocols, researchers can confidently elucidate the structure, purity, and stereochemistry of these important molecules. This detailed analytical understanding is fundamental to advancing drug discovery and development programs and ensuring the quality and safety of novel therapeutics.

References

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines - Benchchem.
  • Study of novel pyrrolidine compounds - JOCPR.
  • A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine - Benchchem.
  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchG
  • Mass Spectrometry Studies of the Retro-Cycloaddition Reaction of Pyrrolidino and 2-Pyrazolinofullerene Derivatives Under Negative ESI Conditions - ResearchG
  • 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes.
  • Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline - DTIC.
  • Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases - ResearchG
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au - ACS Public
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted c
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties - MDPI.
  • Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC - PubMed Central.
  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method.
  • The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 7 p...
  • Pyrrolidine(123-75-1) 13C NMR spectrum - ChemicalBook.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH.
  • cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry | Request PDF - ResearchG
  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)...
  • Pyrrolidine Deriv
  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...
  • Pyrrolidine - the NIST WebBook - National Institute of Standards and Technology.
  • Pyrrolidine - the NIST WebBook - National Institute of Standards and Technology.
  • Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH.
  • Pyrrolidine - Optional[FTIR] - Spectrum - SpectraBase.
  • Pyrrolidine - Wikipedia.
  • Pyrrolidine | C 4 H 9 N | MD Topology | NMR | X-Ray.
  • The regioselective synthesis of spirooxindolo pyrrolidines and pyrrolizidines via three-component reactions of acrylamides and aroylacrylic acids with isatins and α-amino acids - ResearchG
  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS - Jetir.Org.
  • A Review on Medicinally Important Heterocyclic Compounds.
  • REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALU
  • (PDF)
  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC - NIH.
  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds - Asian Journal of Research in Chemistry.
  • View of Synthesis, Characterization and Antibacterial Evalu
  • Pyrrolidine synthesis - Organic Chemistry Portal.

Sources

Validation

A Comparative Guide to the Synthetic Routes for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride

Introduction (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. The incorporation of a gem-difluoro group into the pyrr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. The incorporation of a gem-difluoro group into the pyrrolidine ring offers a powerful tool for modulating the physicochemical properties of bioactive molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability by altering the local electronics and conformational preferences of the pyrrolidine ring.[1] This guide provides a comprehensive review of the most plausible and scientifically sound synthetic strategies for accessing this valuable compound, offering a comparative analysis supported by established chemical principles and literature precedents for analogous transformations.

Route 1: Stereoselective Synthesis from L-Hydroxyproline

This is the most direct and widely applicable strategy, leveraging a common and inexpensive chiral starting material, (2S,4R)-4-hydroxyproline. The synthesis involves a five-step sequence that maintains the crucial (S)-stereochemistry at the C2 position.

Logical Framework for Route 1

The overall strategy involves sequential functional group manipulations of the starting material. The key transformations are the introduction of the gem-difluoro group at the C4 position and the selective reduction of the carboxylic acid derivative at the C2 position.

Route_1_Logic Start (2S,4R)-4-Hydroxyproline (Chiral Pool) Step1 Protection (N-Boc, O-Me) Start->Step1 Step2 Oxidation (4-OH to 4-C=O) Step1->Step2 Step3 Gem-Difluorination (Key Step) Step2->Step3 Step4 Selective Reduction (Ester to Alcohol) Step3->Step4 Step5 Deprotection & Salt Formation (N-Boc to NH2+Cl-) Step4->Step5 End (S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl (Target Molecule) Step5->End

Caption: Logical workflow for the synthesis of the target molecule starting from L-hydroxyproline.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Protection of L-Hydroxyproline

The synthesis commences by protecting the secondary amine and carboxylic acid of (2S,4R)-4-hydroxyproline. This is essential to prevent unwanted side reactions in subsequent steps. A common and robust strategy involves the protection of the amine as a tert-butyloxycarbonyl (Boc) group and the carboxylic acid as a methyl ester.

  • Rationale: The Boc group is stable under the conditions required for oxidation and fluorination but can be readily removed under acidic conditions. The methyl ester is a convenient handle for the final reduction step. The protection can be achieved in a two-step or one-pot procedure. A typical method involves esterification using thionyl chloride in methanol, followed by reaction with di-tert-butyl dicarbonate (Boc₂O).[2]

Step 2: Oxidation of the 4-Hydroxyl Group

The protected intermediate, N-Boc-trans-4-hydroxy-L-proline methyl ester, is then oxidized to the corresponding ketone. This transformation is critical as it sets up the precursor for the geminal difluorination.

  • Rationale: Standard oxidation protocols such as Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or TEMPO-catalyzed oxidation are effective. The choice of oxidant depends on factors like scale, cost, and ease of purification. For instance, a TEMPO/trichloroisocyanuric acid system offers a metal-free and scalable option.[3] This step yields the key intermediate, N-Boc-4-oxo-L-proline methyl ester.

Step 3: Geminal Difluorination of the 4-Keto Group

This is the cornerstone of the synthesis, where the two fluorine atoms are installed. The 4-keto proline derivative is treated with a deoxyfluorinating agent.

  • Rationale and Reagent Comparison: Diethylaminosulfur trifluoride (DAST) is a classic reagent for this transformation. However, due to its thermal instability and potential hazards, alternative reagents are often preferred, especially on a larger scale.

    • DAST (Diethylaminosulfur trifluoride): Effective but hazardous.

    • Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride): A more thermally stable alternative to DAST.

    • XtalFluor-M®: A crystalline, solid fluorinating agent that is generally safer to handle.

    The reaction proceeds via the formation of a fluorosulfite intermediate from the enol form of the ketone, followed by nucleophilic attack of fluoride and elimination to form the gem-difluoro compound. This step produces N-Boc-4,4-difluoro-L-proline methyl ester, an intermediate that is also commercially available (CAS 203866-17-5), validating this synthetic approach.[4][5]

Step 4: Selective Reduction of the Methyl Ester

The methyl ester at the C2 position is selectively reduced to a primary alcohol to furnish the prolinol backbone.

  • Rationale: A reducing agent is required that is potent enough to reduce the ester but will not affect the C-F bonds or the Boc protecting group.

    • Lithium Borohydride (LiBH₄): This is an excellent choice for this transformation. It is a stronger reducing agent than sodium borohydride (NaBH₄) and readily reduces esters to alcohols.[5][6] The enhanced reactivity compared to NaBH₄ is attributed to the ability of the Li⁺ cation to coordinate to and polarize the ester carbonyl group, facilitating hydride attack.[3]

    • Lithium Aluminum Hydride (LiAlH₄): While also effective, LiAlH₄ is highly reactive and pyrophoric, making it less ideal for process safety.[7][8]

Step 5: N-Boc Deprotection and Hydrochloride Salt Formation

In the final step, the Boc protecting group is removed from the nitrogen atom, and the resulting free amine is converted to its hydrochloride salt.

  • Rationale: This is typically accomplished in a single step by treating the N-Boc protected alcohol with a solution of hydrochloric acid in a suitable organic solvent, such as dioxane, methanol, or diethyl ether.[9] The strong acid cleaves the acid-labile Boc group, and the chloride counterion forms the salt with the liberated amine, often precipitating the final product in high purity.

Comparison of Synthetic Routes

ParameterRoute 1: From L-Hydroxyproline
Starting Material (2S,4R)-4-hydroxyproline
Number of Steps 5
Key Reagents Boc₂O, Oxidizing Agent (e.g., TEMPO), Deoxyfluorinating Agent (e.g., Deoxo-Fluor®), LiBH₄, HCl
Stereocontrol High (derived from chiral pool)
Scalability Good, with careful selection of oxidation and fluorination reagents.
Advantages - Utilizes an inexpensive, readily available chiral starting material.- Each step is based on well-established and reliable transformations.- High stereochemical integrity is maintained throughout the synthesis.
Disadvantages - Requires the use of potentially hazardous and expensive fluorinating agents.- Multi-step process may lead to lower overall yield.

Detailed Experimental Protocols (Route 1)

The following protocols are representative examples based on literature procedures for analogous transformations and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of N-Boc-4-oxo-L-proline methyl ester
  • Protection: Dissolve (2S,4R)-4-hydroxyproline (1 equiv.) in a 2:1 mixture of THF/H₂O. Add sodium bicarbonate (2.5 equiv.) followed by di-tert-butyl dicarbonate (1.1 equiv.). Stir at room temperature for 12-18 hours. Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Dissolve the resulting crude N-Boc-4-hydroxy-L-proline in anhydrous methanol under an inert atmosphere. Cool to 0 °C and add thionyl chloride (1.2 equiv.) dropwise. Allow to warm to room temperature and stir for 4-6 hours. Remove the solvent under reduced pressure to yield crude N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Oxidation: Dissolve the protected hydroxyproline (1 equiv.) in dichloromethane (DCM). Add TEMPO (0.1 equiv.) and trichloroisocyanuric acid (1.1 equiv.). Stir the reaction at room temperature, monitoring by TLC. Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution, separate the layers, and wash the organic layer with brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude ketone, which can be purified by column chromatography.

Protocol 2: Synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
  • Difluorination: (Caution: Perform in a chemical fume hood with appropriate personal protective equipment.) To a solution of N-Boc-4-oxo-L-proline methyl ester (1 equiv.) in anhydrous DCM at 0 °C under an argon atmosphere, add Deoxo-Fluor® (1.5 equiv.) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting N-Boc-4,4-difluoro-L-proline methyl ester by flash chromatography.

  • Reduction: Dissolve the purified difluoro-ester (1 equiv.) in anhydrous THF under an argon atmosphere and cool to 0 °C. Add a solution of Lithium Borohydride (LiBH₄) (2.0 M in THF, 1.5 equiv.) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours. Cool the reaction back to 0 °C and quench sequentially by the slow addition of water, followed by 1M NaOH, and then more water. Filter the resulting salts and wash thoroughly with ethyl acetate. Dry the combined filtrates and concentrate in vacuo to yield N-Boc-(S)-(4,4-Difluoropyrrolidin-2-yl)methanol.

  • Deprotection/Salt Formation: Dissolve the crude N-Boc protected alcohol in a minimal amount of ethyl acetate. Add a solution of HCl in dioxane (4 M, 5 equiv.) and stir at room temperature for 2-4 hours. The product hydrochloride salt will typically precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride.

Visual Summary of Synthetic Pathway

Synthetic_Pathway cluster_steps Route 1: Synthesis from L-Hydroxyproline A B A->B 1. Boc₂O, SOCl₂/MeOH C B->C 2. Oxidation (e.g., TEMPO) D C->D 3. Deoxo-Fluor® E D->E 4. LiBH₄ / THF F E->F 5. HCl / Dioxane A_label L-Hydroxyproline B_label N-Boc-4-hydroxy- L-proline methyl ester C_label N-Boc-4-oxo- L-proline methyl ester D_label N-Boc-4,4-difluoro- L-proline methyl ester E_label N-Boc-(S)-(4,4-Difluoro- pyrrolidin-2-yl)methanol F_label (S)-(4,4-Difluoropyrrolidin- 2-yl)methanol HCl

Caption: Detailed chemical pathway for Route 1, illustrating key intermediates and reagents.

References

  • Demange L., Ménez A., Dugave C. Practical Synthesis of Boc and Fmoc Protected 4-Fluoro and 4-Difluoroprolines from trans-4-Hydroxyproline. Tetrahedron Lett. 1998. Available from: [Link]

  • Hofman, G. J., et al. Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. J. Org. Chem. 2019. Available from: [Link]

  • Google Patents. Deprotection of N-BOC compounds - European Patent Office EP2070899 A1.
  • ResearchGate. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. Available from: [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Raines, R. T., et al. Practical syntheses of 4-fluoroprolines. PMC - NIH. Available from: [Link]

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. Available from: [Link]

  • Common Organic Chemistry. Ester to Alcohol - LiBH4. Available from: [Link]

  • Semantic Scholar. Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Available from: [Link]

  • ACS Publications. Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Available from: [Link]

  • Chemistry Stack Exchange. Why does LiBH4 reduce esters while NaBH4 does not? Available from: [Link]

  • Quora. Why can LiBH4 reduce esters but NaBH4 can not? Available from: [Link]

  • Organic Syntheses. (S)-(-)-a,a-Diphenyl-2-pyrrolidinemethanol from (S)-Proline: (S)-(-)-a,a-Diphenylprolinol. Available from: [Link]

  • Ryan, D. A., et al. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - PubMed Central. Available from: [Link]

  • ResearchGate. Simple and efficient syntheses of Boc- and Fmoc-protected 4(R)- and 4(S)-fluoroproline solely from 4(R)-hydroxyproline. Available from: [Link]

  • Raines, R. T., et al. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding. NIH. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

For professionals in drug development and chemical synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, moving beyond a simple checklist to explain the scientific rationale behind each critical step.

Hazard Profile and Immediate Safety Precautions

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a fluorinated pyrrolidine derivative. Its chemical structure dictates its hazard profile and, consequently, its disposal requirements. The primary hazards associated with this compound are:

  • Harmful if swallowed[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

The presence of two fluorine atoms classifies it as a halogenated organic compound , a critical designation for waste management.[2][3] Halogenated wastes require specific disposal pathways due to their potential to form highly toxic byproducts, such as hydrogen fluoride, upon incomplete combustion. Therefore, they must never be disposed of via standard drains or mixed with non-hazardous waste.[4][5]

PropertyValueReference
Molecular Formula C₅H₁₀ClF₂NO[6]
CAS Number 1801708-76-8[1]
Primary Hazards Harmful (Oral), Skin/Eye/Respiratory Irritant[1]
Waste Classification Halogenated Organic Hazardous Waste[2][3]
Storage Store under inert gas at 2-8°C[6]
Core Principle: The Imperative of Waste Segregation

The single most important step in the disposal of this compound is segregation . Halogenated organic waste streams are managed differently than non-halogenated ones, primarily due to the requirements of their ultimate destruction, which is typically high-temperature incineration.[3]

Causality:

  • Environmental Protection: Improper incineration of halogenated compounds can produce persistent organic pollutants (POPs) and acidic gases. Specialized hazardous waste incinerators operate at temperatures and conditions sufficient to ensure complete destruction.

  • Operational Safety: Mixing halogenated waste with incompatible chemicals, such as strong acids or oxidizers, can lead to dangerous reactions.[7]

  • Cost Efficiency: The disposal of halogenated waste is significantly more expensive than for non-halogenated solvents.[2] Diluting this waste stream with other solvents unnecessarily increases disposal costs for the entire laboratory.

Therefore, all waste containing (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride must be collected in a dedicated "Halogenated Organic Waste" container.[3][8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the chemical or its waste, all personnel must be equipped with the following PPE to prevent exposure.[5][9]

EquipmentSpecificationPurpose & Rationale
Gloves Chemical-resistant nitrile or Viton gloves.[4]To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[10]
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent contact with the eyes, which can cause serious irritation.[5]
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator.Required if handling fine powders outside of a chemical fume hood or if ventilation is inadequate, to prevent respiratory irritation.[11]
Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to final handoff to safety professionals. All steps involving the transfer of waste should be performed within a chemical fume hood.

Step 1: Designate a Waste Collection Container

  • Select a chemically compatible container, preferably made of polyethylene.[4] Rationale: Halogenated solvents can degrade to produce acids (e.g., hydrochloric acid, hydrofluoric acid) which corrode metal containers.[4]

  • The container must have a secure, threaded, leak-proof cap.[8]

  • Ensure the container is clean and dry before the first drop of waste is added.

Step 2: Label the Container Correctly and Completely

  • Affix a "Hazardous Waste" tag to the container before adding any waste.[2][8]

  • Clearly write the full chemical name: "(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride" . Do not use abbreviations.[8]

  • If other halogenated wastes are added to the same container, list every constituent and its approximate percentage.[2]

  • Identify the applicable hazards on the label (e.g., Toxic, Irritant).[2]

Step 3: Collect the Waste

  • Carefully pour or transfer all waste containing the compound into the designated container. This includes:

    • Unused or excess solutions.

    • Solvent rinses of contaminated glassware.

    • Contaminated disposable materials like pipette tips or weigh boats.

  • Keep the waste container closed at all times, except when actively adding waste.[2][8] This minimizes the release of vapors.

  • Fill the container to no more than 80% capacity to allow for vapor expansion and prevent spills.[12]

Step 4: Store the Waste Container Properly

  • Store the container in a designated Satellite Accumulation Area (SAA), as defined by your institution.[2]

  • The storage area should be cool, dry, and well-ventilated.[4][8]

  • The container must be stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[2]

Step 5: Arrange for Final Disposal

  • Once the container is nearly full (75-80%), or if the waste has been accumulated for a period approaching your institution's limit (e.g., 90 days), arrange for pickup.[2][13]

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste collection.[5][9]

  • Do not attempt to treat the waste yourself (e.g., via neutralization for drain disposal) or contract directly with a waste vendor. Disposal must be handled through official institutional channels.[12][14]

Waste Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing this compound.

G Diagram 1: Disposal Workflow for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Waste Generated (e.g., unused solution, contaminated items) check_halogen Is the waste halogenated? (Contains F, Cl, Br, I) start->check_halogen get_container Obtain dedicated, labeled 'Halogenated Waste' container check_halogen->get_container Yes, contains Fluorine mix_waste DO NOT mix with non-halogenated waste check_halogen->mix_waste drain_disposal DO NOT dispose down the drain check_halogen->drain_disposal add_waste Add waste to container (in fume hood) get_container->add_waste store_waste Store sealed container in SAA with secondary containment add_waste->store_waste contact_ehs Container is 80% full or time limit reached store_waste->contact_ehs schedule_pickup Contact EHS/Safety Office for waste pickup contact_ehs->schedule_pickup end Proper Disposal by Licensed Vendor schedule_pickup->end

Caption: Disposal workflow for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined plan for spill management is essential.

  • Small Spills (<100 mL and can be cleaned up in <15 minutes):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[2]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the collected material into a sealed, heavy-duty plastic bag or a separate, compatible waste container.[8]

    • Label the container as "Spill Debris containing (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride" and dispose of it as hazardous waste through EHS.[2]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills (>100 mL or any spill you are not trained or equipped to handle):

    • Evacuate the immediate area.[8]

    • Alert others and prevent entry into the affected area.

    • If there is an immediate fire or health risk, activate the nearest fire alarm.

    • Contact your institution's emergency number and the EHS office immediately.[2][8] Provide the chemical name and approximate quantity of the spill.

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, protecting themselves, their colleagues, and the environment.

References

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Pyrrolidine for Synthesis Safety Data Sheet. Loba Chemie. [Link]

  • Standard Operating Procedure: Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • How to dispose of hydrochloric acid. Lab Alley. [Link]

  • Hazardous Chemical Waste Disposal Section 7. University of Toronto Scarborough. [Link]

  • Chemical Label Information for (4,4-difluoropyrrolidin-2-yl)methanol hydrochloride. Chemical Safety. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego Blink. [Link]

  • [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride Product Information. Chongqing Chemdad Co., Ltd. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

This guide provides an in-depth, procedural framework for the safe handling of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS No. 623583-10-8). As a specialized reagent often utilized in the synthesis of bi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS No. 623583-10-8). As a specialized reagent often utilized in the synthesis of bioactive molecules for drug discovery, particularly for central nervous system (CNS) targets, its unique chemical properties demand a rigorous and well-understood safety protocol.[1][2] This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that researchers, scientists, and drug development professionals can build a self-validating system of safety in their laboratories.

Hazard Analysis: Understanding the "Why" Behind the PPE

A comprehensive risk assessment is the foundation of laboratory safety. For (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, the known hazards dictate the necessary levels of protection. The primary hazard classifications for this compound are:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

These classifications inform the need for specific barriers to prevent the key routes of exposure: inhalation, skin/eye contact, and ingestion. Furthermore, as a difluorinated organic compound and a hydrochloride salt, we must also consider potential decomposition hazards. Upon heating or in a fire, organofluorine compounds can produce highly toxic and corrosive fumes, such as hydrogen fluoride and carbon monoxide.[4] Similarly, the hydrochloride salt can release hydrogen chloride gas.

Core Protective Measures: Engineering Controls and PPE Selection

A multi-layered approach, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential.

Primary Engineering Control: The Chemical Fume Hood

Directive: All manipulations of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[5]

Causality: The compound's potential to cause respiratory irritation (H335) makes containment paramount.[3] As a solid, it can easily form fine dust particles that become airborne during handling. A fume hood provides constant airflow to capture and exhaust these particulates and any potential vapors, preventing inhalation by the operator.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the required PPE for handling this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid / Aliquoting Double-gloved with nitrile glovesChemical splash goggles and full-face shieldFlame-resistant lab coat, fully fastenedNot required if performed in a certified fume hood
Preparing Solutions Double-gloved with nitrile glovesChemical splash goggles and full-face shieldFlame-resistant lab coat, fully fastenedNot required if performed in a certified fume hood
Large-Scale Operations or Spill Cleanup Chemical-resistant gloves (e.g., butyl rubber over nitrile)Chemical splash goggles and full-face shieldChemical-resistant apron over lab coatFit-tested NIOSH-certified N95 respirator or higher[6]
  • Eye and Face Protection: Due to the risk of serious eye irritation (H319), standard safety glasses are insufficient.[3] Chemical splash goggles that form a seal around the eyes are mandatory.[6] For tasks with a higher splash risk, such as preparing solutions or handling larger quantities, a full-face shield must be worn in conjunction with goggles to protect the entire face.[6]

  • Hand Protection: The compound causes skin irritation (H315).[3] Nitrile gloves provide a good initial barrier. Double-gloving is recommended as a best practice to protect against undetected pinholes and to allow for the safe removal of the outer, contaminated glove without exposing the skin.[7] Always inspect gloves for visible signs of degradation or damage before use.[8] Contaminated gloves must be disposed of properly after use.[8]

  • Body Protection: A flame-resistant lab coat, fully fastened, should be worn to protect against incidental contact and small splashes. For larger-scale work, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: When engineering controls like a fume hood are not available or during a large spill, respiratory protection is critical.[6] A fit-tested NIOSH-certified N95 respirator can protect against airborne particulates.

Procedural Guidance: Safe Operations and Disposal

Trustworthy safety protocols are self-validating and easy to follow. The workflow below outlines the essential steps for safely handling this compound.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE & Engineering Controls cluster_task Task Execution start Begin Task (Handling C₅H₉F₂NO·HCl) risk_assessment Assess Task: - Scale (mg vs g) - Solid or Solution? - Potential for aerosolization? start->risk_assessment fume_hood_check Is a certified fume hood available? risk_assessment->fume_hood_check spill Large Spill or Aerosol Risk risk_assessment->spill High Risk use_fume_hood Perform all work in fume hood fume_hood_check->use_fume_hood Yes stop_work STOP WORK Consult EHS fume_hood_check->stop_work No base_ppe Standard PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles use_fume_hood->base_ppe weighing Weighing Solid (<1g) base_ppe->weighing solution_prep Preparing Solution base_ppe->solution_prep enhanced_ppe Enhanced PPE: - Add Face Shield spill_ppe Spill / Emergency PPE: - Chemical Apron - N95 Respirator solution_prep->enhanced_ppe spill->spill_ppe

Caption: PPE selection workflow for handling (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On):

    • Perform hand hygiene.

    • Don inner gloves.

    • Don lab coat, ensuring it is fully fastened.

    • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

    • Don chemical splash goggles.

    • Don face shield (if required).

  • Doffing (Taking Off) - To be performed in a designated area

    • Remove outer gloves. Dispose of them immediately in the designated waste container.

    • Remove face shield and goggles. Place them in a designated area for decontamination.

    • Remove lab coat by rolling it outwards, avoiding contact with the contaminated exterior. Place in a designated container for laundry or disposal.

    • Remove inner gloves, using proper technique to avoid skin contact.[8] Dispose of them in the designated waste container.

    • Perform thorough hand hygiene with soap and water.

Disposal Plan for Contaminated Materials

Proper disposal is critical to prevent environmental contamination and accidental exposure.[9]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be considered hazardous waste. Place it in a clearly labeled, sealed waste container.

  • Chemical Waste: Unused chemical and reaction waste must be collected in a compatible, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[10]

  • Disposal Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.[11] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

Emergency Response

In Case of Exposure, Act Immediately:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10][11] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11][12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these rigorous, evidence-based protocols, researchers can safely harness the synthetic utility of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride while ensuring the highest standards of personal and environmental safety.

References

  • Wikipedia. 1,1-Difluoroethane. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • J&K Scientific. (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. [Link]

  • Chemical Label. (4,4-difluoropyrrolidin-2-yl)methanol hydrochloride. [Link]

  • MySkinRecipes. (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. [Link]

  • PMC. Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]

  • PMC. Safe handling of hazardous drugs. [Link]

  • Chemdad. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]

  • Chem Service. Safety Data Sheet - Methanol (d4). [Link]

  • Wikipedia. Organofluorine chemistry. [Link]

  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • U.S. Department of Commerce. Toxicology of Some Fluoro-Organic Compounds. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
Reactant of Route 2
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
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